molecular formula C7H6BrN B1517671 4-Bromo-2-vinylpyridine CAS No. 502509-20-8

4-Bromo-2-vinylpyridine

Cat. No.: B1517671
CAS No.: 502509-20-8
M. Wt: 184.03 g/mol
InChI Key: QBMLHPIOOYOBLQ-UHFFFAOYSA-N
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Description

4-Bromo-2-vinylpyridine is a useful research compound. Its molecular formula is C7H6BrN and its molecular weight is 184.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMLHPIOOYOBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652345
Record name 4-Bromo-2-ethenylpyridine
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URL https://comptox.epa.gov/dashboard/DTXSID40652345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502509-20-8
Record name 4-Bromo-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-vinylpyridine: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-vinylpyridine is a versatile bifunctional molecule of significant interest in medicinal chemistry, polymer science, and materials development. Its unique structure, featuring a nucleophilic pyridine ring, a reactive vinyl group amenable to polymerization and addition reactions, and a C-Br bond poised for cross-coupling chemistry, offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core chemical properties, structure, and reactivity of this compound. We present a validated, plausible synthetic route, detailed experimental protocols for its key transformations, and expert insights into the causality behind experimental design, empowering researchers to effectively harness the potential of this valuable synthetic building block.

Molecular Structure and Physicochemical Properties

This compound (CAS 502509-20-8) is a pyridine derivative where a bromine atom is located at the C4 position and a vinyl group is at the C2 position. This arrangement creates a molecule with distinct electronic and steric properties that govern its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom influences the reactivity of both the ring and the vinyl substituent.

The pyridine nitrogen serves as a Lewis base and a coordination site for metal catalysts, a feature that can either facilitate or complicate synthetic transformations. For instance, in palladium-catalyzed cross-coupling, coordination to the palladium center can influence the catalytic cycle, necessitating the use of specific ligands to achieve high efficiency.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 502509-20-8[1][2]
Molecular Formula C₇H₆BrN[1]
Molecular Weight 184.04 g/mol [1]
Physical Form Liquid[1]
Predicted Boiling Point 229.2 ± 28.0 °C[3]
Predicted Density 1.474 ± 0.06 g/cm³[3]
Predicted pKa 3.18 ± 0.10[3]
Storage Conditions Inert atmosphere, 2-8°C[1][3]
IUPAC Name This compound[1]
SMILES C=CC1=CC(=NC=C1)Br[1]

Spectroscopic Signature (Predicted)

  • ¹H NMR: The spectrum is expected to show a characteristic AMX system for the vinyl protons, with distinct couplings for the geminal, cis, and trans relationships. The aromatic region should display three signals corresponding to the protons at the C3, C5, and C6 positions of the pyridine ring. The proton at C6, being adjacent to the nitrogen, is expected to be the most downfield.

  • ¹³C NMR: The spectrum will feature seven distinct signals. Two signals in the olefinic region (~115-140 ppm) correspond to the vinyl carbons. Five signals in the aromatic region will represent the pyridine ring carbons, with the carbon bearing the bromine (C4) and the carbons adjacent to the nitrogen (C2, C6) showing characteristic shifts.

  • IR Spectroscopy: Key vibrational bands would include C=C stretching from the vinyl group and the aromatic ring, C-H stretching from both vinyl and aromatic protons, and a characteristic C-Br stretching frequency in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M+) would appear as a characteristic doublet with approximately equal intensity at m/z 183 and 185, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of this compound

A direct, high-yield synthesis of this compound is not widely documented. However, a robust and plausible synthetic strategy can be designed based on the principles of regioselective cross-coupling of dihalopyridines. The bromine atom at the C2 position of a pyridine ring is known to be significantly more reactive towards palladium-catalyzed cross-coupling than a bromine at the C4 position. This differential reactivity is the cornerstone of the proposed synthesis.

The most logical precursor is 2,4-dibromopyridine . A selective Stille cross-coupling reaction with a vinylating agent, such as vinyltributyltin, can be employed to introduce the vinyl group preferentially at the C2 position.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Product start 2,4-Dibromopyridine process Stille Cross-Coupling (Heat, Inert Atmosphere) start->process 1.0 equiv reagents Vinyltributyltin Pd(PPh₃)₄ Anhydrous Toluene reagents->process 1.1 equiv (Stannane) 2-5 mol% (Catalyst) product This compound process->product Selective Vinylation at C2 Position

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Selective Stille Vinylation

This protocol is a representative procedure adapted from established methods for the regioselective Stille coupling of dihalopyridines.[4][5]

  • Reactor Setup: To a flame-dried Schlenk flask, add 2,4-dibromopyridine (1.0 equiv) and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv, 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe. Follow with the addition of vinyltributyltin (1.1 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1 hour, then filter through a pad of Celite.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Expertise & Experience Insight: The choice of Pd(PPh₃)₄ as a catalyst is crucial. It provides a good balance of activity and stability. The higher reactivity of the C2-Br bond compared to the C4-Br bond in 2,4-dibromopyridine is due to both steric and electronic factors, leading to the desired regioselective vinylation.[4] The KF work-up is a standard and effective method for removing the toxic and often difficult-to-separate tributyltin halides from the reaction mixture.[6]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a powerful intermediate for constructing complex molecules. Its reactivity can be broadly categorized into transformations at the C-Br bond and reactions involving the vinyl group.

Reactions at the C-Br Bond: Cross-Coupling Chemistry

The C4-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds, reacting the aryl bromide with an organoboron reagent. This reaction is favored for its mild conditions and the low toxicity of its boron-based reagents.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ Product 4-R-2-vinylpyridine (Ar-R) sub This compound (Ar-Br) ArPdBr Ar-Pd(II)-Br L₂ sub->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)-R L₂ ArPdBr->ArPdR Transmetalation Boronic R-B(OR)₂ + Base Boronic->ArPdR ArPdR->Pd0 ArPdR->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactor Setup: In an oven-dried flask, combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or a pre-catalyst, a suitable phosphine ligand (e.g., SPhos or XPhos, 4 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C for 4-18 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Trustworthiness Insight: The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is often critical for the successful coupling of electron-deficient heterocyclic halides like bromopyridines. These ligands promote the rate-limiting oxidative addition step and stabilize the palladium catalyst, preventing decomposition and leading to higher yields.[7]

Reactions of the Vinyl Group: Polymerization

The vinyl group of this compound is a monomer that can undergo polymerization through various mechanisms, leading to functional polymers with pendant 4-bromopyridyl units. These polymers are valuable as functional coatings, resins, or catalyst supports.[8][9]

Table 2: Polymerization Methods for Vinylpyridines

Polymerization TypeInitiator/CatalystKey FeaturesSource(s)
Free-Radical AIBN, Benzoyl PeroxideVersatile, tolerant of the bromo group. Can be controlled (ATRP, RAFT) for well-defined polymers.[8][9]
Anionic n-BuLi, s-BuLiProduces polymers with narrow molecular weight distribution. Requires stringent, impurity-free conditions. Potential for side reactions with the pyridine ring.[8]
Cationic Protic/Lewis AcidsChallenging due to the basicity of the pyridine nitrogen, which can deactivate the propagating cationic center.[8]

Experimental Protocol: Conventional Free-Radical Polymerization

  • Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors.

  • Reaction Setup: In a polymerization tube, dissolve the purified monomer (1.0 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN, ~0.5-1 mol%) in a suitable solvent (e.g., DMF or toluene).

  • Degassing: Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which inhibits radical polymerization.

  • Polymerization: Seal the tube under vacuum or inert gas and place it in a preheated oil bath at 60-80 °C for 12-24 hours. The solution will become more viscous as the polymer forms.

  • Isolation and Purification: Terminate the reaction by cooling and exposing it to air. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., diethyl ether or hexane) with vigorous stirring. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Applications in Drug Development and Materials Science

The unique bifunctionality of this compound makes it a strategic building block in several advanced applications.

  • Medicinal Chemistry: The vinylpyridine moiety can act as a "covalent warhead" for targeted covalent inhibitors. The vinyl group undergoes a Michael addition with nucleophilic residues, such as cysteine, on a target protein. The 4-bromo position allows for the subsequent elaboration of the molecule via cross-coupling to optimize potency and pharmacokinetic properties.

  • Polymer-Supported Catalysts: Polymers synthesized from this compound can be used as scaffolds. The pendant pyridine units can coordinate to transition metals, creating recyclable polymer-supported catalysts. The bromine atom can be further functionalized post-polymerization to introduce other catalytic sites or modify the polymer's properties.

  • Functional Materials: Copolymers of this compound with other monomers can be used to create pH-responsive materials, functional microspheres for drug sorption, or antibacterial coatings. The pyridine unit provides pH sensitivity, while the bromine allows for grafting or surface modification.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a warning and is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. Store the compound under an inert atmosphere at the recommended temperature of 2-8°C to prevent degradation and potential polymerization.[1]

References

4-Bromo-2-vinylpyridine synthesis and purification methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 4-Bromo-2-vinylpyridine

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a reactive vinyl group and a bromine atom on the pyridine ring, makes it a versatile building block for a wide array of complex molecules. The vinyl group is amenable to polymerization and various addition reactions, while the bromo-substituent provides a handle for cross-coupling reactions, enabling the introduction of further molecular complexity. This guide provides an in-depth exploration of the principal synthetic methodologies and critical purification strategies for this compound, grounded in mechanistic understanding and practical, field-proven insights.

Part 1: Synthesis Methodologies for this compound

The synthesis of this compound can be approached through several modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, functional group tolerance, and considerations regarding reagent toxicity and cost. This section details the most prominent and effective palladium-catalyzed cross-coupling reactions and the classic Wittig olefination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[1] The reaction couples an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[1] For the synthesis of this compound, this typically involves the coupling of a 2,4-dihalopyridine with a vinylboron reagent.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br at the 2-position) of the pyridine ring to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the vinyl group from the boronic acid or ester is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron reagent.[1]

  • Reductive Elimination: The two organic moieties on the palladium complex (the pyridine ring and the vinyl group) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Py-Br)(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal vinyl_pd_complex L₂Pd(II)(Py-Br)(Vinyl) transmetal->vinyl_pd_complex red_elim Reductive Elimination vinyl_pd_complex->red_elim red_elim->pd0 product This compound red_elim->product start 2,4-Dibromopyridine start->ox_add boron Vinylboronic Acid/Ester + Base boron->transmetal Heck_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Py-Br)(X) ox_add->pd_complex insertion Alkene Insertion pd_complex->insertion inserted_complex L₂Pd(II)(CH₂CH₂-Py-Br)(X) insertion->inserted_complex beta_elim β-Hydride Elimination inserted_complex->beta_elim product_complex [HPd(II)L₂(X)] Complex beta_elim->product_complex product This compound beta_elim->product base_regen Base Regeneration product_complex->base_regen base_regen->pd0 start 2,4-Dibromopyridine start->ox_add ethylene Ethylene ethylene->insertion base Base base->base_regen Wittig_Mechanism ylide Ph₃P⁺-C⁻H₂ (Ylide) attack Nucleophilic Attack ylide->attack aldehyde 4-Bromo-2-pyridine- carboxaldehyde aldehyde->attack betaine Betaine Intermediate (often transient) attack->betaine oxaphosphetane Oxaphosphetane attack->oxaphosphetane Concerted Path betaine->oxaphosphetane Ring Closure cycloadd [2+2] Cycloaddition cyclorev Cycloreversion oxaphosphetane->cyclorev product This compound cyclorev->product byproduct Triphenylphosphine Oxide (Ph₃P=O) cyclorev->byproduct Purification_Workflow crude Crude this compound (from workup) add_inhibitor Add Polymerization Inhibitor (e.g., TBC, 100-1000 ppm) crude->add_inhibitor purification_choice Choose Purification Method add_inhibitor->purification_choice distillation Vacuum Distillation purification_choice->distillation For thermal stability chromatography Flash Column Chromatography purification_choice->chromatography For non-volatile impurities dist_details Low pressure (1-10 mmHg) Low temperature Collect pure fraction distillation->dist_details pure_with_inhibitor Pure Product (contains inhibitor) distillation->pure_with_inhibitor chrom_details Silica Gel Hexane/Ethyl Acetate Gradient Monitor by TLC chromatography->chrom_details chromatography->pure_with_inhibitor inhibitor_removal_q Inhibitor Removal Required? pure_with_inhibitor->inhibitor_removal_q final_product Final Pure Product inhibitor_removal_q->final_product No basic_wash Aqueous Basic Wash (e.g., 1M NaOH) inhibitor_removal_q->basic_wash Yes storage Store at 2-8°C Under Inert Atmosphere Away from Light final_product->storage basic_wash->final_product

References

4-Bromo-2-vinylpyridine CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-vinylpyridine for Advanced Research

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with both a bromine atom and a vinyl group. This unique bifunctional architecture renders it a highly versatile building block for researchers in organic synthesis, materials science, and particularly, in drug development. The strategic placement of a reactive vinyl group, capable of undergoing polymerization and Michael additions, and a bromo substituent, prime for cross-coupling reactions, allows for sequential and orthogonal chemical modifications. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights for scientists and researchers.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its effective use in any experimental setting. This compound is registered under CAS Number 502509-20-8.[1][2] Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 502509-20-8[1]
IUPAC Name 4-bromo-2-ethenylpyridine
Molecular Formula C₇H₆BrN
Molecular Weight 184.03 g/mol [3]
Physical Form Liquid
Boiling Point 229.2 ± 28.0 °C (Predicted)[4]
Density 1.474 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.18 ± 0.10 (Predicted)[4]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified with specific hazards that necessitate careful handling to ensure personnel safety and experimental integrity.

2.1. GHS Hazard Classification The compound is classified with the signal word "Warning" and is associated with the following hazard statements.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

2.2. Recommended Handling Protocol Given its hazard profile, a self-validating safety workflow is mandatory.

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear nitrile rubber gloves, chemical safety goggles, and a lab coat.[5] Ensure gloves are inspected before use and changed immediately if contamination occurs.

  • Procedural Controls: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory area.[6] After handling, wash hands and any exposed skin thoroughly.

2.3. Storage and Stability For long-term viability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4] This precaution mitigates potential degradation and polymerization of the reactive vinyl group.

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A robust and common method for creating substituted vinylpyridines is the Suzuki cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.

3.1. Proposed Synthetic Workflow: Suzuki Cross-Coupling The synthesis involves coupling a bromopyridine core with a vinylboronic acid derivative. Here, we outline the coupling of 2,4-dibromopyridine with potassium vinyltrifluoroborate, followed by selective reaction control.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Reactants 2,4-Dibromopyridine Potassium Vinyltrifluoroborate Pd(dppf)Cl2 Catalyst Cs2CO3 Base Solvent Dioxane/Water (10:1) Degas Degas with N2/Ar for 15 min Solvent->Degas Combine & Stir Heat Heat to 80-90 °C for 12-16 h Degas->Heat Quench Cool to RT Quench with Water Heat->Quench Monitor by TLC/LCMS Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry over Na2SO4 Concentrate in vacuo Extract->Dry Purify Purify via Flash Chromatography Dry->Purify Product Product Purify->Product Yields this compound

Caption: Workflow for Suzuki synthesis of this compound.

3.2. Detailed Experimental Protocol

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dibromopyridine (1.0 eq), potassium vinyltrifluoroborate (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add degassed 1,4-dioxane and water in a 10:1 ratio. The choice of a mixed aqueous system is crucial for dissolving the inorganic base and borate salt.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction's progress by TLC or LC-MS. The higher reactivity of the bromine at the 2-position of the pyridine ring often allows for selective coupling.

  • Aqueous Workup: After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Reactivity and Applications

The utility of this compound stems from its two distinct reactive sites, which can be addressed in subsequent synthetic steps.

4.1. Polymerization via the Vinyl Group The vinyl group serves as a monomer for producing poly(vinylpyridine) derivatives. These polymers are used in coatings, as ligands for catalysts, and in ion-exchange resins.[7][8][9] The polymerization can be initiated via free-radical, anionic, or controlled radical polymerization techniques like ATRP.

4.2. Cross-Coupling at the Bromo Position The C4-bromo substituent is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[10] This allows for the synthesis of complex substituted pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.

G Pd(0) Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd(0)->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R(L2) OxAdd->Transmetal Transmetalation (R-B(OR)2) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd(0)

Caption: Catalytic cycle for a Suzuki cross-coupling reaction.

4.3. Application in Drug Discovery: Covalent Inhibitors A cutting-edge application of vinylpyridines is their use as "covalent warheads" in targeted drug discovery.[11] The electron-deficient vinyl group can act as a Michael acceptor, forming a permanent covalent bond with nucleophilic residues, most notably cysteine, on a target protein. This is a powerful strategy for developing highly potent and selective inhibitors. Research has shown vinylpyridines can be tuned to target specific cysteine residues, such as C797 in the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11]

G cluster_reaction Covalent Modification (Michael Addition) Start This compound (Warhead) Mechanism Nucleophilic attack by Cysteine Thiolate (-S⁻) on the β-vinyl carbon Start->Mechanism Target Protein with Cysteine Residue (-SH) Target->Mechanism End Covalently Modified Protein (Stable Thioether Linkage) Mechanism->End

Caption: Covalent modification of a protein cysteine by this compound.

Spectroscopic Characterization

Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and purity of the compound. While an experimental spectrum should always be acquired for validation, the expected chemical shifts can be reliably predicted based on analogous structures.

Proton (¹H)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H6~8.5d~5.0
H5~7.6s-
H3~7.4d~5.0
Vinyl CH~6.8dd~17.5, 10.8
Vinyl CH₂ (trans)~6.2d~17.5
Vinyl CH₂ (cis)~5.6d~10.8
Carbon (¹³C)Predicted Chemical Shift (δ, ppm)
C2~155
C6~150
C4~135 (C-Br)
Vinyl CH~134
C3~125
C5~122
Vinyl CH₂~120

Note: Predictions are based on additive effects observed in 4-bromopyridine and 2-vinylpyridine. Actual values may vary based on solvent and experimental conditions.[12][13]

Conclusion

This compound is a powerful and versatile reagent for the modern chemical researcher. Its dual reactivity allows for a wide range of synthetic transformations, from the creation of functional polymers to the design of sophisticated covalent inhibitors for therapeutic applications. A thorough understanding of its properties, safe handling procedures, and reactivity profile, as detailed in this guide, is paramount to leveraging its full potential in the laboratory.

References

Spectroscopic Characterization of 4-Bromo-2-vinylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of NMR, IR, and MS Data for a Key Synthetic Intermediate

Introduction

4-Bromo-2-vinylpyridine is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive vinyl group amenable to polymerization and cross-coupling reactions, and a bromo-substituted pyridine ring that can be further functionalized, makes it a versatile building block for the synthesis of complex molecular architectures. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, peer-reviewed spectral data for this compound is not extensively available in the public domain, this guide leverages established principles of spectroscopy and available data for the closely related parent compound, 2-vinylpyridine, to provide a robust and predictive analysis. The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify, characterize, and confidently utilize this important synthetic intermediate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, drawing comparisons with 2-vinylpyridine to understand the influence of the bromine substituent.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the vinyl protons and the three protons on the pyridine ring. The introduction of a bromine atom at the 4-position will induce predictable changes in the chemical shifts of the ring protons compared to 2-vinylpyridine.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-α (vinyl)6.8 - 7.0ddJα,β-cis ≈ 11.0, Jα,β-trans ≈ 17.5
H-βcis (vinyl)5.5 - 5.7ddJβ-cis,α ≈ 11.0, Jgem ≈ 1.5
H-βtrans (vinyl)6.2 - 6.4ddJβ-trans,α ≈ 17.5, Jgem ≈ 1.5
H-37.3 - 7.5dJ3,5 ≈ 1.5
H-57.6 - 7.8ddJ5,6 ≈ 5.0, J5,3 ≈ 1.5
H-68.4 - 8.6dJ6,5 ≈ 5.0

Expertise & Experience: Causality Behind Chemical Shift Predictions

  • Vinyl Protons: The chemical shifts of the vinyl protons (H-α, H-βcis, and H-βtrans) are expected to be similar to those in 2-vinylpyridine, as the bromine atom is relatively distant. The characteristic downfield shift of H-α is due to its proximity to the electron-withdrawing pyridine ring. The geminal (H-βcis and H-βtrans), cis, and trans couplings result in a classic doublet of doublets (dd) pattern for each vinyl proton.

  • Pyridine Ring Protons:

    • H-6: This proton, being ortho to the nitrogen, is the most deshielded and will appear furthest downfield.

    • H-5: The bromine atom at the 4-position will exert an electron-withdrawing inductive effect, causing a downfield shift of the adjacent H-3 and H-5 protons compared to 2-vinylpyridine.

    • H-3: This proton will also experience a downfield shift due to the influence of the bromine atom. The coupling between H-3 and H-5 will likely be a small meta-coupling.

G cluster_molecule This compound cluster_coupling Predicted ¹H NMR Coupling mol H6 H-6 H5 H-5 H6->H5 J ≈ 5.0 Hz H3 H-3 H5->H3 J ≈ 1.5 Hz H_alpha H-α H_beta_cis H-βcis H_alpha->H_beta_cis J ≈ 11.0 Hz H_beta_trans H-βtrans H_alpha->H_beta_trans J ≈ 17.5 Hz H_beta_cis->H_beta_trans J ≈ 1.5 Hz

Caption: Predicted ¹H-¹H coupling in this compound.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The bromine substituent will have a notable effect on the chemical shifts of the pyridine ring carbons.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2155 - 158
C-3122 - 125
C-4130 - 133
C-5125 - 128
C-6148 - 151
C-α (vinyl)135 - 138
C-β (vinyl)120 - 123

Expertise & Experience: Rationale for ¹³C Chemical Shift Predictions

  • C-4: The carbon directly attached to the bromine atom (C-4) will experience a significant downfield shift due to the electronegativity of bromine.

  • C-2 and C-6: These carbons, being adjacent to the nitrogen atom, will be the most deshielded among the ring carbons.

  • C-3 and C-5: The chemical shifts of these carbons will also be influenced by the bromine substituent, likely appearing in the aromatic region.

  • Vinyl Carbons: The chemical shifts of the vinyl carbons (C-α and C-β) are expected to be in the typical range for vinyl groups attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

Trustworthiness: A Self-Validating System

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra. The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion and resolution.

    • Shim the instrument to achieve a narrow and symmetrical solvent peak, ensuring a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger spectral width (e.g., 0-160 ppm) is required.

    • Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations corresponding to the pyridine ring, the vinyl group, and the C-Br bond.

Predicted IR Spectroscopic Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (vinyl)3020 - 3080Medium
C=C stretch (vinyl)1630 - 1650Medium
C=C and C=N stretch (pyridine ring)1580 - 1610, 1450 - 1500Strong, Medium
C-H bend (vinyl, out-of-plane)910 - 990Strong
C-Br stretch500 - 600Medium to Strong

Expertise & Experience: Interpreting the IR Spectrum

  • The presence of both aromatic and vinyl C-H stretching vibrations above 3000 cm⁻¹ is a key indicator of the molecule's structure.

  • The C=C stretching of the vinyl group and the characteristic stretching vibrations of the pyridine ring provide strong evidence for the core structure.

  • A strong absorption in the 910-990 cm⁻¹ region is characteristic of the out-of-plane C-H bending of a vinyl group.

  • The C-Br stretching vibration is expected in the fingerprint region and can be a useful diagnostic peak.

G IR_Spec IR Spectrum Aromatic_CH Aromatic C-H Stretch (3000-3100 cm⁻¹) IR_Spec->Aromatic_CH Vinyl_CH Vinyl C-H Stretch (3020-3080 cm⁻¹) IR_Spec->Vinyl_CH Vinyl_CC Vinyl C=C Stretch (1630-1650 cm⁻¹) IR_Spec->Vinyl_CC Pyridine_Ring Pyridine Ring Stretches (1450-1610 cm⁻¹) IR_Spec->Pyridine_Ring Vinyl_Bend Vinyl C-H Bend (910-990 cm⁻¹) IR_Spec->Vinyl_Bend CBr_Stretch C-Br Stretch (500-600 cm⁻¹) IR_Spec->CBr_Stretch

Caption: Key vibrational modes in the IR spectrum of this compound.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment or ATR crystal, which is then subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometric Data
Ion Predicted m/z Comments
[M]⁺183/185Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
[M-Br]⁺104Loss of a bromine radical.
[M-C₂H₃]⁺156/158Loss of a vinyl radical.
[C₅H₄N]⁺78Pyridyl cation.

Expertise & Experience: Understanding the Fragmentation Pattern

  • Molecular Ion: The most crucial piece of information is the molecular ion peak. For this compound (C₇H₆BrN), the presence of bromine will result in two molecular ion peaks of nearly equal intensity at m/z 183 (for ⁷⁹Br) and 185 (for ⁸¹Br).

  • Key Fragments: Common fragmentation pathways for substituted pyridines include the loss of the substituents. The loss of the bromine atom to give a fragment at m/z 104 is expected to be a prominent fragmentation pathway. The loss of the vinyl group would also be a likely fragmentation.

G M [M]⁺˙ m/z 183/185 M_minus_Br [M-Br]⁺ m/z 104 M->M_minus_Br - Br• M_minus_Vinyl [M-C₂H₃]⁺ m/z 156/158 M->M_minus_Vinyl - C₂H₃• Pyridyl [C₅H₄N]⁺ m/z 78 M_minus_Br->Pyridyl - C₂H₂

Caption: Predicted fragmentation pathway of this compound in MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • For a volatile liquid, direct infusion or injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal.

  • Ionization:

    • Electron Ionization (EI) is a common and effective method for generating fragment ions and providing structural information.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Interpretation:

    • Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive and predictive overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS spectra, researchers can confidently identify and characterize this valuable synthetic building block. The detailed protocols and expert interpretations included herein serve as a practical resource for scientists engaged in the synthesis and application of novel pyridine-based compounds. As with any analytical endeavor, it is crucial to correlate data from multiple spectroscopic techniques for an unambiguous structural assignment.

The Vinyl Frontier: A Technical Guide to the Reactivity of the Vinyl Group in 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity of the vinyl group in 4-Bromo-2-vinylpyridine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The presence of the electron-withdrawing pyridine ring, further influenced by the bromo substituent, imparts a unique electronic character to the vinyl moiety, governing its participation in a range of pivotal organic transformations. This document elucidates the mechanistic underpinnings and provides field-proven insights into key reactions, including polymerization, palladium-catalyzed cross-coupling reactions (Heck and Suzuki-Miyaura), and cycloadditions. Each section is designed to be a self-validating system, offering not only theoretical explanations but also detailed, actionable experimental protocols and comparative data to empower researchers in their synthetic endeavors.

Introduction: Understanding the Electronic Landscape of this compound

This compound is a bifunctional molecule featuring two key reactive sites: the vinyl group and the bromo-substituted pyridine ring. The reactivity of the vinyl group is intrinsically linked to the electronic nature of the pyridine ring. The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect (-I and -M), which polarizes the vinyl group, making the β-carbon more electrophilic compared to a simple styrenic system. The bromine atom at the 4-position further enhances this electron-withdrawing character through its inductive effect. This electronic predisposition dictates the vinyl group's susceptibility to nucleophilic attack and its behavior in pericyclic and metal-catalyzed reactions.

This guide will dissect the reactivity of the vinyl group in three major classes of reactions that are fundamental to its application in materials science and medicinal chemistry.

Polymerization of this compound: Crafting Functional Macromolecules

The vinyl group of this compound serves as a versatile handle for polymerization, enabling the synthesis of functional polymers with tailored properties. The pyridine moiety within the polymer backbone offers sites for quaternization, metal coordination, and hydrogen bonding, making these materials suitable for applications ranging from responsive drug delivery systems to catalysts.[1]

Free-Radical Polymerization

Conventional free-radical polymerization of vinylpyridines is a straightforward method for producing high molecular weight polymers.[2] However, for more precise control over polymer architecture and molecular weight distribution, controlled radical polymerization techniques are preferred.

Mechanism of Conventional Free-Radical Polymerization:

The process follows the classical steps of initiation, propagation, and termination. An initiator, such as azobisisobutyronitrile (AIBN), thermally decomposes to generate radicals that add to the vinyl group of the monomer, initiating the polymer chain growth.

FreeRadicalPolymerization Initiator Initiator (I) Radical Radical (I•) Initiator->Radical Decomposition GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation (adds to M) Monomer This compound (M) GrowingChain->GrowingChain Propagation (+ M) Termination Termination GrowingChain->Termination Termination

Caption: Free-Radical Polymerization Workflow.

Experimental Protocol: Conventional Free-Radical Polymerization of this compound (Adapted from 4-vinylpyridine polymerization) [2]

  • Monomer Preparation: Purify this compound by passing it through a short column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and AIBN (0.01 eq) in anhydrous toluene.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture at 60-70 °C under an inert atmosphere for a specified time (e.g., 24 hours).[2]

  • Isolation: Cool the reaction and precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent like diethyl ether.

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

ParameterConditionExpected Outcome
Monomer This compound-
Initiator AIBNFormation of poly(this compound)
Solvent Toluene-
Temperature 60-70 °CPolymerization initiation
Time 24 hHigh monomer conversion

Palladium-Catalyzed Cross-Coupling Reactions: Extending the Carbon Skeleton

The vinyl group of this compound is an excellent participant in palladium-catalyzed cross-coupling reactions, most notably the Heck and Suzuki-Miyaura reactions. These transformations are cornerstones of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and selectivity.

The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction couples the vinyl group with an aryl or vinyl halide, providing a direct route to substituted styrenes and stilbenes.[3] The reaction is catalyzed by a palladium complex and requires a base.[4]

Mechanism of the Heck Reaction:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the vinylpyridine into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and regenerates the active catalyst.[5]

HeckReaction Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-X) AlkeneComplex Alkene Complex PdII_Aryl->AlkeneComplex + this compound InsertionProduct R-CH(Pd)-CH-Ar AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex Product-Pd(0) Complex InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base) Product Substituted Alkene ProductComplex->Product

Caption: Catalytic Cycle of the Heck Reaction.

Experimental Protocol: Heck Coupling of this compound with an Aryl Bromide (Adapted from general Heck protocols) [3][4]

  • Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile).

  • Inert Atmosphere: Purge the tube with an inert gas (e.g., argon) for 15 minutes.

  • Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.

ComponentRoleExample
Vinyl Partner This compound-
Aryl Partner Aryl bromide4-Bromoanisole
Catalyst Palladium(II) acetatePd(OAc)₂
Ligand TriphenylphosphinePPh₃
Base TriethylamineEt₃N
Solvent N,N-DimethylformamideDMF
The Suzuki-Miyaura Reaction: Coupling with Boronic Acids

While the Heck reaction utilizes the vinyl group, the bromo-substituent on the pyridine ring is the reactive handle in the Suzuki-Miyaura coupling. This reaction is a powerful method for forming biaryl compounds by coupling with arylboronic acids.[6] The presence of the vinyl group is generally well-tolerated under Suzuki conditions.

Mechanism of the Suzuki-Miyaura Reaction:

The catalytic cycle is similar to the Heck reaction, involving oxidative addition of the this compound to Pd(0), followed by transmetalation with a boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product.[5]

SuzukiReaction Pd0 Pd(0)L_n OxidativeAddition Ar-Pd(II)-Br(L_n) (Ar = 2-vinylpyridyl) Pd0->OxidativeAddition Oxidative Addition (this compound) Transmetalation Ar-Pd(II)-Ar'(L_n) OxidativeAddition->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Coupled Product Transmetalation->Product Boronate Ar'B(OR)3- Boronate->Transmetalation BoronicAcid Ar'B(OH)2 + Base BoronicAcid->Boronate

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Adapted from protocols for 2-bromopyridines) [6][7]

  • Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring until the starting material is consumed.

  • Workup: Cool the reaction, add water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate, and purify by chromatography.

ComponentRoleExample
Aryl Halide This compound-
Boronic Acid Phenylboronic acid-
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Pd(dppf)Cl₂
Base Potassium carbonateK₂CO₃
Solvent 1,4-Dioxane/Water4:1 mixture

The Diels-Alder Reaction: A Gateway to Complex Cyclic Scaffolds

The electron-deficient nature of the vinyl group in this compound makes it a competent dienophile in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction.[8] This powerful transformation allows for the stereospecific construction of six-membered rings, a common motif in pharmaceuticals and natural products.[9]

Mechanism of the Diels-Alder Reaction:

The Diels-Alder reaction is a concerted pericyclic reaction where the π-electrons of the diene and the dienophile reorganize in a single step to form a new six-membered ring. The reaction is favored by the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[10] The electron-withdrawing nature of the bromo-substituted pyridine ring lowers the LUMO energy of the vinyl group, enhancing its reactivity towards electron-rich dienes.

DielsAlder Reactants Diene + this compound (Dienophile) TransitionState [4+2] Transition State Reactants->TransitionState Concerted Cycloaddition Product Cyclohexene Adduct TransitionState->Product

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-2-vinylpyridine in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this versatile heterocyclic compound. We will explore the molecular characteristics of this compound that dictate its behavior in various solvent environments, present a predictive framework for its solubility, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers to make informed decisions in solvent selection for synthesis, purification, formulation, and analytical applications involving this compound.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a pyridine ring, a bromine atom, and a vinyl group, makes it a valuable building block for the synthesis of a wide array of complex molecules and polymers. The pyridine nitrogen offers a site for coordination and hydrogen bonding, the bromine atom provides a handle for cross-coupling reactions, and the vinyl group is amenable to polymerization and other addition reactions.

The successful application of this compound in any experimental or industrial setting is fundamentally reliant on an understanding of its solubility. Proper solvent selection is critical for:

  • Reaction Kinetics and Yield: Ensuring reactants are in the same phase to facilitate efficient chemical transformations.

  • Purification: Selecting appropriate solvent systems for crystallization, chromatography, and extraction.

  • Formulation: Developing stable and bioavailable drug delivery systems.

  • Analytical Characterization: Preparing homogenous solutions for techniques such as NMR, HPLC, and UV-Vis spectroscopy.

This guide will provide the theoretical and practical knowledge necessary to navigate the solubility landscape of this compound with confidence.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. To predict the solubility of this compound, we must first analyze its molecular structure and inherent polarity.

2.1. Molecular Structure and Polarity of this compound

This compound is a molecule with distinct polar and non-polar regions, giving it a nuanced solubility profile.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making this portion of the molecule polar. The nitrogen can also act as a hydrogen bond acceptor.

  • Bromine Atom: The electronegative bromine atom further contributes to the molecule's polarity through inductive effects.

  • Vinyl Group: The ethylene substituent is non-polar in character.

This combination of a polar head (the bromopyridine moiety) and a small non-polar tail (the vinyl group) suggests that this compound will exhibit moderate polarity. Consequently, it is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents.

2.2. Solvent Classification and Properties

Organic solvents are broadly classified based on their polarity, which is often quantified by their dielectric constant.[3][4][5][6][7] A higher dielectric constant generally indicates a more polar solvent. Solvents can be further categorized as:

  • Non-Polar Solvents: These solvents have low dielectric constants and are characterized by van der Waals forces. Examples include hexane, toluene, and diethyl ether.

  • Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack acidic protons. They are good at dissolving polar solutes that are not capable of hydrogen bonding. Examples include acetone, ethyl acetate, and dichloromethane.

  • Polar Protic Solvents: These solvents have a large dipole moment and contain at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen), making them capable of hydrogen bonding. Examples include water, methanol, and ethanol.

Predicted Solubility of this compound

Solvent ClassificationSolventDielectric Constant (approx. at 20-25°C)[3][4][5][6][7]Predicted SolubilityRationale
Non-Polar Hexane1.9Low / InsolubleThe high polarity of the bromopyridine ring is incompatible with the non-polar nature of hexane.
Toluene2.4Low to MediumThe aromatic nature of toluene may offer some interaction with the pyridine ring, but the overall polarity mismatch will limit solubility.
Diethyl Ether4.3MediumThe ether oxygen can act as a hydrogen bond acceptor, and its moderate polarity may accommodate this compound to some extent.
Polar Aprotic Dichloromethane (DCM)9.1HighDCM is a versatile solvent with a moderate dielectric constant capable of dissolving a wide range of organic compounds.
Acetone21HighThe polar carbonyl group of acetone will interact favorably with the polar regions of this compound.
Ethyl Acetate6.0HighSimilar to acetone, the ester group provides polarity that should facilitate dissolution.
Acetonitrile37.5HighA highly polar aprotic solvent that should readily dissolve this compound.
Dimethylformamide (DMF)37Very HighA powerful polar aprotic solvent known for its excellent solvating properties for a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)47Very HighAnother highly effective polar aprotic solvent.
Polar Protic Methanol33HighThe hydroxyl group of methanol can hydrogen bond with the pyridine nitrogen, and its high polarity will favor dissolution.
Ethanol24.5HighSimilar to methanol, ethanol's polarity and hydrogen bonding ability should lead to good solubility.
Water80.1Low / Sparingly SolubleWhile the pyridine nitrogen can interact with water, the overall organic character of the molecule, particularly the bromo and vinyl groups, will likely limit aqueous solubility. The basicity of the pyridine nitrogen may lead to slightly increased solubility in acidic aqueous solutions.[8]

Experimental Determination of Solubility: A Practical Guide

The following protocols are designed to provide a systematic approach to determining the solubility of this compound in a laboratory setting.

4.1. Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

4.2. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.[2][8][12][13][14]

Methodology:

  • Preparation: Label a series of small, dry test tubes with the names of the solvents to be tested.

  • Sample Addition: Add approximately 10-20 mg of this compound to each test tube.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

  • Agitation: After each addition, vortex or shake the test tube vigorously for 30-60 seconds.

  • Observation: Observe the mixture. If the solid dissolves completely, the compound is considered "soluble." If some solid remains, continue adding solvent up to a total volume of 1 mL. If the solid has not dissolved after adding 1 mL of solvent, it is considered "sparingly soluble" or "insoluble."

  • Record Keeping: Record your observations for each solvent.

G cluster_workflow Qualitative Solubility Workflow start Start: Add ~10-20 mg of this compound to a test tube add_solvent Add 0.1 mL of solvent start->add_solvent agitate Vortex/Shake for 30-60s add_solvent->agitate observe Observe for dissolution agitate->observe observe_again Observe for dissolution agitate->observe_again soluble Record as 'Soluble' observe->soluble Completely Dissolved add_more_solvent Add solvent up to 1 mL observe->add_more_solvent Solid Remains add_more_solvent->agitate observe_again->soluble Completely Dissolved insoluble Record as 'Sparingly Soluble' or 'Insoluble' observe_again->insoluble Solid Remains

Caption: Workflow for Qualitative Solubility Determination.

4.3. Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[15][16][17][18]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. An excess is confirmed by the presence of undissolved solid.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker bath for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as:

      • High-Performance Liquid Chromatography (HPLC): Requires the development of a method with a suitable column, mobile phase, and detector (e.g., UV at an appropriate wavelength). A calibration curve must be prepared using standards of known concentration.

      • UV-Vis Spectrophotometry: A simpler method if this compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

      • Gravimetric Analysis: Involves evaporating a known volume of the filtered saturated solution to dryness and weighing the residue. This method is less sensitive and requires a larger amount of material.[17]

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

G cluster_workflow Quantitative Solubility Workflow (Shake-Flask Method) start Start: Add excess this compound to a known volume of solvent agitate Agitate at constant temperature for 24-48h to reach equilibrium start->agitate separate Separate solid and liquid phases (centrifugation/filtration) agitate->separate analyze Quantify concentration of the supernatant using HPLC, UV-Vis, or Gravimetric analysis separate->analyze calculate Calculate solubility (e.g., in g/100mL or mol/L) analyze->calculate end End: Report quantitative solubility value calculate->end

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While a definitive, published table of solubility values for this compound remains to be established, this guide provides a robust framework for understanding and predicting its behavior in common organic solvents. The principles of molecular polarity and intermolecular forces, combined with the detailed experimental protocols provided, equip researchers with the necessary tools to confidently determine the solubility of this important chemical entity for their specific applications. A systematic approach, beginning with qualitative screening and progressing to quantitative determination where necessary, will ensure efficient and effective use of this compound in the laboratory and beyond.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Characterization for Robust Development

In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of innovation. The deliberate functionalization of this core, as seen in 4-Bromo-2-vinylpyridine, unlocks novel chemical space and potential applications. However, with novel functionality comes the imperative for rigorous characterization. The thermal stability of such a molecule is not a mere data point; it is a critical parameter that dictates its viability in synthesis, its shelf-life, and the safety of its handling and application. This guide provides a comprehensive framework for elucidating the thermal behavior of this compound, moving beyond rote experimentation to a deeper, mechanistic understanding.

The Structural Context: Potential Thermal Labilities of this compound

This compound is a bifunctional molecule with inherent thermal sensitivities. The vinyl group is susceptible to polymerization, a process that can be initiated by thermal energy.[1][2] The carbon-bromine bond, while relatively stable on an aromatic ring, can be a site for radical formation at elevated temperatures. Furthermore, the pyridine ring itself can undergo complex thermal decomposition, often initiated by radical pathways.[3] Understanding the interplay of these functionalities is key to predicting and interpreting the thermal behavior of the molecule. The potential for exothermic polymerization, followed by decomposition, necessitates a careful and controlled analytical approach.

A Foundational Approach to Thermal Analysis: Experimental Design

A comprehensive thermal analysis of this compound should be designed to probe for both physical and chemical changes as a function of temperature. The primary techniques for this investigation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow

The logical flow of the thermal analysis is designed to first identify mass loss events and then to characterize the energetic changes associated with those events.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation prep This compound (as-received) TGA Thermogravimetric Analysis (TGA) (Inert Atmosphere, N2) prep->TGA Primary Screening DSC Differential Scanning Calorimetry (DSC) (Inert Atmosphere, N2) prep->DSC Characterize Energetics TGA_data Identify Onset of Decomposition (Td) Determine Mass Loss Steps TGA->TGA_data DSC_data Identify Glass Transitions (Tg) Detect Exothermic Events (Polymerization) Detect Endothermic Events (Melting, Decomposition) DSC->DSC_data Combined_analysis Correlate Mass Loss (TGA) with Energetic Events (DSC) TGA_data->Combined_analysis DSC_data->Combined_analysis G cluster_0 Initiation cluster_1 Propagation cluster_2 Products start Poly(this compound) initiation Homolytic Cleavage of C-Br or Backbone C-C Bond start->initiation High Temperature (>250°C) radicals Formation of Pyridyl and Polymer Backbone Radicals initiation->radicals ring_opening Ring Opening of Pyridyl Radical radicals->ring_opening Analogous to Pyridine Decomposition [5] fragmentation Chain Scission and Formation of Volatile Fragments radicals->fragmentation products HBr, Brominated Pyridines, Nitriles, Hydrocarbons, Char ring_opening->products fragmentation->products

References

Navigating the Synthesis of a Key Heterocyclic Building Block: A Technical Guide to 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-vinylpyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique electronic properties and trifunctional nature—a nucleophilic nitrogen, a vinyl group amenable to polymerization and addition reactions, and a bromine atom ready for cross-coupling—make it a versatile synthon. While a singular, seminal publication detailing the "discovery" of this compound is not prominent in the historical literature, its synthesis can be logically deduced through an examination of established and parallel synthetic methodologies for vinylpyridines. This technical guide provides an in-depth exploration of the plausible foundational synthetic routes and contrasts them with the modern, more efficient palladium-catalyzed methods that are prevalent today. This document serves as a comprehensive resource for researchers, offering both historical context and practical, field-proven protocols for the synthesis of this valuable intermediate.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. The introduction of a vinyl group and a bromine atom onto this core structure, as in this compound, exponentially increases its utility. The vinyl group serves as a monomer for polymerization, leading to the creation of functional polymers and materials with applications in drug delivery and catalysis.[1] The bromine atom at the 4-position is a prime handle for late-stage diversification via modern cross-coupling reactions, allowing for the rapid generation of molecular libraries for drug discovery programs.

Given the absence of a definitive "first synthesis" report, this guide will present the most chemically sound and historically plausible routes for its initial preparation, followed by an analysis of contemporary, optimized methodologies.

Plausible Foundational Synthetic Pathways

The early synthesis of vinylpyridines often relied on robust, classical organic reactions. By analogy to the first documented synthesis of 2-vinylpyridine in 1887, which involved the condensation of 2-methylpyridine with formaldehyde followed by dehydration, a similar pathway for this compound is the most probable historical route.[2]

Route A: Condensation-Dehydration from 4-Bromo-2-methylpyridine

This two-step approach represents a classic and logical pathway for the initial synthesis of this compound. It leverages readily available starting materials and fundamental carbonyl chemistry.

Causality and Logic: The acidity of the methyl group at the 2-position of the pyridine ring is enhanced by the electron-withdrawing nature of the ring nitrogen. This allows for deprotonation and subsequent nucleophilic attack on an electrophile like formaldehyde. The resulting alcohol is then eliminated, typically under acidic or basic conditions with heat, to form the thermodynamically stable vinyl group.

Diagram: Proposed Foundational Synthesis of this compound

G cluster_0 Step 1: Aldol-type Condensation cluster_1 Step 2: Dehydration 4-Bromo-2-methylpyridine 4-Bromo-2-methylpyridine N Br Intermediate Alcohol 1-(4-Bromopyridin-2-yl)ethanol N Br OH 4-Bromo-2-methylpyridine->Intermediate Alcohol 1. Base 2. Formaldehyde (CH2O) This compound This compound N Br Intermediate Alcohol->this compound Heat, Acid or Base

Caption: A plausible two-step foundational synthesis route.

Experimental Protocol: Synthesis of Starting Material (4-Bromo-2-methylpyridine)

The precursor, 4-bromo-2-methylpyridine, can be synthesized from 2-methyl-4-aminopyridine via a Sandmeyer-type reaction.

StepActionReagents/ConditionsPurpose
1Diazotization2-methyl-4-aminopyridine, 48% HBr, NaNO₂, -10°C to 0°CConvert the amino group into a diazonium salt, a good leaving group.[3]
2BrominationThe in situ generated diazonium salt reacts with bromide ionsIntroduce the bromine atom at the 4-position.
3WorkupNeutralize with NaOH, extract with an organic solvent (e.g., TBME)Isolate the product from the aqueous reaction mixture.[3]
Experimental Protocol: Plausible Synthesis of this compound
  • Condensation: To a solution of 4-bromo-2-methylpyridine in a suitable solvent, add a base (e.g., sodium amide or a strong alkoxide) to generate the corresponding anion.

  • Slowly introduce gaseous formaldehyde or paraformaldehyde at a controlled temperature to form 1-(4-bromopyridin-2-yl)ethanol.

  • Quench the reaction carefully with water and extract the alcohol intermediate.

  • Dehydration: Subject the crude alcohol to dehydration. This can be achieved by heating with a strong base (e.g., potassium hydroxide) or by distillation over a dehydrating agent.[4]

  • Purification: The resulting this compound is purified by vacuum distillation. A polymerization inhibitor (e.g., 4-tert-butylcatechol) should be added during storage.[2]

Modern Synthetic Methodologies: The Era of Palladium Catalysis

While the foundational routes are viable, modern organic synthesis heavily relies on the efficiency, selectivity, and functional group tolerance of palladium-catalyzed cross-coupling reactions.[5] These methods typically start from 2,4-dibromopyridine and selectively functionalize the more reactive 2-position.

Route B: The Heck Reaction

The Mizoroki-Heck reaction provides a direct and powerful method for forming the vinyl group by coupling an aryl halide with an alkene.[5][6]

Causality and Logic: The reaction proceeds via a catalytic cycle involving the oxidative addition of a Pd(0) species into the C-Br bond, followed by alkene insertion and β-hydride elimination. The greater reactivity of the C-Br bond at the 2-position of 2,4-dibromopyridine allows for selective vinylation.

Diagram: Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition R-Pd(II)-X Pd(0)->Oxidative_Addition R-X (2,4-Dibromopyridine) Alkene_Coordination Alkene Coordination/Insertion (R-alkene)-Pd(II)-X Oxidative_Addition->Alkene_Coordination Alkene (e.g., Ethylene) Beta_Hydride_Elimination β-Hydride Elimination (Product)-Pd(II)-H Alkene_Coordination->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0) Reductive Elimination (Base regenerates Pd(0)) Product_Out Product (R-alkene) Beta_Hydride_Elimination->Product_Out HX_Out HX Beta_Hydride_Elimination->HX_Out

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Route C: The Suzuki-Miyaura Coupling

The Suzuki coupling is one of the most versatile C-C bond-forming reactions, involving the reaction of an organoboron compound with an organic halide.[7][8]

Causality and Logic: This reaction also follows a Pd(0)/Pd(II) catalytic cycle. The key transmetalation step, where the vinyl group is transferred from boron to palladium, is typically irreversible and highly efficient. The use of stable, commercially available vinylboronic acid derivatives makes this a very practical approach.[9]

Diagram: Suzuki Coupling Reaction

Suzuki_Coupling Start 2,4-Dibromopyridine Product This compound Start->Product Suzuki Coupling Reagent Vinylboronic Acid Pinacol Ester Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Catalyst->Product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Modern Synthesis via Suzuki Coupling
  • Reaction Setup: To an oven-dried flask, add 2,4-dibromopyridine (1.0 equiv), vinylboronic acid pinacol ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to a temperature between 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Condensation/DehydrationRoute B: Heck ReactionRoute C: Suzuki Coupling
Starting Material 4-Bromo-2-methylpyridine2,4-Dibromopyridine, Ethylene2,4-Dibromopyridine, Vinylboronic ester
Key Reagents Formaldehyde, Strong Base/AcidPd catalyst, Base, LigandsPd catalyst, Base, Ligands
Atom Economy ModerateGoodModerate to Good
Scalability Good, but can be high-temperatureExcellent, well-established for industrial scaleExcellent, widely used in pharma
Functional Group Tolerance Limited by strong bases/acidsGoodExcellent
Key Advantages Utilizes classic, well-understood reactionsDirect vinylation, high efficiencyMild conditions, high yields, broad substrate scope
Potential Drawbacks Potentially harsh conditions, side reactionsRequires handling of gaseous ethyleneCost of boronic acid reagents and catalysts

Conclusion

While the precise historical moment of the first synthesis of this compound remains elusive in the published record, its preparation can be confidently approached through several logical and effective synthetic strategies. The foundational methods, likely mirroring the early synthesis of unsubstituted vinylpyridines, provide a robust, albeit less refined, pathway. In contrast, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer unparalleled efficiency, selectivity, and scalability. For the contemporary researcher in drug development or materials science, the Suzuki coupling represents the state-of-the-art, providing a reliable and versatile method for accessing this invaluable heterocyclic building block. This guide provides the necessary technical framework and practical insights to empower scientists in the effective synthesis and application of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Bromo-2-vinylpyridine in Suzuki and Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2-vinylpyridine as a Versatile Synthetic Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom at the 4-position and a vinyl group at the 2-position, offers two distinct points for chemical modification. The pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to form key hydrogen bonds and other interactions with biological targets. The vinyl group and the bromo substituent serve as versatile handles for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide provides a detailed exploration of the application of this compound in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Stille coupling. These reactions enable the introduction of a wide array of aryl, heteroaryl, and other organic moieties at the 4-position of the pyridine ring, leading to the synthesis of novel 2,4-disubstituted pyridines. Such compounds are valuable intermediates in the discovery and development of new therapeutic agents, including kinase inhibitors and compounds with antimalarial or antitubercular activity.

This document will delve into the mechanistic underpinnings of both reactions, provide detailed, field-proven protocols for their execution, and offer insights into the rationale behind the selection of specific reagents and conditions.

Section 1: The Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester.[1][2] It is widely favored in the pharmaceutical industry due to the low toxicity of the boron reagents and the generally mild reaction conditions.[1]

Mechanistic Insights

The catalytic cycle of the Suzuki reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.[3] The electron-deficient nature of the pyridine ring can sometimes hinder this step, necessitating the use of electron-rich ligands on the palladium catalyst to enhance its reactivity.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step requires the activation of the organoboron species by a base.[1] The base coordinates to the boron atom, increasing the nucleophilicity of the organic group and facilitating its transfer to the palladium.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

The pyridine nitrogen in this compound can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. The choice of a bulky, electron-rich phosphine ligand can sterically shield the palladium center and mitigate this issue.

Experimental Workflow: Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, arylboronic acid, and base in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent. B->C D Add Pd catalyst and ligand. C->D E Heat the mixture with vigorous stirring (e.g., 80-100 °C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature. Dilute with ethyl acetate and water. F->G H Separate organic layer, wash with brine. G->H I Dry over Na₂SO₄, filter, and concentrate. H->I J Purify by flash column chromatography. I->J

Caption: General workflow for the Suzuki coupling of this compound.

Detailed Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-vinyl-4-arylpyridine product.

Data Presentation: Reagents for Suzuki Coupling

ReagentPurposeTypical Amount (equiv)Notes
This compoundElectrophile1.0Limiting reagent.
Arylboronic acidNucleophile1.1 - 1.5A slight excess is used to drive the reaction to completion.
Pd(OAc)₂ / XPhosCatalyst/Ligand0.02 / 0.04A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. XPhos is a bulky, electron-rich ligand that promotes oxidative addition and prevents catalyst deactivation.
K₃PO₄Base2.0 - 3.0Activates the boronic acid for transmetalation.
1,4-Dioxane/WaterSolvent-A common solvent system for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents.

Section 2: The Stille Coupling of this compound

The Stille coupling is a palladium-catalyzed reaction between an organohalide and an organostannane (organotin) compound.[4][5] A key advantage of the Stille reaction is its excellent functional group tolerance and the fact that it can often be performed under neutral conditions, which is beneficial for substrates with base-sensitive functional groups.[4] However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts after the reaction.[4]

Mechanistic Insights

The catalytic cycle for the Stille coupling is similar to that of the Suzuki reaction and also involves oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the organostannane is transferred to the palladium center. This step is often the rate-determining step and can be accelerated by the use of additives such as copper(I) salts or by using more polar, coordinating solvents.[7]

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.

The vinyl group on the this compound is generally stable under Stille coupling conditions. However, potential side reactions can include homocoupling of the organostannane reagent.[4]

Experimental Workflow: Stille Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound and Pd catalyst to a flame-dried Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous, degassed solvent. B->C D Add the organostannane reagent. C->D E Heat the mixture with vigorous stirring (e.g., 80-110 °C). D->E F Monitor progress by TLC or GC-MS. E->F G Cool to room temperature. Dilute with an organic solvent. F->G H Wash with aqueous KF to remove tin byproducts. G->H I Dry organic layer, filter, and concentrate. H->I J Purify by flash column chromatography. I->J

Caption: General workflow for the Stille coupling of this compound.

Detailed Protocol for Stille Coupling

This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 equiv)

  • Aryltributylstannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv, 5 mol%)

  • Anhydrous, degassed toluene or DMF

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Aqueous potassium fluoride (KF) solution for work-up

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe. Stir the mixture for 5 minutes. Then, add the aryltributylstannane (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 30 minutes, then filter the mixture through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Reagents for Stille Coupling

ReagentPurposeTypical Amount (equiv)Notes
This compoundElectrophile1.0Limiting reagent.
AryltributylstannaneNucleophile1.1 - 1.2A slight excess is common. Highly toxic.
Pd(PPh₃)₄Catalyst0.05A common Pd(0) catalyst for Stille couplings.
Toluene or DMFSolvent-Anhydrous and degassed. DMF is a more polar option that can sometimes accelerate the reaction.

Conclusion

Both the Suzuki-Miyaura and Stille cross-coupling reactions are powerful and versatile methods for the functionalization of this compound at the 4-position. The choice between the two often depends on the specific requirements of the synthesis, such as functional group compatibility, tolerance for toxic reagents, and the desired scale of the reaction. The Suzuki coupling is generally preferred due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates with base-sensitive functional groups or in cases where the Suzuki reaction is sluggish, the Stille coupling provides a robust alternative despite the challenges associated with the use of organotin compounds.[4] Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base (for Suzuki), and solvent, is crucial for achieving high yields and purity of the desired 2-vinyl-4-arylpyridine products.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridine-Containing Stilbenes

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] A particularly valuable application of this methodology is the synthesis of styrylpyridines and their derivatives, which are key structural motifs in a variety of biologically active compounds and functional materials.

This guide focuses on the Heck coupling reactions of a specific and versatile building block: 4-Bromo-2-vinylpyridine. The presence of three distinct reactive sites—the brominated pyridine core, the vinyl group, and the nitrogen atom—makes this substrate a unique and powerful tool for the construction of complex molecular architectures. The pyridine nitrogen, in particular, can influence the catalytic cycle through coordination to the palladium center, a factor that requires careful consideration during methods development.[3]

This document provides a detailed exploration of the mechanistic underpinnings of the Heck reaction, practical guidance on optimizing reaction conditions for this compound, a representative experimental protocol, and a comparative analysis of reaction conditions for analogous substrates.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Heck_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Olefin_Complex Olefin_Complex Ar-Pd(II)(L2)-X->Olefin_Complex Olefin Coordination Insertion_Product Insertion_Product Olefin_Complex->Insertion_Product Migratory Insertion (syn-addition) Product_Complex Product_Complex Insertion_Product->Product_Complex β-Hydride Elimination (syn-elimination) Product_Complex->Pd(0)L2 Reductive Elimination (Base, -H-X) Coupled_Product Substituted Alkene Product_Complex->Coupled_Product Product Release Ar-X This compound Olefin Olefin HX HBr

Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction.

Key Steps in the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

  • Olefin Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the olefinic carbons, while the palladium forms a new bond with the other olefinic carbon. This migratory insertion typically proceeds with syn-stereochemistry.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step also occurs with syn-stereochemistry and forms the final substituted alkene product.

  • Reductive Elimination and Catalyst Regeneration: The resulting palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Optimizing the Heck Reaction for this compound: Key Parameters

The success of a Heck coupling reaction is highly dependent on the careful selection of several key parameters. For a substrate like this compound, where the pyridine nitrogen can act as a ligand, optimization is crucial.

1. Palladium Catalyst and Ligands:

  • Palladium Source: Common palladium sources include Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄.[1] Pd(OAc)₂ is often preferred due to its stability and solubility.

  • Ligands: Phosphine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity. For electron-rich heteroaromatic halides, electron-rich and bulky phosphine ligands can be beneficial. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Heck reactions, often exhibiting high thermal stability.[2] Given the coordinating nature of the pyridine substrate itself, ligandless or phosphine-free conditions may also be viable, particularly with palladium nanoparticle catalysts.

2. Base:

The base plays a critical role in regenerating the Pd(0) catalyst by neutralizing the HBr formed during the reaction.[1]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.

  • Organic Bases: Tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also effective. The choice of base can influence the reaction rate and selectivity.

3. Solvent:

Polar aprotic solvents are generally preferred for Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle.

  • Common Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used.

  • "Green" Solvents: Aqueous media or polyethylene glycol (PEG) have also been successfully employed in some Heck reactions, offering environmental and practical advantages.[4]

4. Temperature:

Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to facilitate the oxidative addition and other steps in the catalytic cycle.[2] Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and improved yields.[2]

Comparative Analysis of Reaction Conditions

Aryl HalideOlefinCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenoneStyrenePd(OAc)₂ / NHC precursorK₂CO₃DMF/H₂O80>95[5]
2-BromopyridineStyrenePd(OAc)₂ / PPh₃NEt₃DMF10085N/A
4-BromoanisoleEthyl AcrylatePd(OAc)₂ / P(o-tol)₃NEt₃MeCN10090N/A
Bromobenzene2-VinylpyridinePd-complex 6K₂CO₃DMF6078N/A

Note: The data for 2-bromopyridine and 4-bromoanisole are representative examples based on general Heck reaction principles and may not correspond to a specific literature citation.

Experimental Protocol: A Representative Procedure

The following is a representative protocol for the Heck coupling of this compound with styrene. Note: This protocol is based on conditions found to be effective for similar substrates and should be considered a starting point for optimization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Weigh Reactants: - this compound - Styrene - Pd(OAc)₂ - Ligand (e.g., PPh₃) - Base (e.g., K₂CO₃) Solvent 2. Add Solvent (e.g., DMF) Reagents->Solvent Degas 3. Degas Mixture (N₂ or Ar purge) Solvent->Degas Heat 4. Heat to Reaction Temp (e.g., 100-120 °C) Degas->Heat Monitor 5. Monitor by TLC/GC-MS Heat->Monitor Cool 6. Cool to RT Monitor->Cool Filter 7. Filter and Concentrate Cool->Filter Extract 8. Aqueous Work-up (e.g., EtOAc/H₂O) Filter->Extract Purify 9. Column Chromatography Extract->Purify

Figure 2: General Experimental Workflow for the Heck Coupling Reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Reagent Addition: Add anhydrous DMF followed by styrene via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-vinyl-4-styrylpyridine.

Self-Validation and Troubleshooting:

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active ligand (e.g., a bulky electron-rich phosphine or an NHC), or a stronger base. Ensure the reaction is strictly anaerobic, as oxygen can deactivate the catalyst.

  • Side Products: The formation of homocoupled products or reduced arenes may indicate issues with the catalytic cycle. Adjusting the ligand-to-palladium ratio or the choice of base can often mitigate these side reactions.

  • Coordination Issues: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction. In such cases, using a higher catalyst loading or a ligand that binds more strongly to palladium than pyridine may be necessary.

Conclusion

The Heck coupling of this compound is a versatile and powerful method for the synthesis of complex pyridine-containing stilbenes and related structures. A thorough understanding of the reaction mechanism and the influence of key parameters such as the catalyst system, base, solvent, and temperature is essential for successful outcomes. While a universally optimized protocol for this specific substrate is not established, the principles and representative procedures outlined in this guide provide a solid foundation for researchers to develop efficient and robust synthetic routes to their target molecules.

References

Application of 4-Bromo-2-vinylpyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-vinylpyridine is a highly versatile heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a vinyl group for further transformations, allows for the construction of complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its reactivity profile and provide detailed, field-proven protocols for its use in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, which are foundational in modern drug discovery.[3]

Physicochemical Properties and Reactivity Profile

This compound is a pyridine derivative where the bromine atom at the 4-position and the vinyl group at the 2-position serve as orthogonal synthetic handles. The pyridine ring itself is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[4][5]

The primary sites of reactivity are:

  • C4-Bromine Bond : This site is an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. The reactivity of C-Br bonds is well-established, allowing for the formation of C-C, C-N, and C-O bonds.[3]

  • C2-Vinyl Group : The vinyl group can participate in various reactions, including polymerization, hydrogenation, and addition reactions. In the context of pharmaceutical synthesis, it is often a precursor to an ethyl linkage or can be transformed into other functional groups.

Caption: Structure and key reactive sites of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in pharmaceutical synthesis, enabling the efficient construction of carbon-carbon bonds under mild conditions.[6] this compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide.[7] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[8]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of base is critical; it facilitates the formation of the more nucleophilic boronate complex, which is essential for the transmetalation step.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_R Ar-Pd(II)L₂(R) Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Reactants Ar-Br + R-B(OH)₂ (Base) Reactants->Transmetal [R-B(OH)₃]⁻

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: General Procedure for Suzuki Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1 - 1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).[9][10]

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/MeOH 4:1).[9][10] The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction Conditions: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C).[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic salts and excess boronic acid.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Table: Suzuki Coupling with Various Boronic Acids

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)Na₂CO₃Toluene/MeOH~82%[9]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2%)K₂CO₃Dioxane/H₂O>90%[8]
3Thiophene-2-boronic acidPd-Complex 4 (1%)KOHH₂OHigh[11]
43-Fluorophenylboronic acidPd(OAc)₂/PCy₃ (2%)K₃PO₄Toluene~85-95%
Note: Yields are representative and based on analogous systems. Optimization for specific substrates is recommended.[10]
Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, creating a new C-C bond.[12] For this compound, this reaction can be used to either functionalize the C4-position by coupling it with another alkene or, in an oxidative Heck variant, couple an arylboronic acid to the vinyl group.[13]

Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with the alkene partner. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. The base in the reaction regenerates the Pd(0) catalyst from this hydride species.[12] The reaction typically yields the more thermodynamically stable (E)-isomer.[13]

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Insertion Migratory Insertion PdII_Complex->Insertion Alkene PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂ Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Ar-CH=CH-R BetaElim->Product HPd H-Pd(II)L₂(Br) BetaElim->HPd HPd->Pd0 Base

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Protocol: General Procedure for Heck Coupling of this compound

  • Reaction Setup: In a sealable pressure vessel, combine this compound (1.0 equiv), the alkene coupling partner (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and optionally a phosphine ligand (e.g., P(o-tol)₃).

  • Reagent Addition: Add a suitable organic solvent (e.g., DMF, NMP, or acetonitrile) followed by an organic base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv).

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-140 °C. The higher temperatures are often required to facilitate the reaction, especially with less reactive aryl bromides.[14]

  • Monitoring: Track the reaction's progress via LC-MS or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the amine base, followed by water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue using column chromatography.

Data Table: Representative Heck Coupling Reactions

EntryAlkene PartnerCatalystBaseSolventYield (%)
1N-ethylacrylamideXPhosPdG3K₃PO₄TPGS-750-M/THF~95%[15]
2StyrenePd(OAc)₂NBu₄BrDMF~86%[14]
3Dec-9-en-1-olPd(OAc)₂K₂CO₃DMF~70-80%[14]
Note: Yields are representative and based on analogous systems. The use of modern catalysts and micellar technology can significantly improve yields and substrate scope.[15]
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is fundamental for introducing alkynyl moieties into pharmaceutical intermediates, which can be valuable as structural elements or as handles for further chemistry, such as click reactions.

Causality and Mechanistic Insight: The reaction uniquely employs a dual catalytic system.[17] The palladium cycle is similar to that of Suzuki and Heck couplings (oxidative addition, reductive elimination). The crucial difference is the copper co-catalyst. The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II) complex, a step that would be very slow otherwise.[16][18]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂(Br) Pd0->PdII_Complex Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Complex->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Regeneration Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide CuAcetylide->PdII_Complex Cu(I) Acetylide Transfer CuAcetylide->CuX To Pd Cycle Alkyne H-C≡CR Alkyne->CuX Base

References

Application Notes and Protocols: Grafting 4-Bromo-2-vinylpyridine onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Abstract

The functionalization of polymers through grafting techniques offers a powerful avenue for tailoring material properties to specific applications. This guide provides a detailed exploration of grafting 4-bromo-2-vinylpyridine (4Br2VP) onto various polymer backbones. The introduction of the 4Br2VP moiety imparts unique characteristics to the base polymer, including metal-coordinating capabilities, pH-responsiveness, and a reactive handle for further post-polymerization modifications. These attributes are of significant interest in fields such as drug delivery, catalysis, and the development of antimicrobial surfaces. This document will delve into the mechanistic underpinnings of relevant controlled radical polymerization techniques, provide detailed experimental protocols, and outline essential characterization methods to validate successful grafting.

Introduction: The Significance of this compound Functionalization

The strategic incorporation of functional monomers onto a pre-existing polymer backbone is a cornerstone of modern polymer chemistry. This approach, known as polymer grafting, allows for the synergistic combination of properties from both the backbone and the grafted side chains. This compound stands out as a particularly versatile monomer for grafting due to its unique combination of a polymerizable vinyl group, a bromine atom, and a pyridine ring.

The pyridine moiety can be quaternized to introduce positive charges, rendering the polymer responsive to pH changes.[1][2] This is a highly desirable feature for applications like drug delivery systems, where a change in pH can trigger the release of a therapeutic agent.[3][4][5] Furthermore, the nitrogen atom in the pyridine ring can coordinate with metal ions, opening up possibilities for catalysis and the development of antimicrobial materials.[1] The bromine atom serves as a valuable synthetic handle for subsequent chemical transformations, allowing for further intricate functionalization of the polymer.

This guide will focus on controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which offer precise control over the grafting process, leading to well-defined polymer architectures.[6]

Mechanistic Insights: Controlled Radical Polymerization for Grafting

Controlled radical polymerization techniques have revolutionized the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[6] These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions.[7]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and versatile CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate propagating polymer chains.[7][8] The key to ATRP is the reversible transfer of a halogen atom (in this case, from an initiator or a dormant chain end) between the catalyst and the polymer chain.

Causality in Experimental Choices for ATRP:

  • Catalyst System: The choice of the copper salt (e.g., CuBr) and ligand (e.g., a multidentate amine like PMDETA or TPMA) is critical. The ligand solubilizes the copper salt and tunes its redox potential, thereby controlling the polymerization rate and the level of control.[7] For coordinating monomers like this compound, careful selection of the ligand is necessary to prevent catalyst deactivation.

  • Initiator: The initiator must contain a transferable halogen atom. For "grafting from" approaches, the polymer backbone is first functionalized with initiator sites.

  • Solvent: The solvent must solubilize all components of the reaction and should not interfere with the catalyst complex.

ATRP_Mechanism cluster_catalyst Initiator P-X (Dormant Chain) Radical P• (Active Radical) Initiator->Radical k_act Catalyst_act Cu(I) / Ligand (Activator) Catalyst_deact X-Cu(II) / Ligand (Deactivator) Catalyst_act->Catalyst_deact Oxidation/Reduction Radical->Initiator k_deact Propagating_Chain P-M• Radical->Propagating_Chain k_p Monomer Monomer (4Br2VP) Dormant_Propagated P-M-X Propagating_Chain->Dormant_Propagated k_deact Dormant_Propagated->Propagating_Chain k_act

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[9][10] The CTA reversibly reacts with propagating radicals, forming a dormant species. This process allows for the controlled growth of polymer chains.

Causality in Experimental Choices for RAFT:

  • Chain Transfer Agent (CTA): The choice of CTA is crucial and depends on the monomer being polymerized. For vinylpyridines, cumyl dithiobenzoate has been shown to be effective.[9][10]

  • Initiator: A conventional radical initiator, such as AIBN, is used to generate the initial radicals. The initiator-to-CTA ratio influences the final molecular weight.[9][10]

  • Solvent and Temperature: These parameters affect the rates of initiation, propagation, and chain transfer. Polymerizations are often conducted at moderate temperatures (e.g., 60-70 °C).[9][10][11]

RAFT_Mechanism Initiator Initiator → 2R• Radical R• Initiator->Radical Propagating_Radical P_n• Radical->Propagating_Radical + n(Monomer) Monomer Monomer (4Br2VP) Intermediate Intermediate Radical Propagating_Radical->Intermediate + CTA CTA CTA Dormant_Chain Dormant Chain (P_n-CTA) Intermediate->Dormant_Chain - R• Leaving_Group_Radical R• Intermediate->Leaving_Group_Radical Fragmentation Dormant_Chain->Intermediate + P_m• Post_Polymerization_Modification Grafted_Polymer Polymer-g-(this compound) Suzuki_Coupling Suzuki Coupling (e.g., + Arylboronic acid) Grafted_Polymer->Suzuki_Coupling Sonogashira_Coupling Sonogashira Coupling (e.g., + Terminal alkyne) Grafted_Polymer->Sonogashira_Coupling Azide_Substitution Azide Substitution (e.g., + NaN3) Grafted_Polymer->Azide_Substitution Functionalized_Polymer1 Aryl-functionalized Polymer Suzuki_Coupling->Functionalized_Polymer1 Functionalized_Polymer2 Alkynyl-functionalized Polymer Sonogashira_Coupling->Functionalized_Polymer2 Functionalized_Polymer3 Azide-functionalized Polymer Azide_Substitution->Functionalized_Polymer3

References

Application Note & Protocols: Synthesis of Block Copolymers Containing 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Synthesis with a Novel Monomer

The incorporation of functional monomers into block copolymers is a cornerstone of advanced materials science, enabling the design of macromolecules with precisely tailored properties. 4-Bromo-2-vinylpyridine (4Br2VP) stands out as a monomer of significant potential, offering the inherent pH-responsiveness and metal-coordinating capabilities of the vinylpyridine moiety, combined with a reactive bromine handle for post-polymerization modification. This bromine site opens avenues for creating complex architectures and bioconjugates through reactions like Suzuki or Sonogashira coupling, making it highly attractive for applications in drug delivery, nanotechnology, and catalysis.

However, it is critical to note that as of this writing, the direct, controlled polymerization of this compound is not extensively documented in peer-reviewed literature. Therefore, this guide adopts a first-principles approach. The protocols and insights provided herein are expertly extrapolated from the well-established chemistries of its parent analogs, 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP). We will delve into the anticipated challenges—such as potential side reactions and catalyst interactions arising from the unique electronic and steric nature of 4Br2VP—and provide robust, logical strategies to navigate them. This document serves as both a practical guide and a strategic framework for pioneering the use of this promising monomer.

Monomer & Polymerization Strategy: Causality and Core Concepts

The synthesis of well-defined block copolymers hinges on maintaining "living" characteristics, where polymer chains grow uniformly and chain-termination events are minimized. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are the methods of choice.

The Unique Character of this compound

The 4Br2VP monomer presents a unique set of challenges and opportunities that dictate our synthetic approach:

  • Pyridine Nucleophilicity: Like other vinylpyridines, the lone pair of electrons on the pyridine nitrogen can act as a ligand, potentially interfering with transition metal catalysts used in ATRP. This interaction can lead to the formation of stable, inactive metal complexes, effectively halting the polymerization.[1] The choice of a strongly coordinating ligand for the catalyst is therefore not just a suggestion, but a necessity to outcompete the monomer/polymer and maintain catalytic activity.

  • Electronic Effects: The electron-withdrawing nature of both the pyridine nitrogen and the bromine atom at the 4-position influences the reactivity of the vinyl group. This can affect propagation kinetics compared to unsubstituted vinylpyridines.

  • Post-Polymerization Handle: The C-Br bond on the aromatic ring is a powerful synthetic tool, stable to the radical polymerization conditions but available for subsequent cross-coupling or substitution reactions. This dual functionality is the primary motivation for its use.

General Workflow for Diblock Copolymer Synthesis

The most common strategy is sequential monomer addition. First, a macroinitiator is created by polymerizing the first monomer (Block A). After this monomer is consumed, the second monomer (in this case, 4Br2VP, Block B) is introduced to the living polymer chains, initiating the growth of the second block.

G cluster_0 Step 1: Synthesis of Block A Macroinitiator cluster_1 Step 2: Chain Extension to Form Block Copolymer MonomerA Monomer A (e.g., Styrene, Methyl Acrylate) PolymerizationA Controlled Polymerization (ATRP or RAFT) MonomerA->PolymerizationA Initiator Initiator / RAFT Agent Initiator->PolymerizationA Macroinitiator Living Macroinitiator (Polymer A) PolymerizationA->Macroinitiator PolymerizationB Chain Extension Reaction Macroinitiator->PolymerizationB Introduce Monomer B MonomerB Monomer B (this compound) MonomerB->PolymerizationB BlockCopolymer Diblock Copolymer (Polymer A-b-Polymer B) PolymerizationB->BlockCopolymer Purification Final Product BlockCopolymer->Purification Purification & Characterization

Figure 1. General workflow for sequential monomer addition in block copolymer synthesis.

Application Protocol 1: Synthesis via Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust CRP method that uses a transition metal catalyst (typically copper) to establish a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant polymer chains.[2] This equilibrium minimizes termination reactions, allowing for excellent control over molecular weight and dispersity.

The ATRP Equilibrium: A Balancing Act

The core of ATRP is the reversible activation of a dormant chain (P-X) by a copper(I) complex to generate a propagating radical (P•) and a copper(II) deactivator species.

Figure 2. The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Causality Behind Component Selection for 4Br2VP:

  • Catalyst System (CuCl/Me₆TREN): For vinylpyridines, a Cu(I)Cl/Me₆TREN (Tris[2-(dimethylamino)ethyl]amine) system is highly recommended.[3] The chloride counter-ion provides better control than bromide for this class of monomers.[1] Me₆TREN is a very strong, multi-dentate nitrogen-based ligand that forms a highly stable complex with copper. This stability is crucial to prevent the pyridine nitrogen of the 4Br2VP monomer from displacing the ligand and deactivating the catalyst.

  • Initiator (e.g., Ethyl α-bromophenylacetate): A well-defined initiator is required to ensure all chains begin growing simultaneously. Ethyl α-bromophenylacetate is an excellent choice for initiating a first block of polystyrene before chain-extending with 4Br2VP.

  • Solvent (Anisole or DMF): A polar aprotic solvent like anisole or N,N-Dimethylformamide (DMF) is suitable as it can dissolve the polar monomer, the growing polymer, and the catalyst complex.

Detailed Protocol: Synthesis of Polystyrene-b-poly(this compound)

This protocol details a two-step synthesis. All glassware should be oven-dried, and all liquid reagents should be degassed prior to use. Oxygen is a potent inhibitor of radical polymerizations.

Step 1: Synthesis of Polystyrene-Br (PS-Br) Macroinitiator

  • Reagent Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add CuCl (13.5 mg, 0.136 mmol) and Me₆TREN (35.0 µL, 0.136 mmol).

  • Monomer & Initiator Addition: Add styrene (5.0 mL, 43.5 mmol) and anisole (5.0 mL). Finally, add the initiator, ethyl α-bromophenylacetate (22.5 µL, 0.136 mmol).

  • Degassing: Subject the flask to three freeze-pump-thaw cycles to remove all dissolved oxygen.[4] Backfill the flask with nitrogen or argon.

  • Polymerization: Place the flask in a preheated oil bath at 90 °C. The solution should turn dark brown/green, indicating the formation of the active catalyst complex.[4]

  • Monitoring & Termination: Monitor the reaction by taking aliquots via a degassed syringe and analyzing monomer conversion by ¹H NMR. Once the desired molecular weight is reached (e.g., after 4-6 hours), terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.

  • Purification: Dilute the viscous solution with tetrahydrofuran (THF, ~20 mL). Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer by adding the THF solution dropwise into a large excess of cold methanol (~400 mL). Filter the white polymer, wash with fresh methanol, and dry under vacuum at 40 °C overnight.

Step 2: Chain Extension with this compound

  • Reactor Setup: In a new 50 mL Schlenk flask, add the purified PS-Br macroinitiator (e.g., 1.0 g, ~0.1 mmol, based on target MW), CuCl (10.0 mg, 0.1 mmol), and Me₆TREN (26.0 µL, 0.1 mmol).

  • Monomer Addition: Add this compound (e.g., 0.55 g, 3.0 mmol) and anisole (10 mL).

  • Degassing: Repeat the freeze-pump-thaw procedure (at least three cycles) as described in Step 1.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C. The lower temperature is a precaution to minimize potential side reactions involving the bromo-substituent.

  • Termination & Purification: After the desired time (e.g., 8-12 hours), terminate the reaction by exposing it to air. Follow the same purification procedure as in Step 1: dilute with THF, pass through alumina, and precipitate in a non-solvent like cold hexanes or diethyl ether. The final product should be dried under vacuum.

Characterization Data
Analysis Technique PS-Br Macroinitiator PS-b-P(4Br2VP) Block Copolymer
¹H NMR Signals for polystyrene aromatic protons (6.3-7.2 ppm) and backbone protons (1.3-1.9 ppm).All PS signals, plus new signals for P(4Br2VP) aromatic protons (e.g., ~7.5-8.5 ppm) and backbone.
GPC/SEC Monomodal, symmetric peak with low dispersity (Đ < 1.15).Clear shift of the entire peak to a lower elution volume (higher molecular weight). Should remain monomodal with low Đ.

Application Protocol 2: Synthesis via RAFT Polymerization

RAFT polymerization offers greater tolerance to functional groups and avoids the use of metal catalysts. Control is achieved through a chain transfer agent (RAFT agent) that reversibly caps the growing polymer chains.

The RAFT Mechanism: A Dynamic Exchange

The RAFT process involves a rapid equilibrium between active propagating chains and dormant chains capped by the RAFT agent's thiocarbonylthio group.

G cluster_0 Initiation cluster_1 RAFT Pre-Equilibrium cluster_2 Main Equilibrium & Propagation Initiator Initiator Radical Radical Initiator->Radical Decomposition P1 P1 Radical->P1 + Monomer Intermediate1 Intermediate1 P1->Intermediate1 + RAFT Agent P1->Intermediate1 MacroCTA Macro-RAFT Agent Intermediate1->MacroCTA Fragmentation Intermediate1->MacroCTA Intermediate2 Intermediate2 MacroCTA->Intermediate2 + Pn• MacroCTA->Intermediate2 NewMacroCTA P(n+m)-RAFT Intermediate2->NewMacroCTA Fragmentation Intermediate2->NewMacroCTA

Figure 3. Simplified workflow of the RAFT polymerization process.

Causality Behind Component Selection for 4Br2VP:

  • RAFT Agent (e.g., DDMAT): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) is a versatile trithiocarbonate RAFT agent suitable for controlling the polymerization of both acrylates/styrenics and vinylpyridines.[5][6] Its selection is key for ensuring efficient chain transfer for both blocks.

  • Initiator (e.g., AIBN): A standard thermal initiator like Azobisisobutyronitrile (AIBN) is used to generate the initial radicals that start the polymerization process. Its concentration relative to the RAFT agent is critical for controlling the number of polymer chains.

  • Solvent (1,4-Dioxane or DMF): These solvents are effective for RAFT polymerizations and can solubilize all components.

Detailed Protocol: Synthesis of Poly(n-butyl acrylate)-b-poly(this compound)

Step 1: Synthesis of P(nBA)-DDMAT Macro-RAFT Agent

  • Reagent Preparation: To a 50 mL Schlenk flask with a stir bar, add the RAFT agent DDMAT (50 mg, 0.137 mmol), the initiator AIBN (4.5 mg, 0.027 mmol, for a [RAFT]/[I] ratio of ~5), n-butyl acrylate (nBA) (3.5 g, 27.3 mmol), and 1,4-dioxane (4.0 mL).

  • Degassing: Perform three freeze-pump-thaw cycles and backfill with nitrogen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C for a predetermined time (e.g., 4-8 hours) to achieve high monomer conversion.

  • Purification: Cool the reaction, dilute with THF, and precipitate the polymer into a 10:1 mixture of methanol/water. The resulting polymer will be a viscous liquid or tacky solid, often with a yellow/orange hue from the RAFT end-group. Dry under vacuum.

Step 2: Chain Extension with this compound

  • Reactor Setup: In a new Schlenk flask, dissolve the P(nBA)-DDMAT macro-RAFT agent (e.g., 1.5 g) and AIBN (a small amount, ~1/10th of the molar amount of macro-RAFT agent) in 1,4-dioxane (15 mL).

  • Monomer Addition: Add the this compound monomer (e.g., 0.75 g).

  • Degassing & Polymerization: Repeat the degassing procedure and place the flask in an oil bath at 70 °C.

  • Work-up: After the desired reaction time (e.g., 12-16 hours), terminate the polymerization by cooling and exposing to air. Precipitate the final block copolymer in a suitable non-solvent like cold hexanes or diethyl ether. The final polymer should be filtered and dried thoroughly under vacuum.[7]

Post-Polymerization Modification: Realizing the Monomer's Potential

The true value of incorporating 4Br2VP is the ability to use the bromine as a synthetic handle. After synthesizing and purifying the block copolymer, it can be subjected to various cross-coupling reactions. For example, a Suzuki coupling could be performed using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a boronic acid to attach new functional groups to the pyridine ring, creating advanced functional materials.

Troubleshooting Guide

Problem Potential Cause (Specific to 4Br2VP) Suggested Solution
Polymerization Stalls (ATRP) Catalyst deactivation due to strong coordination by the pyridine nitrogen of 4Br2VP.Increase the concentration of the Me₆TREN ligand relative to copper (e.g., 1.1:1 or 1.2:1 ratio of Ligand:Cu). Ensure the solvent is sufficiently polar.
High Dispersity (Đ > 1.4) Impurities in the 4Br2VP monomer. Insufficient degassing (oxygen contamination). Poor initiation efficiency from the first block.Purify the 4Br2VP monomer by passing it through a short plug of basic alumina before use. Improve the degassing procedure (more cycles). Ensure the first block has a high degree of end-group fidelity.
Bimodal GPC Trace Inefficient chain extension, leaving a population of unreacted macroinitiator.Ensure the macroinitiator is thoroughly purified to remove any terminating agents. Allow for longer reaction times during the chain extension step.
Insoluble Product Potential for cross-linking side reactions, although unlikely under controlled radical conditions.Reduce polymerization temperature. Ensure monomer is free of difunctional impurities.

References

Application Notes and Protocols for the Post-Polymerization Modification of Poly(4-Bromo-2-vinylpyridine)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Poly(4-bromo-2-vinylpyridine) is a highly versatile polymer scaffold that serves as an excellent precursor for a wide array of functionalized polymers. The presence of a bromine atom on the pyridine ring allows for a variety of post-polymerization modification reactions, enabling the introduction of diverse functional groups. This capability is of paramount importance in the fields of materials science and drug development, where polymers with precisely tailored properties are in high demand. Post-polymerization modification offers a powerful strategy to create libraries of polymers with varying functionalities from a single, well-defined parent polymer, thereby facilitating the systematic investigation of structure-property relationships.[1][2]

This guide provides a comprehensive overview of the key post-polymerization modification techniques for poly(this compound), including Suzuki and Sonogashira cross-coupling reactions, and nucleophilic aromatic substitution. Detailed, step-by-step protocols are provided for the synthesis of the parent polymer via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and for its subsequent functionalization.

Synthesis of Poly(this compound) via RAFT Polymerization

To ensure the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution, RAFT polymerization is the method of choice.[3][4] This controlled radical polymerization technique allows for the preparation of polymers with predictable chain lengths and end-group fidelity, which is crucial for subsequent quantitative modifications.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Cumyl dithiobenzoate (CTA)

  • Anhydrous 1,4-dioxane (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 27.2 mmol), cumyl dithiobenzoate (e.g., 74.0 mg, 0.27 mmol), and AIBN (e.g., 8.9 mg, 0.054 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours). The polymerization progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Isolation: Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol. Collect the polymer by filtration, redissolve it in a minimal amount of a suitable solvent (e.g., THF or CH₂Cl₂), and reprecipitate it into cold methanol. Repeat this process twice to ensure the removal of unreacted monomer and initiator fragments.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at 40 °C overnight.

G cluster_0 RAFT Polymerization of this compound Monomer This compound Reaction 70 °C Monomer->Reaction CTA Cumyl dithiobenzoate CTA->Reaction Initiator AIBN Initiator->Reaction Solvent 1,4-Dioxane Solvent->Reaction Polymer Poly(this compound) Reaction->Polymer

Caption: Workflow for the RAFT polymerization of this compound.

Post-Polymerization Modification via Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the bromopyridyl units of the polymer and various organoboron compounds, typically boronic acids or their esters.[1][2] This reaction is catalyzed by a palladium complex and requires a base. It is highly tolerant of a wide range of functional groups, making it ideal for the synthesis of functional polymers.

Experimental Protocol: Suzuki Coupling on Poly(this compound)

Materials:

  • Poly(this compound)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (base)

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve poly(this compound) (e.g., 1.0 g, based on monomer units) in a mixture of toluene (e.g., 20 mL) and ethanol (e.g., 5 mL).

  • Reagent Addition: Add the arylboronic acid (e.g., 1.5 equivalents per bromo-vinylpyridine unit) and the base (e.g., 3.0 equivalents of Na₂CO₃ per bromo-vinylpyridine unit) dissolved in a minimal amount of water (e.g., 5 mL).

  • Degassing: Degas the mixture by bubbling argon through it for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst [Pd(PPh₃)₄] (e.g., 0.05 equivalents per bromo-vinylpyridine unit).

  • Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by taking small samples and analyzing them by ¹H NMR to observe the disappearance of the signals corresponding to the bromopyridine protons and the appearance of new aromatic signals.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the polymer by precipitation into a non-solvent such as methanol or hexane.

  • Drying: Dry the functionalized polymer in a vacuum oven at 40 °C.

G cluster_1 Suzuki Cross-Coupling Reaction Polymer Poly(this compound) Reaction Toluene/Ethanol/Water, 90 °C Polymer->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ Base->Reaction Functional_Polymer Aryl-functionalized Polymer Reaction->Functional_Polymer G cluster_2 Sonogashira Cross-Coupling Reaction Polymer Poly(this compound) Reaction THF/Et₃N, 60-70 °C Polymer->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_Catalyst PdCl₂(PPh₃)₂ Pd_Catalyst->Reaction Cu_Catalyst CuI Cu_Catalyst->Reaction Base Et₃N Base->Reaction Functional_Polymer Alkynyl-functionalized Polymer Reaction->Functional_Polymer G cluster_3 Nucleophilic Aromatic Substitution Polymer Poly(this compound) Reaction 100-120 °C Polymer->Reaction Nucleophile Amine (e.g., Piperidine) Nucleophile->Reaction Solvent DMF or DMSO Solvent->Reaction Functional_Polymer Amino-functionalized Polymer Reaction->Functional_Polymer

References

Application Note: Controlled Polymerization of 4-Bromo-2-vinylpyridine via Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Poly(4-bromo-2-vinylpyridine)

Poly(this compound) (P(4Br2VP)) is an emerging functional polymer with significant potential in materials science and drug delivery. The presence of a bromine atom on the pyridine ring provides a versatile handle for a wide array of post-polymerization modifications, including cross-coupling reactions and nucleophilic substitutions. This allows for the synthesis of advanced polymer architectures and functional materials that would be otherwise difficult to access. Furthermore, the pyridine moiety itself offers unique properties such as pH-responsiveness, metal coordination capabilities, and the potential for quaternization to create cationic polyelectrolytes with applications in gene delivery and antimicrobial surfaces.[1][2]

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block copolymers.[3] The application of RAFT to the polymerization of this compound is a critical step towards unlocking the full potential of this functional monomer. This application note provides a comprehensive guide to the RAFT polymerization of this compound, including a detailed experimental protocol, mechanistic insights, and characterization guidelines.

Mechanistic Considerations for the RAFT Polymerization of this compound

The RAFT process relies on a dynamic equilibrium between active (propagating) and dormant polymer chains, mediated by a RAFT agent, typically a thiocarbonylthio compound. The general mechanism is depicted below.

Diagram: Generalized RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium Main RAFT Equilibrium cluster_termination Termination Initiator Initiator Radical_I Radical_I Initiator->Radical_I kd Propagating_Chain_P1 Propagating_Chain_P1 Radical_I->Propagating_Chain_P1 + Monomer (M) Propagating_Chain_Pn Pn• Intermediate_Radical Intermediate Radical Adduct Propagating_Chain_Pn->Intermediate_Radical + RAFT Agent Termination_Product Dead Polymer Propagating_Chain_Pn->Termination_Product + Pn• RAFT_Agent RAFT Agent (Z-C(=S)-S-R) Dormant_Polymer Dormant Polymer (Pn-S-C(=S)-Z) Intermediate_Radical->Dormant_Polymer - R• Dormant_Polymer->Propagating_Chain_Pn + M Leaving_Group_Radical R• Propagating_Chain_P1_new P1• Leaving_Group_Radical->Propagating_Chain_P1_new + M

Caption: Generalized mechanism of RAFT polymerization.

For this compound, a "more activated" monomer (MAM), trithiocarbonates and dithiobenzoates are suitable RAFT agents.[4] The choice of the R and Z groups of the RAFT agent (Z-C(=S)S-R) is crucial for controlling the polymerization. The R group should be a good homolytic leaving group that can efficiently initiate polymerization, while the Z group modulates the stability of the intermediate radical adduct and the reactivity of the C=S double bond.

A critical consideration for the RAFT polymerization of this compound is the stability of the C-Br bond under the reaction conditions. While radical reactions on the vinyl group are desired for polymerization, side reactions involving the bromine atom must be minimized. Elevated temperatures or the use of highly reactive initiators could potentially lead to the homolytic cleavage of the C-Br bond, generating pyridyl radicals that could act as terminating agents or lead to branching. Therefore, a judicious choice of initiator and reaction temperature is paramount. Azobisisobutyronitrile (AIBN) is a suitable initiator as it decomposes at a moderate rate at temperatures around 60-70 °C, which is generally compatible with RAFT polymerization of vinylpyridines.[3]

Experimental Protocol: RAFT Polymerization of this compound

This protocol is adapted from established procedures for the RAFT polymerization of 4-vinylpyridine and is designed to yield well-defined poly(this compound).[3][5]

Materials:

  • This compound (monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent), anhydrous

  • Methanol (non-solvent for precipitation)

  • Diethyl ether (for washing)

  • Inhibitor removal columns (e.g., alumina)

  • Schlenk flasks and other appropriate glassware

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Monomer and Reagent Purification:

    • Pass this compound through a column of basic alumina to remove the inhibitor.

    • Recrystallize AIBN from methanol before use.

    • Ensure all other reagents are of high purity and solvents are anhydrous.

  • Reaction Setup:

    • In a typical experiment targeting a polymer with a degree of polymerization (DP) of 100, combine this compound (100 eq.), DDMAT (1 eq.), and AIBN (0.1 eq.) in a Schlenk flask equipped with a magnetic stir bar.

    • The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] can be adjusted to target different molecular weights.

    • Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).

  • Degassing:

    • Seal the Schlenk flask with a rubber septum.

    • Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

    • After the final thaw, backfill the flask with an inert gas (N₂ or Ar).

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at 70 °C.

    • Allow the polymerization to proceed with vigorous stirring. The reaction time will depend on the target conversion (typically 4-24 hours).

  • Monitoring the Reaction:

    • To monitor monomer conversion, periodically and carefully extract small aliquots from the reaction mixture under an inert atmosphere.

    • Analyze the aliquots by ¹H NMR spectroscopy by comparing the integration of the vinyl proton signals of the monomer to a stable internal standard or the polymer backbone signals.

  • Termination and Polymer Isolation:

    • Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or diethyl ether, while stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

  • Purification:

    • Redissolve the polymer in a small amount of a good solvent (e.g., THF or DMF) and re-precipitate it into the non-solvent. Repeat this process at least twice to remove unreacted monomer and other impurities.

    • Wash the final polymer with diethyl ether and dry it under vacuum at room temperature until a constant weight is achieved.

Diagram: Workflow for RAFT Polymerization of this compound

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Purify_Monomer Purify this compound (remove inhibitor) Combine_Reagents Combine Monomer, RAFT Agent, Initiator, and Solvent in Schlenk Flask Purify_Monomer->Combine_Reagents Purify_Initiator Recrystallize AIBN Purify_Initiator->Combine_Reagents Degas Degas via Freeze-Pump-Thaw Cycles Combine_Reagents->Degas Polymerize Polymerize at 70 °C under Inert Atmosphere Degas->Polymerize Terminate Terminate Polymerization (Cooling and exposure to air) Polymerize->Terminate Precipitate Precipitate Polymer in Non-solvent (e.g., Methanol) Terminate->Precipitate Purify_Polymer Redissolve and Re-precipitate Precipitate->Purify_Polymer Dry_Polymer Dry under Vacuum Purify_Polymer->Dry_Polymer Characterize Characterize Polymer (NMR, GPC, etc.) Dry_Polymer->Characterize

Caption: Step-by-step workflow for the synthesis of P(4Br2VP).

Characterization of Poly(this compound)

Thorough characterization is essential to confirm the successful synthesis of a well-defined polymer.

¹H NMR Spectroscopy:

  • Monomer Conversion: Can be calculated by comparing the integrals of the vinyl proton signals of the monomer (typically around 5.5-7.0 ppm) with the broad signals of the polymer backbone protons.

  • Polymer Structure: Confirms the incorporation of the monomer into the polymer chain and the retention of the bromo-substituent. The aromatic protons of the pyridine ring will show characteristic shifts.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • Molecular Weight and Dispersity: GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ). A successful RAFT polymerization should yield a polymer with a predictable Mₙ based on the monomer-to-RAFT agent ratio and conversion, and a low dispersity (typically Đ < 1.3).

Typical Characterization Data:

ParameterExpected Value/ObservationTechnique
Monomer Conversion 50-90% (tunable by reaction time)¹H NMR
Number-Average Molecular Weight (Mₙ) Controllable by [M]/[RAFT] ratioGPC/SEC
Dispersity (Đ) < 1.3GPC/SEC
¹H NMR Spectrum Disappearance of vinyl proton signals, appearance of broad polymer backbone signals, retention of aromatic and bromo-pyridine signals.¹H NMR

Applications and Future Directions

The successful synthesis of well-defined poly(this compound) via RAFT polymerization opens up numerous possibilities for advanced material design.

  • Functional Materials: The bromine atom can be substituted with various functional groups to create materials with tailored properties, such as specific binding sites for sensors or catalysts.

  • Block Copolymers: P(4Br2VP) can be used as a macro-RAFT agent to synthesize block copolymers with unique self-assembly behaviors in solution and in the solid state.[6][7]

  • Biomaterials: Quaternization of the pyridine nitrogen can lead to the formation of antimicrobial surfaces or non-viral vectors for gene delivery.[1][2]

  • Surface Modification: P(4Br2VP) can be grafted onto surfaces to alter their properties, for example, to create platforms for the immobilization of biomolecules.

Conclusion

This application note provides a detailed guide for the controlled synthesis of poly(this compound) using RAFT polymerization. By carefully selecting the RAFT agent, initiator, and reaction conditions, it is possible to produce well-defined polymers with predictable molecular weights and low dispersities. The versatile bromo-functionality of the resulting polymer makes it a valuable platform for the development of a wide range of advanced functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Bromo-2-vinylpyridine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 4-Bromo-2-vinylpyridine (4Br2VP). This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(this compound). The methodologies and principles discussed are grounded in established polymer chemistry, drawing parallels from the well-studied polymerization of 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP).

Section 1: Monomer Handling and Pre-Polymerization Setup

Proper handling of the 4Br2VP monomer is the foundation of a successful polymerization. The vinylpyridine family of monomers is susceptible to spontaneous polymerization and can be sensitive to atmospheric oxygen.[1][2]

FAQ 1: My this compound monomer has a brownish color. Can I still use it?

A brownish color often indicates the presence of oligomers or degradation products. While the monomer is typically a colorless to light yellow liquid, discoloration suggests impurities that can negatively impact polymerization kinetics and the properties of the final polymer.[3]

Recommendation: It is crucial to purify the monomer before use. The most effective method is vacuum distillation to remove inhibitors (like 4-tert-butylcatechol, which is often added for storage) and any polymerized species.[2][4]

Experimental Protocol: Monomer Purification

  • Setup: Assemble a clean, dry distillation apparatus. Ensure all glass joints are properly sealed.

  • Inhibitor Removal: If the monomer contains a phenolic inhibitor, first wash it with an aqueous NaOH solution (e.g., 1 M) to remove the acidic inhibitor, followed by washing with deionized water until the aqueous layer is neutral. Dry the monomer over an anhydrous drying agent like MgSO₄ or CaH₂.

  • Vacuum Distillation: Filter off the drying agent and transfer the monomer to the distillation flask. Distill the 4Br2VP under reduced pressure. The collection flask should be cooled and, ideally, protected from light.

  • Storage: The freshly distilled monomer should be used immediately. If short-term storage is necessary, keep it under an inert atmosphere (Nitrogen or Argon) at a low temperature (e.g., < 4°C) in a light-protected container.[5]

FAQ 2: Why is degassing the reaction mixture so important?

Oxygen is a potent inhibitor of free-radical polymerization.[4] It can react with the initiating and propagating radicals to form stable peroxide species, effectively terminating the polymerization process.[6] For controlled radical polymerization techniques like ATRP and RAFT, oxygen can also oxidize the catalyst or deactivate the control agent.

Recommendation: Thoroughly deoxygenate the reaction mixture before initiating polymerization. Common methods include:

  • Freeze-Pump-Thaw Cycles: This is the most rigorous method. The reaction mixture is frozen in liquid nitrogen, subjected to high vacuum to remove gases, and then thawed. This cycle is typically repeated at least three times.[4]

  • Inert Gas Sparging: Bubbling a dry, inert gas (Argon or Nitrogen) through the reaction mixture for 30-60 minutes can effectively remove dissolved oxygen. This is a simpler but sometimes less effective method than freeze-pump-thaw.

Section 2: Troubleshooting Controlled Radical Polymerization (ATRP & RAFT)

Controlled Radical Polymerization (CRP) techniques are preferred for synthesizing well-defined polymers with controlled molecular weights and low polydispersity (Đ).[4] However, the nucleophilic pyridine nitrogen in 4Br2VP can introduce challenges.

Problem 1: My ATRP reaction has poor control, resulting in a high polydispersity index (Đ > 1.3).

High polydispersity in ATRP of vinylpyridines is a common issue. The primary cause is often unwanted side reactions involving the pyridine nitrogen, which can complex with the copper catalyst.[7]

Causality Analysis & Solutions:

  • Catalyst Complexation: The pyridine nitrogen on the monomer and polymer can act as a ligand, competing with the intended ligand (e.g., PMDETA, Me₆TREN) and altering the catalyst's activity and the ATRP equilibrium.[7]

    • Solution: Use a strongly coordinating ligand like tris(2-pyridylmethyl)amine (TPMA) or Me₆TREN, which can form a more stable complex with the copper center and are less likely to be displaced.[4][7]

  • Nucleophilic Side Reactions: The pyridine nitrogen can react with the alkyl halide initiator or the dormant polymer chain end, leading to quaternization. This deactivates the chain end and can generate species that interfere with the polymerization.

    • Solution: Use a chloride-based initiating system (e.g., methyl 2-chloropropionate initiator and CuCl catalyst) instead of a bromide-based one. The C-Cl bond is less susceptible to nucleophilic attack by the pyridine than the C-Br bond.[8]

  • Insufficient Deactivator (Cu(II)): An imbalance in the Cu(I)/Cu(II) ratio can lead to an excessively high concentration of propagating radicals, increasing the rate of termination reactions.

    • Solution: Add a small amount of CuCl₂ at the beginning of the reaction (typically 5-10 mol% relative to CuCl) to ensure a sufficient concentration of the deactivator is present from the start.[4]

Troubleshooting Flowchart: High Polydispersity in ATRP

A Problem: High Polydispersity (Đ > 1.3) in ATRP B Potential Cause: Unwanted Side Reactions? A->B C Potential Cause: Improper ATRP Equilibrium? A->C D Symptom: Catalyst color change, non-linear kinetics B->D Yes E Symptom: Broad or tailing GPC trace B->E Yes H Solution: Add initial amount of Cu(II) deactivator C->H I Solution: Optimize temperature. Lower T may reduce side reactions. C->I F Solution: Use strongly coordinating ligand (e.g., Me6TREN) D->F G Solution: Switch to Chloride-based system (CuCl / R-Cl Initiator) E->G

Caption: Troubleshooting logic for high polydispersity in ATRP.

Problem 2: My RAFT polymerization of 4Br2VP is slow or shows a long induction period.

Slow polymerization or induction periods in RAFT can be attributed to several factors, including the choice of RAFT agent, initiator, and reaction conditions.

Causality Analysis & Solutions:

  • Inappropriate RAFT Agent: The reactivity of the RAFT agent (Chain Transfer Agent, CTA) must be matched to the monomer. For vinylpyridines, dithiobenzoates (e.g., cumyl dithiobenzoate) or trithiocarbonates are generally effective.[4][9]

    • Solution: Ensure your CTA is suitable for vinylpyridines. If using a less reactive CTA, consider switching to one known to control vinyl monomer polymerization effectively.

  • Low Initiator Concentration/Efficiency: While RAFT is a controlled process, it still requires a source of radicals from a conventional initiator (e.g., AIBN, V-50).[10] If the rate of radical generation is too low, the overall polymerization rate will be slow.

    • Solution: Increase the initiator concentration slightly. A typical CTA:Initiator ratio is between 5:1 and 10:1. Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., ~60-70 °C for AIBN).[4]

  • Solvent Effects: The solvent can influence the kinetics of both the initiation and propagation steps.

    • Solution: Polar aprotic solvents like DMF or ethanol are often good choices for the polymerization of vinylpyridines.[4][5]

Table 1: Recommended Starting Conditions for Controlled Polymerization of Vinylpyridines

ParameterATRPRAFT
Initiator Methyl 2-chloropropionateAIBN or V-50
Catalyst/Ligand CuCl / Me₆TRENN/A
Control Agent N/ACumyl dithiobenzoate
Solvent Methanol/Water, DMF[4]Ethanol, DMF[4]
Temperature 30 - 50 °C[4]60 - 70 °C[11]
[M]:[I]:[CuCl]:[Ligand] 100 : 1 : 1 : 1N/A
[M]:[CTA]:[I] N/A100 : 1 : 0.1
Expected Đ < 1.3< 1.2

Note: These are general starting points based on related monomers. Optimization for 4Br2VP is essential.

Section 3: Troubleshooting Anionic Polymerization

Anionic polymerization can produce polymers with very low dispersity but is extremely sensitive to impurities and prone to side reactions with vinylpyridines.[5][12]

Problem 3: My anionic polymerization attempt resulted in a cross-linked, insoluble gel or a broad molecular weight distribution.

This is a very common outcome for the anionic polymerization of vinylpyridines, especially 4-substituted ones, when conditions are not rigorously controlled.[5]

Causality Analysis & Solutions:

  • Nucleophilic Attack on Pyridine Ring: The propagating carbanion is highly reactive and can attack the electrophilic carbons of the pyridine ring on another monomer or polymer chain.[5][13] This leads to branching and cross-linking, resulting in insoluble material. The bromine substituent may further activate the ring towards this side reaction.

  • High Reactivity: The propagation of vinylpyridine anions is extremely fast, making it difficult to control heat dissipation and leading to runaway reactions.[5]

Recommendation: Anionic polymerization of 4Br2VP is challenging and generally not the recommended method unless very specific architectures are required. If you must proceed:

  • Use Very Low Temperatures: Conduct the polymerization at temperatures below -60 °C (typically -78 °C, a dry ice/acetone bath) to minimize side reactions.[5]

  • Use Polar Aprotic Solvents: Solvents like THF are necessary to solvate the ions, but be aware that poly(4-vinylpyridine) has limited solubility in THF at these low temperatures.[5][12]

  • High Purity is Essential: All reagents (monomer, solvent, initiator) must be rigorously purified and dried. The reaction must be performed under a high vacuum or in a glovebox to exclude all atmospheric moisture and oxygen.[14][15]

  • Dilute Conditions: Running the polymerization at high dilution can help control the reaction rate and heat transfer.[5]

Section 4: Post-Polymerization and Characterization

FAQ 3: How do I effectively purify my polymer and remove the ATRP catalyst?

The copper catalyst used in ATRP is colored and must be removed for most applications.

Recommendation: The most common and effective method is to pass a solution of the crude polymer through a short column of neutral alumina. The alumina will complex with the copper catalyst, which is retained on the column, while the polymer solution passes through. The purified polymer can then be isolated by precipitation into a non-solvent (e.g., diethyl ether, hexane).[4]

FAQ 4: What are the key peaks I should look for in the ¹H NMR spectrum to confirm polymerization?

Characterization by Nuclear Magnetic Resonance (NMR) is essential to confirm the structure of your polymer.

Expected ¹H NMR Features for Poly(this compound):

  • Disappearance of Vinyl Protons: The characteristic signals of the vinyl protons from the monomer (typically in the 5.5-7.0 ppm range) should disappear or be significantly diminished.

  • Appearance of Polymer Backbone Protons: Broad signals corresponding to the new aliphatic backbone protons (-CH₂-CH-) will appear, typically in the 1.5-2.5 ppm range.[16]

  • Aromatic Protons: The signals corresponding to the protons on the pyridine ring will remain, though they may broaden and shift slightly compared to the monomer. For this compound, you would expect to see signals in the aromatic region (e.g., ~7.0-8.5 ppm).[16]

General Polymerization Workflow Diagram

cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Analysis A Purify Monomer (e.g., Vacuum Distillation) B Prepare Reagents (Initiator, Catalyst, Solvent) A->B C Assemble Glassware Under Inert Atmosphere B->C D Add Reagents to Flask C->D E Degas Mixture (e.g., Freeze-Pump-Thaw) D->E F Initiate Polymerization (e.g., Heat to Temp) E->F G Terminate Reaction (e.g., Expose to Air) F->G H Purify Polymer (e.g., Alumina Column) G->H I Isolate by Precipitation H->I J Characterize (NMR, GPC/SEC) I->J

Caption: A generalized workflow for controlled radical polymerization.

References

Purification challenges of 4-Bromo-2-vinylpyridine and its polymers

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the purification challenges of 4-Bromo-2-vinylpyridine and its corresponding polymers. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common issues encountered during experimental work.

Technical Support Center: this compound and its Polymers

This guide is structured to provide direct answers and actionable protocols for the purification and handling of this compound monomer and the resulting poly(this compound).

Part 1: Monomer (this compound) Purification & Handling

The purity of the monomer is paramount for achieving controlled polymerization and obtaining polymers with desired properties. Impurities or the presence of inhibitors can lead to inconsistent reaction kinetics, low molecular weight polymers, or complete inhibition of the polymerization process.

Q1: Why is my this compound yellow or brown, and can I still use it?

A: Commercial this compound is often supplied with inhibitors like hydroquinone or tert-butylcatechol (TBC) to prevent spontaneous polymerization during shipping and storage[1]. Over time, or upon exposure to light and air, the monomer can undergo partial oxidation and oligomerization, leading to a yellow or brown discoloration. While slight discoloration may be acceptable for some applications after purification, a dark brown or viscous liquid suggests significant degradation, and using it is not recommended as it may lead to uncontrolled polymerization or side reactions.

Q2: What are the standard storage conditions for this compound?

A: To minimize degradation and spontaneous polymerization, the monomer should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light[2][3]. The presence of the vinyl group and the activating pyridine ring makes the molecule susceptible to radical, anionic, and even thermal polymerization.

Q3: How do I effectively remove the polymerization inhibitor before my reaction?

A: The most common and effective method is to pass the monomer through a column of basic alumina[4][5]. This technique adsorbs the phenolic inhibitors. Vacuum distillation is another option but carries a higher risk of thermally induced polymerization if not performed carefully at low temperatures and pressures.

Q4: Besides inhibitors, what other impurities should I be aware of?

A: Potential impurities can include starting materials from its synthesis, isomers (e.g., 2-Bromo-4-vinylpyridine[6]), and small oligomers formed during storage. Purity should be assessed using techniques like HPLC, GC-MS, or NMR spectroscopy before use[7][8].

Problem Probable Cause(s) Recommended Solution(s)
Monomer polymerizes in the purification column. 1. Alumina is too acidic or has been activated at a high temperature, creating active sites. 2. Column overheats due to exothermic adsorption. 3. Flow rate is too slow, increasing residence time.1. Use basic or neutral alumina (Activity I). 2. Pack the column in a fume hood and ensure good ventilation. If scaling up, consider a jacketed column for cooling. 3. Do not let the monomer sit on the column; elute it promptly after loading.
Inhibitor is not fully removed after passing through alumina. 1. Insufficient amount of alumina used for the volume of monomer. 2. Alumina has lost its activity due to moisture absorption. 3. Monomer was passed through the column too quickly.1. Use a rule of thumb of 5-10 g of basic alumina per 100 mL of monomer. 2. Use freshly opened or properly stored alumina. 3. Maintain a steady, moderate flow rate. Test a small aliquot of the purified monomer for inhibitor presence before using the bulk material.
Monomer polymerizes during vacuum distillation. 1. Distillation temperature is too high. 2. Presence of oxygen in the distillation apparatus. 3. Lack of a polymerization inhibitor in the distillation flask.1. Ensure a high vacuum (<1 mmHg) to lower the boiling point. The distillation head temperature should be kept as low as possible. 2. Thoroughly purge the system with an inert gas (e.g., argon) before heating. 3. Add a small amount of a non-volatile inhibitor (e.g., hydroquinone) to the distillation pot. This may seem counterintuitive, but it prevents polymerization in the pot while pure, inhibitor-free monomer distills over.
Part 2: Polymer (Poly(this compound)) Purification & Characterization

After polymerization, the crude polymer contains residual monomer, initiator fragments, solvent, and potentially low molecular weight oligomers. Proper purification is essential for accurate characterization and for ensuring the final material's performance.

Q1: What is the best way to purify poly(this compound) after polymerization?

A: Precipitation is the most common method. The polymer solution is added dropwise to a large volume of a non-solvent with vigorous stirring. The choice of solvent/non-solvent pair is critical. For example, if the polymer is soluble in DMF or lower alcohols, it can often be precipitated into a non-polar solvent like diethyl ether or hexane[9][10].

Q2: My polymer is sticky and difficult to handle after precipitation. What can I do?

A: This often happens when the polymer has a low glass transition temperature (Tg) or if residual solvent is trapped. Ensure the non-solvent is a poor solvent for the polymer to induce rapid and complete precipitation into a solid or powder. After filtration, wash the polymer multiple times with fresh non-solvent. Drying thoroughly under high vacuum, sometimes with gentle heating below the Tg, is crucial.

Q3: How can I be sure all the residual monomer has been removed?

A: After purification, the polymer's purity should be confirmed analytically. ¹H NMR spectroscopy is highly effective for this, as the vinyl proton signals of the monomer (typically 5.5-7.0 ppm) are distinct from the polymer backbone signals[11]. HPLC can also be used to detect trace amounts of monomer in a dissolved polymer sample[12].

Q4: I am having trouble getting a reliable molecular weight by Size Exclusion Chromatography (SEC/GPC). Why?

A: Poly(vinylpyridine)s are known to interact strongly with conventional SEC column materials (like polystyrene-divinylbenzene) via hydrogen bonding or ionic interactions with the pyridine nitrogen[10][13]. This can lead to peak tailing, broadening, or complete adsorption onto the column. To mitigate this, a modified mobile phase is required, typically containing a salt (e.g., LiBr or LiNO₃) and sometimes an acid (e.g., acetic acid) in a polar solvent like DMF or methanol to suppress these secondary interactions[13].

The following diagrams illustrate the standard workflows for monomer and polymer purification.

MonomerPurification start Start: Commercial This compound inhibitor_removal Inhibitor Removal (Basic Alumina Column) start->inhibitor_removal check_purity Purity Check (TLC/GC) inhibitor_removal->check_purity distillation Optional: Vacuum Distillation (For very high purity) check_purity->distillation Purity OK, highest grade needed final_product Purified Monomer (Store at 2-8°C under Argon) check_purity->final_product Purity sufficient fail Repurify or Discard check_purity->fail Impurities present distillation->final_product polymerization Proceed to Polymerization final_product->polymerization

Caption: Workflow for Monomer Purification.

PolymerPurification start Crude Polymerization Mixture precipitation Precipitate into Non-Solvent (e.g., Diethyl Ether, Hexane) start->precipitation filtration Filter and Collect Polymer precipitation->filtration washing Wash with Fresh Non-Solvent (Repeat 2-3 times) filtration->washing drying Dry under High Vacuum washing->drying characterization Characterization (NMR, SEC, FTIR) drying->characterization pure_polymer Pure, Dry Polymer characterization->pure_polymer Purity Confirmed repurify Reprecipitate or Redissolve and Filter characterization->repurify Impurities Detected

Caption: Workflow for Polymer Purification & Analysis.

Part 3: Detailed Experimental Protocols

Objective: To remove phenolic inhibitors prior to polymerization.

Materials:

  • This compound

  • Basic alumina (Activity I), 100-200 mesh

  • Glass chromatography column

  • Anhydrous solvent for slurry packing (e.g., diethyl ether or hexane)

  • Clean, dry collection flask

Procedure:

  • Column Preparation: In a fume hood, place a small plug of glass wool or cotton at the bottom of the chromatography column.

  • Create a slurry of basic alumina in a minimal amount of anhydrous diethyl ether. Pour the slurry into the column.

  • Allow the ether to drain, gently tapping the column to ensure even packing. Do not let the column run dry. Add a thin layer of sand on top of the alumina bed to prevent disturbance. The packed bed height should be approximately 10-15 cm for 50-100 mL of monomer.

  • Purification: Once the ether level reaches the top of the sand, carefully add the this compound monomer to the column.

  • Collect the purified, colorless monomer in a dry flask. The inhibitor will appear as a distinct colored band at the top of the column.

  • Post-Purification: Place the purified monomer on ice and use it immediately for the best results. If short-term storage is necessary, keep it at 2-8°C under an inert atmosphere.

Causality Note: Basic alumina is used because the acidic protons of phenolic inhibitors (like hydroquinone) readily adsorb to the basic surface of the alumina, effectively trapping them while allowing the less polar monomer to elute.[4]

Objective: To isolate the polymer from residual monomer, initiator, and solvent.

Materials:

  • Crude polymer solution (e.g., in THF, DMF, or methanol)

  • Non-solvent (e.g., diethyl ether, hexane, or deionized water, depending on polymer solubility)

  • Large beaker containing the non-solvent (volume should be at least 10x the volume of the polymer solution)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven

Procedure:

  • Precipitation: Place the large beaker of non-solvent on a magnetic stirrer and begin vigorous stirring.

  • Using a pipette or dropping funnel, add the crude polymer solution dropwise into the vortex of the stirring non-solvent. A precipitate (typically a white or off-white powder) should form immediately.

  • Continue stirring for 15-30 minutes after all the polymer solution has been added to ensure complete precipitation and to wash the polymer particles.

  • Filtration: Turn off the stirrer and allow the precipitate to settle. Decant the majority of the supernatant.

  • Collect the polymer by vacuum filtration using a Büchner funnel.

  • Washing: While the polymer is still in the funnel, wash it several times with small portions of fresh, cold non-solvent to remove any remaining soluble impurities.

  • Drying: Transfer the filtered polymer to a pre-weighed round-bottom flask or crystallization dish. Dry the polymer under high vacuum at a temperature well below its Tg (e.g., 40-50°C) until a constant weight is achieved.

Self-Validation Note: The success of the purification can be validated by ¹H NMR spectroscopy. The absence of sharp vinyl peaks (5.5-7.0 ppm) and signals from the polymerization solvent confirms a pure polymer sample.[11]

References

Technical Support Center: Purification of 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-2-vinylpyridine (CAS 502509-20-8). This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this versatile synthetic intermediate. Our focus is on explaining the causality behind experimental choices to ensure both purity and stability of the final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and purification of this compound.

Q1: What are the most common impurities in commercial or crude this compound?

The impurity profile of this compound can vary based on its synthetic route and storage history. Typically, impurities fall into three main categories:

  • Polymeric Material: The vinyl group is highly susceptible to spontaneous free-radical polymerization, especially when exposed to heat, light, or oxygen.[1][2] This is often the most significant impurity, leading to increased viscosity or even solidification of the liquid monomer.

  • Synthesis-Related Impurities: Depending on the manufacturing process, residual starting materials (e.g., 4-bromopyridine) or byproducts from side reactions may be present.[3]

  • Stabilizers/Inhibitors: To prevent premature polymerization during transport and storage, manufacturers add inhibitors such as p-tert-Butylcatechol (TBC) or hydroquinone.[4] While essential for shelf-life, these inhibitors must often be removed before use in polymerization reactions or catalysis.

Q2: My bottle of this compound has turned brown and viscous. What happened and can it be salvaged?

This is a classic sign of polymerization. The vinylpyridine monomer has likely started to form oligomers or polymers, which are higher in molecular weight and often colored. This process is initiated by exposure to heat, light, or atmospheric oxygen.[1]

Whether it can be salvaged depends on the extent of polymerization. If it is only slightly viscous, purification by vacuum distillation (see Protocol 2) can separate the pure monomer from the non-volatile polymer residue. However, if the material has become a thick, intractable tar or a solid, purification is often impractical and disposal is recommended.

Q3: What is the purpose of the polymerization inhibitor and do I always need to remove it?

Polymerization inhibitors are radical scavengers that interrupt the chain reactions leading to polymer formation, thus ensuring the monomer's stability during storage.

You need to remove the inhibitor if:

  • You are performing a controlled polymerization reaction. The inhibitor will interfere with the initiator and prevent or retard the reaction.[1]

  • The inhibitor may interfere with a subsequent reaction, such as a metal-catalyzed cross-coupling.

You may not need to remove the inhibitor if the subsequent reaction conditions are not conducive to polymerization and the inhibitor is chemically inert to the reagents being used. However, removal is generally good practice for achieving high purity and reproducible results. A simple pass through an alumina plug is often sufficient (see Protocol 1).[5]

Q4: How should I properly store this compound to maintain its purity?

Proper storage is critical to prevent degradation. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:

  • Temperature: Store refrigerated at 2-8°C.[6][7][8]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxygen-induced polymerization.[7]

  • Container: Keep the container tightly sealed to protect from moisture and air.

  • Light: Protect from light to avoid photochemical degradation or polymerization.

Q5: Which analytical techniques are best for assessing the purity of my sample before and after purification?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying proton-bearing impurities. The disappearance of signals from inhibitors or synthesis byproducts can be easily tracked.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying non-volatile impurities, including oligomers and inhibitors.[9][10]

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of column chromatography and to get a qualitative sense of the number of components in a sample.[11]

Section 2: Troubleshooting Guide for Purification

This guide provides solutions to specific issues that may arise during the purification process.

Issue Potential Cause(s) Recommended Solution(s)
Product is polymerizing in the distillation flask. 1. Excessive Temperature: The distillation pot temperature is too high, promoting thermal polymerization.[1]2. Absence of Inhibitor: An inhibitor was not added to the distillation pot.1. Use Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point. The predicted boiling point at atmospheric pressure is ~229°C, which is too high.[7]2. Add an Inhibitor: Add a small amount of a high-boiling radical inhibitor (e.g., hydroquinone, copper(I) chloride) to the distillation flask before heating.
Poor separation during column chromatography. 1. Incorrect Solvent System: The eluent polarity is too high (all compounds elute together) or too low (compounds do not move).2. Column Overload: Too much crude material was loaded onto the column.3. Poor Column Packing: The stationary phase was not packed uniformly, leading to channeling.1. Optimize Eluent: Use TLC to find a solvent system where the target compound has an Rf value of 0.2-0.4.[12] A shallow gradient of ethyl acetate in hexanes is a good starting point.[11]2. Reduce Load: Use a larger column or reduce the amount of sample loaded.3. Repack Column: Ensure a well-slurried, evenly packed column.
Product appears to be degrading on the silica gel column. 1. Acidic Silica: Standard silica gel is acidic and can cause degradation of sensitive compounds like pyridines.[11]1. Deactivate Silica: Pre-treat the silica gel or add a basic modifier like triethylamine (0.1-1%) to the eluent.[11][12]2. Use Alumina: Switch to a neutral or basic alumina stationary phase.[12]
The inhibitor is still present after purification. 1. Inefficient Removal: The alumina plug was insufficient or the distillation cut was not clean.2. Co-elution: The inhibitor has a similar polarity to the product in the chosen chromatography system.1. Repeat Alumina Filtration: Pass the purified material through a fresh, larger plug of basic alumina.2. Re-optimize Chromatography: Adjust the solvent system to improve separation between the product and the inhibitor.

Section 3: Detailed Purification Protocols

CAUTION: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound is harmful if swallowed and causes skin and eye irritation.[6]

Protocol 1: Removal of Polymerization Inhibitor via Alumina Plug

This method is a fast and efficient way to remove phenolic inhibitors (e.g., hydroquinone, TBC) immediately before using the monomer in a reaction.

Methodology:

  • Prepare the Plug: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column.

  • Add Alumina: Add approximately 5-10 cm of activated basic alumina.

  • Equilibrate: Pre-wet the alumina by passing 2-3 column volumes of a non-polar solvent (e.g., hexanes or dichloromethane) through the plug.

  • Load and Elute: Carefully add the this compound to the top of the alumina. Elute the pure, inhibitor-free monomer using the same solvent, collecting the eluate in a clean, dry flask. The inhibitor will remain adsorbed on the alumina.

  • Use Immediately: The resulting inhibitor-free monomer is now highly susceptible to polymerization and should be used without delay.

G cluster_prep Preparation cluster_proc Process P1 Prepare Alumina Plug in Pipette P2 Pre-wet with Non-polar Solvent P1->P2 Equilibrate L1 Load Impure Monomer P2->L1 E1 Elute with Solvent L1->E1 C1 Collect Purified Monomer E1->C1 F1 Inhibitor-Free Product C1->F1 Immediate Use

Caption: Workflow for inhibitor removal using an alumina plug.

Protocol 2: Purification by Vacuum Distillation

This protocol is effective for separating the monomer from non-volatile impurities, such as polymers and some inhibitors.

Methodology:

  • Assemble Apparatus: Set up a fractional distillation apparatus for vacuum operation. Ensure all glassware is dry and joints are properly sealed.

  • Charge the Flask: Add the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Add Inhibitor: Crucially, add a small amount (a few crystals) of a non-volatile polymerization inhibitor like hydroquinone to the distillation pot to prevent polymerization upon heating.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.

  • Heat Gently: Begin heating the distillation flask using a heating mantle.

  • Collect Fractions: Discard any initial low-boiling forerun. Collect the main fraction of this compound at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved.

  • Stop Distillation: Do not distill to dryness to avoid concentrating potentially explosive polymeric residues. Leave a small amount of liquid in the distillation flask.

  • Store Properly: Transfer the purified, colorless liquid to a clean, amber glass bottle. Add a fresh inhibitor if storing, flush with an inert gas, seal tightly, and store at 2-8°C.

G A Assemble Vacuum Distillation Apparatus B Charge Flask with Crude Product + Inhibitor A->B C Apply Vacuum & Gently Heat B->C D Collect Pure Monomer Fraction C->D E Stop Distillation (Do Not Go to Dryness) D->E F Store Purified Product (Inert gas, 2-8°C, +/- Inhibitor) E->F

Caption: Logic flow for purification by vacuum distillation.

Protocol 3: Purification by Flash Column Chromatography

This method is highly effective for separating impurities with different polarities.

Methodology:

  • Select Solvent System: Using TLC, determine an appropriate eluent. A gradient of ethyl acetate (EtOAc) in hexanes is a common starting point (e.g., 0% to 10% EtOAc).[11] Aim for an Rf of ~0.3 for the product.

  • Pack the Column: Prepare a slurry of silica gel in the initial low-polarity eluent (e.g., 100% hexanes) and pack the column. Add a layer of sand on top.[12]

  • Load the Sample (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.[12]

  • Elute and Collect: Begin elution with the low-polarity solvent. Gradually increase the eluent polarity according to your TLC analysis. Collect fractions continuously.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation P1 Select Solvent System via TLC P2 Pack Silica Column P1->P2 P3 Dry Load Sample P2->P3 R1 Elute with Solvent Gradient P3->R1 R2 Collect Fractions R1->R2 R3 Monitor via TLC R2->R3 R3->R1 I1 Combine Pure Fractions R3->I1 I2 Evaporate Solvent I1->I2 I3 Pure Product I2->I3

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Synthesis of 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-vinylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights, troubleshooting guides in a direct Q&A format, and detailed experimental protocols to help you improve your reaction yields and final product purity.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable heterocyclic building block, can be approached through several synthetic routes. The two most prevalent and reliable methods involve the dehydration of a precursor alcohol and olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction. The choice of method often depends on the availability of starting materials, desired scale, and stereoselectivity requirements.

  • Dehydration of 2-(4-bromopyridin-2-yl)ethanol: This classic approach involves synthesizing the corresponding ethanol derivative from 4-bromo-2-methylpyridine, followed by a dehydration step to form the vinyl group. This method is straightforward but requires careful control of temperature to prevent side reactions.[1][2]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction utilizes a phosphonate-stabilized carbanion to react with 4-bromo-2-formylpyridine. The HWE reaction is often preferred over the classic Wittig reaction because it typically provides higher yields of the (E)-alkene and the water-soluble phosphate byproduct simplifies purification.[3][4][5]

Below is a diagram illustrating the primary synthetic pathways.

Synthesis_Pathways cluster_dehydration Dehydration Pathway cluster_hwe Horner-Wadsworth-Emmons Pathway 4_bromo_2_methylpyridine 4-Bromo-2-methylpyridine precursor_alcohol 2-(4-bromopyridin-2-yl)ethanol 4_bromo_2_methylpyridine->precursor_alcohol Condensation w/ Formaldehyde product_dehydration This compound precursor_alcohol->product_dehydration Dehydration (e.g., NaOH, heat) [10] aldehyde 4-Bromo-2-formylpyridine product_hwe This compound aldehyde->product_hwe phosphonate Diethyl methylphosphonate ylide Phosphonate Carbanion phosphonate->ylide Deprotonation (e.g., NaH) [3] ylide->product_hwe Reaction with Aldehyde [2]

Caption: High-level overview of the main synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound in a direct question-and-answer format.

Low Yield & Incomplete Reactions

Question 1: My dehydration reaction of 2-(4-bromopyridin-2-yl)ethanol is resulting in a low yield. What are the common causes and how can I optimize it?

Answer: Low yields in the dehydration of 2-(pyridin-2-yl)ethanol derivatives are common and can typically be attributed to three factors: incomplete reaction, side reactions, or product loss during workup.

  • Causality: The dehydration is an equilibrium-driven process. To push the reaction towards the product, the water formed must be effectively removed.[6] High temperatures can promote polymerization of the vinylpyridine product, while insufficient heat will lead to a slow or incomplete reaction.[1]

  • Troubleshooting Steps:

    • Temperature Control: The reaction temperature is critical. For the dehydration of 2-pyridine ethanol derivatives using a strong base like NaOH, temperatures are typically maintained between 140-160 °C.[2] It is crucial to monitor the pot temperature closely.

    • Simultaneous Distillation: The most effective strategy is to distill the this compound product as it forms.[2] This simultaneous steam distillation removes the product from the hot reaction mixture, preventing polymerization and shifting the equilibrium towards product formation.

    • Choice of Dehydrating Agent: While strong aqueous alkali is common, other dehydrating agents can be explored. However, acidic conditions should be avoided as they can protonate the pyridine ring, complicating the reaction.

    • Purity of Starting Alcohol: Ensure your 2-(4-bromopyridin-2-yl)ethanol is pure. Impurities can interfere with the reaction or lead to unwanted side products.

Question 2: I am struggling with the Horner-Wadsworth-Emmons (HWE) reaction using 4-bromo-2-formylpyridine. What are the most critical parameters to optimize for a higher yield?

Answer: The HWE reaction is a powerful tool for olefination, but its success hinges on the efficient generation and reaction of the phosphonate carbanion.[7]

  • Causality: The phosphonate carbanion is a strong nucleophile but also a strong base. Incomplete deprotonation of the phosphonate or side reactions involving the aldehyde starting material can significantly lower the yield. The choice of base and solvent is therefore paramount.[4]

  • Troubleshooting Steps:

    • Base Selection: Sodium hydride (NaH) is a common and effective base for generating the phosphonate carbanion.[4] It provides irreversible deprotonation. Other strong bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) can also be used, but reaction conditions may need re-optimization.

    • Solvent Purity: The reaction must be conducted under anhydrous (dry) conditions. The phosphonate carbanion will be quenched by any protic solvents like water or alcohols. Use freshly distilled anhydrous solvents like tetrahydrofuran (THF) or dimethoxyethane (DME).[4]

    • Temperature Management: The initial deprotonation is often performed at 0 °C to control the reaction rate. The subsequent addition of the aldehyde can then be carried out at 0 °C to room temperature. Running the reaction at too high a temperature can lead to side reactions.

    • Reagent Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the phosphonate and base relative to the aldehyde can help drive the reaction to completion.

Side Product Formation & Purity

Question 3: My final product is a brown, viscous oil, and I suspect significant polymerization has occurred. How can I prevent this?

Answer: Vinylpyridines are notoriously prone to polymerization, especially at elevated temperatures or in the presence of light or radical initiators.[1]

  • Causality: The vinyl group is electron-deficient due to the electron-withdrawing nature of the pyridine ring, making it susceptible to both radical and anionic polymerization.

  • Preventative Measures:

    • Add a Polymerization Inhibitor: During distillation and storage, it is essential to use a polymerization inhibitor. 4-tert-butylcatechol (TBC) is a commonly used inhibitor for this purpose.[8]

    • Minimize Heat Exposure: Purify the product using vacuum distillation to keep the boiling temperature as low as possible.[8] Avoid prolonged heating of the purified product.

    • Storage Conditions: Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light.[9]

Question 4: I am having difficulty purifying my final product. What are some effective strategies?

Answer: Purifying pyridine derivatives can be challenging due to their basicity, which can cause tailing on silica gel chromatography.[10]

  • Causality: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and recovery.

  • Purification Strategies:

    • Vacuum Distillation: This is the most effective method for purifying the final product on a larger scale. The addition of an inhibitor like TBC is crucial to prevent polymerization during heating.[8]

    • Column Chromatography (with caution): For smaller scales, column chromatography can be used. To mitigate tailing, the silica gel can be pre-treated with a base, or a small amount of a basic solvent like triethylamine (~1%) can be added to the eluent.[10]

    • Acid-Base Extraction: This technique can be used to separate the basic pyridine product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The pyridine will be protonated and move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.[10] This method should be used cautiously as the product's stability under strong acid/base conditions should be considered.

Detailed Experimental Protocols

Protocol 1: Synthesis via Dehydration of 2-(4-bromopyridin-2-yl)ethanol

This two-step protocol first describes the synthesis of the alcohol precursor followed by its dehydration.

Step A: Synthesis of 2-(4-bromopyridin-2-yl)ethanol

This procedure is adapted from the general synthesis of pyridine ethanols.[1]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-bromo-2-methylpyridine (1.0 eq).

  • Reagent Addition: Add paraformaldehyde (1.2 eq) and a suitable solvent like dioxane.

  • Reaction: Heat the mixture to 105-110 °C and stir for 48-72 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-(4-bromopyridin-2-yl)ethanol.

Step B: Dehydration to this compound

This procedure is adapted from a patented process for 2-vinylpyridine.[2]

  • Reaction Setup: Assemble a distillation apparatus. In the distillation flask, place a 50% aqueous solution of sodium hydroxide (NaOH). Heat the solution to 150-160 °C.

  • Reagent Addition: Dissolve 2-(4-bromopyridin-2-yl)ethanol (1.0 eq) in a minimal amount of water. Add this solution dropwise to the hot NaOH solution over 1.5-2 hours.

  • Distillation: The this compound product will steam distill along with water as it is formed. Collect the distillate. The distillate will likely consist of two layers.

  • Workup: Separate the organic layer from the distillate. To the organic layer, add a small amount of a polymerization inhibitor (e.g., 4-tert-butylcatechol).

  • Final Purification: Dry the organic layer over anhydrous sodium carbonate. For higher purity, perform a final vacuum distillation, ensuring the inhibitor is present in the distillation flask.

Protocol 2: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol provides a robust method for olefination with simplified byproduct removal.[4][11]

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes to remove the mineral oil, and then suspend it in anhydrous THF. Cool the suspension to 0 °C.

  • Ylide Formation: Add diethyl methylphosphonate (1.2 eq) dropwise to the NaH suspension in THF at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for another hour. Hydrogen gas will evolve.

  • Aldehyde Addition: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of 4-bromo-2-formylpyridine (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate. The water-soluble phosphate byproduct will remain in the aqueous layer.[4]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography (see purification FAQ).

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination s1 Diethyl methylphosphonate + NaH -> Phosphonate Carbanion + H2 s2 Phosphonate carbanion attacks the carbonyl carbon of 4-bromo-2-formylpyridine. s1->s2 s3 A betaine intermediate forms and cyclizes to a four-membered oxaphosphetane intermediate. s2->s3 s4 The oxaphosphetane collapses, yielding this compound and diethyl phosphate. s3->s4

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Data Summary Table

The following table provides a comparative overview of typical reaction parameters for the discussed synthetic routes. Actual results may vary based on specific experimental conditions and scale.

ParameterDehydration RouteHorner-Wadsworth-Emmons Route
Key Starting Materials 4-Bromo-2-methylpyridine, Paraformaldehyde4-Bromo-2-formylpyridine, Diethyl methylphosphonate
Key Reagents NaOH (or other dehydrating agent)NaH (or other strong, non-nucleophilic base)
Typical Solvent Water (for steam distillation)Anhydrous THF or DME
Typical Temperature 140 - 160 °C0 °C to Room Temperature
Key Byproducts WaterDiethyl phosphate (water-soluble)
Advantages Utilizes potentially cheaper starting materials.Generally higher yielding, milder conditions, easier byproduct removal.[4]
Challenges High temperatures, risk of polymerization.Requires strictly anhydrous conditions, aldehyde precursor may be less stable.

References

Troubleshooting poor solubility of poly(4-Bromo-2-vinylpyridine)

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Poor Solubility for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for poly(4-bromo-2-vinylpyridine). This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this specialized polymer. Poor solubility is a frequent impediment in experimental workflows, and this document provides in-depth, cause-and-effect troubleshooting to ensure you can effectively incorporate this polymer into your work.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core scientific principles governing the solubility of poly(this compound). Understanding these fundamentals is the first step in effective troubleshooting.

Q1: Why is poly(this compound) so difficult to dissolve compared to its non-brominated analog, poly(2-vinylpyridine)?

A1: The difficulty arises from several key molecular changes introduced by the bromine atom:

  • Increased Molecular Weight and Steric Hindrance: The addition of a bromine atom to each repeating monomer unit significantly increases the overall molecular weight of the polymer chain. This reduces the entropy gained upon dissolution, making the process less favorable.[1]

  • Altered Polarity and Intermolecular Forces: While the pyridine nitrogen introduces polarity, the bulky, hydrophobic bromine atom diminishes the polymer's overall polarity compared to poly(2-vinylpyridine). This alters the required solvent properties. The C-Br bond introduces strong dipole-dipole interactions between polymer chains, which require a solvent with a high cohesive energy density to overcome.

  • Reduced Chain Flexibility: The large bromine atom restricts the rotational freedom of the polymer backbone, leading to a more rigid structure. Rigid polymer chains are inherently more difficult to solvate and dissolve than flexible ones.[2]

Q2: What are the primary factors I should consider when selecting a solvent for this polymer?

A2: The principle of "like dissolves like" is a crucial starting point.[1] For poly(this compound), this means selecting a solvent that can effectively interact with the different parts of the polymer's structure. Key factors include:

  • Solvent Polarity: The ideal solvent must balance interactions with the polar pyridine ring and the less polar polymer backbone and bromine substituent. Highly polar aprotic solvents are often the best choice.

  • Hildebrand Solubility Parameter (δ): This parameter quantifies the cohesive energy density of a substance. A polymer is most likely to dissolve in a solvent with a similar solubility parameter. While the exact value for poly(this compound) is not readily published, we can infer that it will be higher than simple nonpolar polymers but may differ significantly from its non-brominated counterpart.

  • Boiling Point: A solvent with a higher boiling point is often advantageous as it allows for heating the mixture to increase the rate and extent of dissolution without significant evaporation.[3]

Q3: How does the molecular weight (MW) of my polymer sample affect its solubility?

A3: As a general rule in polymer science, solubility decreases as molecular weight increases.[1] Longer polymer chains have more points of contact, leading to stronger intermolecular attractive forces that must be overcome by the solvent. Furthermore, long chains are more prone to entanglement, which physically hinders solvent penetration. If you are working with a very high MW sample, you will likely need to employ more aggressive dissolution techniques.

Part 2: Systematic Troubleshooting Guide

This section provides a structured, problem-and-solution approach to common solubility issues.

Issue 1: My poly(this compound) powder does not dissolve at all. It remains a suspended solid.

This is the most common and frustrating issue, typically rooted in an inadequate polymer-solvent match or insufficient energy input.

The following workflow provides a step-by-step process to address complete insolubility.

start_node Start: Polymer is Insoluble solvent_node Select Stronger Solvent (e.g., DMAc, NMP, DMSO) start_node->solvent_node 1. Change Solvent process_node Action/Decision condition_node Apply Gentle Heat (40-60°C) solvent_node->condition_node 2. Still Insoluble? success_node Success: Polymer Dissolved solvent_node->success_node Soluble concentration_node Lower Concentration (<1 wt%) condition_node->concentration_node 3. Still Insoluble? condition_node->success_node Soluble agitation_node Increase Agitation (Vortex/Overhead Stirrer) concentration_node->agitation_node 4. Still Insoluble? concentration_node->success_node Soluble agitation_node->success_node Soluble fail_node Issue Persists: Consult Advanced Protocol agitation_node->fail_node Still Insoluble?

Caption: Troubleshooting workflow for complete polymer insolubility.

  • Re-evaluate Your Solvent Choice: If you are using common solvents like THF or Chloroform with no success, switch to a more powerful polar aprotic solvent.

    • Recommended Solvents: N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[3][4]

    • Causality: These solvents have high boiling points and strong dipole moments, making them exceptionally effective at solvating polarizable structures and disrupting the strong intermolecular forces between the brominated pyridine rings.

  • Introduce Thermal Energy: Gently heating the polymer-solvent mixture can dramatically increase solubility.[2]

    • Action: Place the mixture in a sealed vial within a heating block or oil bath set to 40-60°C.

    • Causality: Heat provides the necessary kinetic energy for solvent molecules to penetrate the polymer matrix and overcome the activation energy barrier for dissolution. It also increases polymer chain mobility, facilitating disentanglement.

  • Lower the Polymer Concentration: Highly concentrated solutions are more prone to insolubility as polymer-polymer interactions dominate.[3]

    • Action: Start with a very low concentration, such as 0.5-1% by weight (5-10 mg of polymer per 1 mL of solvent).

    • Causality: At lower concentrations, the polymer chains are further apart, reducing the likelihood of forming insoluble aggregates and allowing individual chains to be fully surrounded and solvated by the solvent.

Issue 2: The polymer swells into a translucent gel but does not form a clear, free-flowing solution.

This indicates that the solvent is thermodynamically "good enough" to penetrate the polymer matrix but not strong enough to fully separate the chains.

  • Dilute the Solution: The most common cause of gelation is a concentration that is too high.[3] Add more solvent to the gel and continue stirring. This may need to be done in several small additions.

  • Increase Temperature: As with complete insolubility, heating can provide the energy needed to break the remaining polymer-polymer contact points within the swollen network, leading to full dissolution.

  • Use a Better Solvent: If dilution and heating are ineffective, the solvent is likely not optimal. Switch to a solvent with a more similar solubility parameter, such as DMAc or NMP, as described in Issue 1.

Issue 3: The polymer dissolves, but the solution is hazy or precipitates over time.

This suggests that the solution is near its saturation point or that environmental changes are reducing solubility.

  • Poor Solvent Quality: The solvent may be marginal for your polymer. A slight decrease in temperature can be enough to cause precipitation.

    • Solution: Consider using a stronger solvent or a co-solvent mixture. For example, a small amount of a highly polar solvent like DMAc added to a THF solution might improve stability.

  • High Molecular Weight Fractions: Your polymer sample is a distribution of chain lengths. The very longest chains may be less soluble and could be causing the haziness.

    • Solution: If a perfectly clear solution is required, the insoluble fraction can be removed by centrifugation followed by decanting the supernatant, or by filtration through a 0.45 µm PTFE syringe filter.

  • Temperature Fluctuation: The polymer may have been dissolved at an elevated temperature and is now precipitating at room temperature.

    • Solution: Maintain the solution at the temperature required for solubility or find a solvent system that is stable at your working temperature.

Part 3: Experimental Protocols & Data
Protocol A: Standard Dissolution of Poly(this compound)
  • Weigh 10 mg of poly(this compound) into a 4 mL glass vial.

  • Add 1.0 mL of N,N-Dimethylacetamide (DMAc) to the vial to create a 1% (w/v) solution.

  • Add a small magnetic stir bar to the vial.

  • Seal the vial tightly with a PTFE-lined cap.

  • Place the vial on a magnetic stir plate and stir at room temperature for 2-4 hours.

  • Visually inspect for complete dissolution. If not fully dissolved, proceed to Protocol B.

Protocol B: Enhanced Dissolution for Difficult Batches
  • Follow steps 1-4 from Protocol A.

  • Place the sealed vial on a stirrer-hotplate.

  • Set the temperature to 50°C and stir for 2-6 hours.

  • Periodically remove the vial (with caution, as it will be hot) and vortex for 30 seconds to break up any aggregates.

  • Allow the solution to cool to room temperature and observe for any precipitation.

Table 1: Recommended Solvents and Conditions
SolventAbbreviationBoiling Point (°C)NotesRecommended Starting Temp.
N,N-DimethylacetamideDMAc165First Choice. Excellent solvating power for polar polymers.[4]25-60°C
N-Methyl-2-pyrrolidoneNMP202Excellent Alternative. Similar to DMAc, higher boiling point.[4]25-60°C
Dimethyl sulfoxideDMSO189Good Option. Highly polar, but can be hygroscopic.[4]25-50°C
TetrahydrofuranTHF66May work for low MW samples; often requires heating.[5][6]25-50°C
ChloroformCHCl₃61May work for low MW samples.[5][6]25°C

References

Technical Support Center: Poly(4-bromo-2-vinylpyridine) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and molecular weight control of poly(4-bromo-2-vinylpyridine) (P4B2VP). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile polymer. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of P4B2VP polymerization and achieve precise molecular weight control.

Introduction: The Challenge of Controlled P4B2VP Synthesis

Poly(this compound) is a functional polymer with significant potential in various applications, including drug delivery and materials science, owing to the reactive bromine and nitrogen atoms in its structure. However, achieving well-defined P4B2VP with a predetermined molecular weight and low polydispersity (Đ) can be challenging. The electron-withdrawing nature of the pyridine ring and the presence of the bromine atom can influence the reactivity of the vinyl group, leading to difficulties in controlling the polymerization process. This guide will provide you with the necessary insights and protocols to overcome these challenges.

Troubleshooting Guide: Common Issues in P4B2VP Synthesis

This section addresses specific problems you might encounter during the polymerization of this compound and offers step-by-step solutions.

Issue 1: Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.5)

Symptoms:

  • The experimentally determined molecular weight (e.g., via GPC/SEC) significantly deviates from the theoretical target.

  • The polydispersity index (Đ) is broad, indicating a lack of control over the polymerization process.

Root Causes and Solutions:

  • Inappropriate Polymerization Technique: For synthesizing well-defined P4B2VP, living or controlled polymerization techniques are essential. Conventional free radical polymerization often leads to poor control.

    • Recommended Action: Employ controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Anionic polymerization can also be a suitable method, provided stringent purification of reagents and solvents is performed.

  • Impurities in Monomer or Reagents: The presence of inhibitors in the monomer, or impurities in the initiator, catalyst, or solvent can terminate the polymerization chains prematurely, leading to a broad molecular weight distribution.

    • Protocol: Monomer Purification

      • Dissolve the this compound monomer in a suitable solvent (e.g., dichloromethane).

      • Wash the solution with an aqueous solution of sodium hydroxide (1 M) to remove any acidic inhibitors.

      • Wash with deionized water until the aqueous layer is neutral.

      • Dry the organic layer over anhydrous magnesium sulfate.

      • Filter and remove the solvent under reduced pressure.

      • For ultimate purity, vacuum distillation of the monomer is recommended.

  • Incorrect Initiator/Catalyst or Ligand to Monomer Ratio in ATRP: The ratio of monomer to initiator determines the theoretical degree of polymerization and thus the molecular weight. An incorrect ratio will lead to deviations from the target molecular weight.

    • Expert Insight: In ATRP of this compound, the choice of catalyst and ligand is critical. A common system is the use of a copper(I) halide (e.g., CuBr) as the catalyst and a nitrogen-based ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). The ligand solubilizes the copper catalyst and tunes its reactivity.

    • Experimental Workflow for Optimizing ATRP Conditions:

      ATRP_Optimization A Define Target MW and Low Đ (<1.3) B Select Initiator (e.g., Ethyl α-bromoisobutyrate) A->B C Select Catalyst/Ligand (e.g., CuBr/PMDETA) B->C D Vary [Monomer]:[Initiator] Ratio (e.g., 50:1, 100:1, 200:1) C->D E Set Reaction Temperature (e.g., 60-90 °C) D->E F Monitor Conversion (e.g., via NMR or GC) E->F G Characterize Polymer (GPC/SEC for Mn and Đ) F->G H Analyze Results and Refine Conditions G->H H->D Iterate

      Caption: Workflow for ATRP optimization.

Issue 2: Low Polymerization Conversion or Complete Inhibition

Symptoms:

  • After the designated reaction time, the conversion of the monomer to polymer is low, as determined by techniques like NMR spectroscopy or gravimetry.

  • In extreme cases, no polymer is formed.

Root Causes and Solutions:

  • Presence of Oxygen: Oxygen is a radical scavenger and can inhibit free radical polymerization, including controlled radical techniques like ATRP and RAFT.

    • Protocol: Deoxygenation of the Reaction Mixture

      • Assemble the reaction flask with a magnetic stir bar and seal it with a rubber septum.

      • Subject the reaction mixture to several freeze-pump-thaw cycles.

        • Freeze the mixture using liquid nitrogen.

        • Apply a vacuum to remove gases.

        • Thaw the mixture while maintaining the vacuum.

      • Repeat this cycle at least three times to ensure the complete removal of dissolved oxygen.

      • Alternatively, for less sensitive systems, bubbling an inert gas (e.g., argon or nitrogen) through the solvent and reaction mixture for 30-60 minutes can be sufficient.

  • Inactive Catalyst (ATRP): The copper(I) catalyst used in ATRP can be oxidized to the inactive copper(II) state by residual oxygen or other impurities.

    • Expert Insight: While a certain amount of Cu(II) is necessary to maintain control (the persistent radical effect), an excess will shut down the polymerization.

    • Recommended Action:

      • Ensure rigorous deoxygenation of the reaction system.

      • Consider adding a small amount of a reducing agent, such as copper(0) powder or tin(II) 2-ethylhexanoate, to regenerate the Cu(I) catalyst in situ. This is a key feature of Activators Re-generated by Electron Transfer (ARGET) ATRP.

Frequently Asked Questions (FAQs)

Q1: What is the best polymerization method for obtaining P4B2VP with a narrow molecular weight distribution?

A1: For achieving excellent control over molecular weight and a low polydispersity index (Đ < 1.2), both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended. Anionic polymerization can also yield well-defined polymers but requires extremely stringent anhydrous and anaerobic conditions, making it more technically demanding.

Q2: How do I accurately measure the molecular weight and polydispersity of my P4B2VP samples?

A2: The most common and reliable method is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). It is crucial to use a calibrated system with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)) and a suitable eluent in which the polymer is soluble (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF) with a small amount of salt like LiBr to suppress aggregation).

Q3: Can the bromine atom on the pyridine ring interfere with the polymerization?

A3: The bromine atom is generally stable under ATRP and RAFT conditions. However, in anionic polymerization, it could potentially be susceptible to side reactions, such as metal-halogen exchange, if organolithium initiators are used. This is another reason why controlled radical methods are often preferred for this monomer.

Q4: What are the key parameters to control for tuning the molecular weight in a RAFT polymerization of this compound?

A4: In RAFT polymerization, the molecular weight is primarily controlled by the ratio of the moles of monomer consumed to the moles of the RAFT chain transfer agent (CTA) used. The theoretical number-average molecular weight (Mn) can be calculated using the following formula:

Mn = (([Monomer]₀ / [CTA]₀) * Conversion * MW_monomer) + MW_CTA

Where:

  • [Monomer]₀ is the initial monomer concentration.

  • [CTA]₀ is the initial CTA concentration.

  • Conversion is the fractional monomer conversion.

  • MW_monomer is the molecular weight of the monomer.

  • MW_CTA is the molecular weight of the CTA.

A well-chosen CTA, such as a dithiobenzoate or trithiocarbonate derivative, is crucial for effective control.

Table 1: Comparison of Polymerization Techniques for P4B2VP

FeatureAnionic PolymerizationATRPRAFT
Control over MW ExcellentExcellentExcellent
Polydispersity (Đ) Very Low (<1.1)Low (1.1-1.3)Low (1.1-1.3)
Functional Group Tolerance LowHighHigh
Experimental Difficulty Very HighModerateModerate
Reagent Purity Extremely CriticalHighHigh
Common Initiators OrganolithiumsAlkyl HalidesAzo compounds (e.g., AIBN)

Q5: How can I confirm the chemical structure and purity of my synthesized P4B2VP?

A5: A combination of spectroscopic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the polymer structure and check for residual monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the functional groups in the polymer.

  • Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight and polydispersity.

Technical Support Center: Minimizing Side Products in Cross-Coupling Reactions of 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 4-Bromo-2-vinylpyridine. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this versatile yet demanding substrate. The inherent functionalities of this compound—an electron-deficient pyridine ring, a reactive vinyl group, and a nitrogen lone pair capable of catalyst coordination—create a unique landscape of potential side reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered experimental problems. Each answer delves into the root causes of the issue and provides actionable protocols to mitigate them.

Question 1: I'm observing a significant amount of homocoupled byproduct from my organometallic reagent (e.g., a biaryl from a boronic acid in a Suzuki reaction). What's causing this and how can I prevent it?

Answer:

The formation of a homocoupled byproduct, such as a symmetrical biaryl in Suzuki-Miyaura reactions, is a common challenge that typically points to one of several competing reaction pathways out-pacing the desired cross-coupling.

Causality: Homocoupling of boronic acids is often initiated by the presence of molecular oxygen, which can facilitate a separate catalytic cycle involving the palladium catalyst.[1] It can also arise when the transmetalation step of the primary catalytic cycle is slow, allowing for side reactions to occur. Using a Pd(II) precatalyst can sometimes exacerbate this issue during the in situ reduction to the active Pd(0) species.[2]

Core Solutions:

  • Rigorous Exclusion of Oxygen: The most critical step is to ensure your reaction is performed under strictly anaerobic conditions.

    • Protocol: Degas your solvent(s) thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes. Assemble your reaction vessel under a positive pressure of inert gas. The "freeze-pump-thaw" method (three cycles) is highly recommended for complete oxygen removal.

  • Optimize Your Catalyst System: The choice of ligand and palladium source is paramount.

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the reductive elimination step, which forms the desired C-C bond, thereby kinetically disfavoring the homocoupling pathway.[2] Ligands like SPhos, XPhos, and RuPhos are excellent candidates.

    • Palladium Source: Consider using a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass potential issues during the reduction of Pd(II) precatalysts.[2]

  • Accelerate Transmetalation: Ensure the transmetalation step is efficient.

    • Base Selection: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones (e.g., NaHCO₃) at activating the boronic acid for transmetalation.[2][3] The base must be thoroughly dried before use.

    • Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can increase the statistical likelihood of homocoupling.[4]

Troubleshooting Workflow for Homocoupling

start Homocoupling Observed degas Is the reaction rigorously degassed? start->degas ligand Are you using a bulky, electron-rich ligand? (e.g., SPhos) degas->ligand No base Is the base strong enough and anhydrous? (e.g., K3PO4) degas->base Yes sub_degas Action: Improve degassing protocol (Freeze-Pump-Thaw) degas->sub_degas ligand->base Yes sub_ligand Action: Switch to SPhos, XPhos, or RuPhos ligand->sub_ligand catalyst Are you using a Pd(0) source? base->catalyst Yes sub_base Action: Use anhydrous K3PO4 or Cs2CO3 base->sub_base solution Problem Minimized catalyst->solution Yes sub_catalyst Action: Use Pd2(dba)3 instead of Pd(OAc)2 catalyst->sub_catalyst

Caption: A decision tree for troubleshooting boronic acid homocoupling.

Question 2: My analysis shows the presence of 2-vinylpyridine, meaning the bromine has been replaced by hydrogen. What causes this protodebromination?

Answer:

Protodebromination is a side reaction that reduces the aryl halide starting material back to the corresponding arene. It is particularly problematic in reactions that are sluggish, as it allows competing pathways to become more significant.

Causality: This side reaction can be caused by two primary mechanisms:

  • Protic Impurities: The presence of water or other protic species in the reaction mixture can protonate the organopalladium intermediate before it undergoes the desired coupling.[4]

  • Palladium Hydride Formation: Certain combinations of bases, solvents, and ligands can generate palladium hydride (Pd-H) species. These species can then react with the this compound in a reductive process, cleaving the C-Br bond and replacing it with a C-H bond.[4] High reaction temperatures can also promote this pathway.

Core Solutions:

  • Ensure Anhydrous Conditions: This is the first line of defense.

    • Protocol: Use freshly distilled, anhydrous solvents. Dry all solid reagents, including the base, in a vacuum oven before use. Ensure glassware is flame-dried or oven-dried.

  • Optimize Reaction Conditions to Increase Rate: A faster cross-coupling reaction will outcompete protodebromination.

    • Solvent/Base System: Screen different anhydrous solvent and base combinations. For instance, in Stille couplings, solvents like dioxane and DMF have been noted to cause more dehalogenation than toluene.[5]

    • Temperature Control: While heat can increase reaction rates, excessive temperatures can promote palladium hydride formation.[4] Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

  • Ligand Modification: The ligand can influence the stability of catalytic intermediates and their propensity to form hydrides. Experimenting with different ligand classes (e.g., phosphines vs. N-heterocyclic carbenes) may be beneficial.

Question 3: My reaction mixture becomes viscous, and I'm isolating a sticky, uncharacterizable solid. Is this polymerization?

Answer:

Yes, a viscous reaction mixture or the formation of an insoluble solid is a strong indicator of polymerization. The vinyl group in this compound is highly susceptible to polymerization under various conditions.[6]

Causality: Polymerization can be initiated by radical, cationic, or anionic mechanisms.[7][8] In the context of a cross-coupling reaction, this can be triggered by:

  • Heat: Thermal energy can initiate radical polymerization.

  • Oxygen/Impurities: Trace oxygen can act as a radical initiator.

  • Catalyst Species: The transition metal catalyst or other additives could potentially initiate polymerization.

Core Solutions:

  • Add a Polymerization Inhibitor: This is a highly effective preventative measure.

    • Protocol: Add a small amount (e.g., 50-100 ppm) of a radical inhibitor like 4-tert-butylcatechol or hydroquinone to the this compound before adding it to the reaction mixture. These compounds are known stabilizers for vinylpyridines.[6]

  • Strict Temperature Control: Keep the reaction temperature as low as feasible. Every 10°C increase can significantly raise the rate of polymerization.

  • Minimize Reaction Time: Optimize your conditions for the fastest possible conversion to minimize the time the monomer is exposed to polymerization-inducing conditions.

  • Maintain Inert Atmosphere: As mentioned for homocoupling, rigorously excluding oxygen is crucial to prevent radical-initiated polymerization.[1]

Question 4: In my Sonogashira coupling, I'm getting a high yield of a symmetrical diyne (alkyne homocoupling). How do I favor the cross-coupled product?

Answer:

The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser coupling. This is a very common side reaction directly linked to the standard catalytic system.

Causality: The copper(I) co-catalyst (typically CuI), which is essential for the Sonogashira catalytic cycle, is also an efficient catalyst for the oxidative homocoupling of terminal alkynes in the presence of oxygen.[4][9]

Core Solutions:

  • Strict Anaerobic Conditions: As with other side reactions, the exclusion of oxygen is critical. The mechanism of Glaser coupling is oxygen-dependent. Ensure your amine base and solvents are thoroughly degassed.[10]

  • "Copper-Free" Sonogashira Protocol: If the problem persists even under carefully controlled anaerobic conditions, the most robust solution is to switch to a copper-free protocol.

    • Methodology: Numerous copper-free Sonogashira methods have been developed. These often rely on specific palladium/ligand systems and bases (like pyrrolidine or other amines) that can facilitate the catalytic cycle without the need for a copper co-catalyst, thereby completely eliminating the pathway for Glaser coupling.[4][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Suzuki coupling with this compound, and how can I identify them? A1: The three most common side products are:

  • Boronic Acid Homocoupling Product: (e.g., Biphenyl if using phenylboronic acid). Identified by MS as having a mass of (2 x Ar - 2H).

  • Protodebromination Product: (2-vinylpyridine). Identified by GC-MS or NMR, showing the absence of the bromine isotopic pattern and the presence of a proton at the 4-position.

  • Poly(2-vinylpyridine-co-product): A polymeric material, often insoluble, which will not give sharp NMR signals or a clear MS peak.

Q2: Which palladium catalyst and ligand system is a good starting point for this substrate? A2: Due to the electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to palladium, catalyst systems that are robust and promote rapid oxidative addition and reductive elimination are preferred. A highly recommended starting point for Suzuki-Miyaura coupling is a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos .[12][13] These ligands have been shown to be highly effective for challenging heteroaryl couplings.

Q3: How does the choice of base and solvent impact the reaction? A3: The base and solvent are intrinsically linked and crucial for success.[14][15][16][17]

  • Base: The base (in Suzuki reactions) activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[3] The choice depends on the stability of your substrate. For robust substrates, K₃PO₄ or Cs₂CO₃ in a biphasic solvent system (e.g., Toluene/H₂O) is very effective.

  • Solvent: The solvent must solubilize the reactants and catalyst. For pyridyl halides, polar aprotic solvents like 1,4-dioxane or DMF, often with water as a co-solvent for the base, are common.[16] However, nonpolar solvents like toluene can also be effective, especially with modern ligands, and may help suppress certain side reactions like protodebromination.[5] A screening of conditions is often necessary.

Catalytic Cycle and Divergent Side Reactions

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdH Pd-H Species PdII->PdH Base/Solvent Side Rxn Homocoupling Homocoupling (+R'-M, O2) PdII->Homocoupling Slow Transmetalation PdR_R R-Pd(II)-R' Transmetal->PdR_R RedElim Reductive Elimination PdR_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-R') RedElim->Product Protodebromination Protodebromination (+R-X) PdH->Protodebromination Protodebromination->Pd0 RH R-H Protodebromination->RH R_R_homo R'-R' Homocoupling->R_R_homo

Caption: The main catalytic cycle and points where side reactions diverge.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv) containing ~100 ppm 4-tert-butylcatechol

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • SPhos (0.045 equiv, 4.5 mol%)

  • K₃PO₄ (powdered, dried) (2.5 equiv)

  • Anhydrous, degassed Toluene and Water (e.g., 5:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add K₃PO₄, the arylboronic acid, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with Argon gas three times to establish an inert atmosphere.

  • Add the degassed toluene via syringe, followed by the this compound (stabilized with inhibitor).

  • Add the degassed water via syringe. The mixture should be biphasic.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring to ensure good mixing between the phases.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the Polymerization of Vinylpyridine Monomers: 2-Vinylpyridine, 4-Vinylpyridine, and 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymer architectures, vinylpyridines represent a critically important class of functional monomers. The nitrogen atom within the pyridine ring imparts unique properties to the resulting polymers, including pH-responsiveness, the ability to form metal complexes, and the capacity for quaternization, making them invaluable in applications ranging from drug delivery systems to functional coatings and catalysts.[1][2]

This guide provides an in-depth technical comparison of the polymerization behavior of three key vinylpyridine monomers: 2-vinylpyridine (2-VP), 4-vinylpyridine (4-VP), and the functionalized derivative, 4-Bromo-2-vinylpyridine. We will delve into the nuances of their reactivity under various polymerization mechanisms, compare the properties of the resulting polymers, and provide experimentally-grounded protocols to aid in your research and development endeavors.

Monomer Structure and its Influence on Polymerization

The position of the vinyl group and any additional substituents on the pyridine ring profoundly impacts the monomer's electronic and steric characteristics, which in turn dictates its polymerization behavior.

G cluster_0 2-Vinylpyridine (2-VP) cluster_1 4-Vinylpyridine (4-VP) cluster_2 This compound 2VP 4VP 4Br2VP

Figure 1: Chemical structures of the vinylpyridine monomers.

  • 2-Vinylpyridine (2-VP): The vinyl group is positioned adjacent to the nitrogen atom. This proximity allows for potential coordination of the nitrogen with the propagating center, which can influence stereochemistry, particularly in anionic polymerization.[3]

  • 4-Vinylpyridine (4-VP): The vinyl group is in the para position relative to the nitrogen atom. This placement minimizes steric hindrance and leads to a more accessible nitrogen atom in the resulting polymer, facilitating post-polymerization modifications like quaternization.[2][4]

  • This compound: This monomer combines the features of a 2-vinylpyridine with a bromine substituent at the 4-position. The electron-withdrawing nature of the bromine atom is expected to influence the reactivity of the vinyl group and the pyridine ring. The bromine also serves as a functional handle for post-polymerization modifications, such as cross-coupling reactions.

Comparative Polymerization Behavior

The choice of polymerization technique is critical in controlling the architecture, molecular weight, and dispersity of polyvinylpyridines. Here, we compare the behavior of the three monomers under the most common polymerization methods.

Anionic Polymerization

Anionic polymerization is a powerful technique for synthesizing well-defined polymers with narrow molecular weight distributions.[5] However, it demands stringent reaction conditions to prevent premature termination.

  • 2-Vinylpyridine (2-VP): 2-VP readily undergoes living anionic polymerization, yielding polymers with controlled molecular weights and low dispersity.[6] However, a side reaction involving the attack of the carbanionic chain end on the electron-poor pyridine ring of another polymer chain can lead to chain coupling and broadening of the molecular weight distribution. This can be mitigated by using short reaction times or by adding salts like LiCl.[6]

  • 4-Vinylpyridine (4-VP): The anionic polymerization of 4-VP is more challenging than that of 2-VP. Poly(4-vinylpyridine) (P4VP) is often insoluble in common anionic polymerization solvents like THF at low temperatures, which can lead to precipitation and loss of control.[7] Strategies to overcome this include using polar co-solvents like DMF or pyridine to maintain solubility.[7] 4-VP is also more prone to side reactions compared to 2-VP in anionic polymerization.[7]

  • This compound: There is a notable lack of specific experimental data in the peer-reviewed literature regarding the anionic polymerization of this compound. However, we can infer its likely behavior. The electron-withdrawing bromo-substituent would further increase the electrophilicity of the pyridine ring, potentially exacerbating the side reactions observed with 2-VP. Furthermore, the presence of the bromo-substituent could lead to undesired reactions with the strong nucleophilic initiators used in anionic polymerization.

Controlled Radical Polymerization (CRP)

CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer excellent control over polymer architecture under less stringent conditions than anionic polymerization.[8]

  • 2-Vinylpyridine (2-VP) and 4-Vinylpyridine (4-VP): Both 2-VP and 4-VP have been successfully polymerized via ATRP and RAFT, yielding well-defined homopolymers and block copolymers.[3][9] For the ATRP of vinylpyridines, the choice of the initiating system is crucial. The basicity of the pyridine nitrogen can interfere with the copper catalyst. Using a chloride-based initiating system is often preferred over a bromide-based one to minimize side reactions.[3] In RAFT polymerization, a variety of chain transfer agents have been shown to effectively control the polymerization of both monomers.[9]

  • This compound: While specific studies on the CRP of this compound are scarce, its structural similarity to other substituted styrenes and vinylpyridines suggests that it should be amenable to these techniques. The electron-withdrawing nature of the bromine atom may increase the propagation rate constant in radical polymerization.[10] However, the potential for the bromo-substituent to participate in side reactions with the catalyst or RAFT agent should be considered and may require careful optimization of reaction conditions.

The following diagram illustrates a general workflow for a controlled radical polymerization of a vinylpyridine monomer.

G Monomer Vinylpyridine Monomer (2-VP, 4-VP, or 4-Br-2VP) ReactionSetup Reaction Setup (Degassing, Inert Atmosphere) Monomer->ReactionSetup Initiator Initiator (e.g., AIBN for RAFT, Alkyl Halide for ATRP) Initiator->ReactionSetup Catalyst Catalyst/CTA (e.g., Copper Complex for ATRP, RAFT Agent) Catalyst->ReactionSetup Solvent Solvent (e.g., Toluene, DMF, Protic Solvents) Solvent->ReactionSetup Polymerization Polymerization (Controlled Temperature and Time) ReactionSetup->Polymerization Purification Purification (Precipitation, Column Chromatography) Polymerization->Purification Polymer Well-defined Polyvinylpyridine Purification->Polymer

Figure 2: General workflow for controlled radical polymerization.

Properties of the Resulting Polymers

The distinct structures of the monomers translate into different physicochemical properties of their corresponding polymers.

PropertyPoly(2-vinylpyridine) (P2VP)Poly(4-vinylpyridine) (P4VP)Poly(this compound) (P4Br2VP)
Glass Transition Temp. (Tg) ~104 °C[1]~142 °C[1]Expected to be higher than P2VP due to increased polarity and chain stiffness from the bromo-substituent.
Solubility Soluble in THF, CHCl3, methanol, and acidic aqueous solutions.[1][11]Soluble in lower alcohols, DMF, DMSO, and acidic aqueous solutions. Often requires polar co-solvents.[1][12]Expected to have similar solubility to P2VP, potentially with altered solubility in nonpolar solvents due to the bromo-substituent.
pH-Responsiveness Water-soluble at pH < ~5.[1]Water-soluble at pH < ~5.[1]Expected to exhibit similar pH-responsiveness to P2VP.
Functionalization Nitrogen is sterically hindered.Nitrogen is readily accessible for quaternization and other modifications.[2]Nitrogen is sterically hindered, but the bromine atom provides a site for post-polymerization modification via cross-coupling reactions.

Experimental Protocols

To provide a practical starting point for your experiments, we present a detailed protocol for the RAFT polymerization of 4-vinylpyridine.

RAFT Polymerization of 4-Vinylpyridine

This protocol is adapted from a literature procedure for the synthesis of well-defined poly(4-vinylpyridine).[9]

Materials:

  • 4-Vinylpyridine (4-VP), inhibitor removed by passing through a column of basic alumina.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Cumyl dithiobenzoate (CDB) as the RAFT agent.

  • Anhydrous solvent (e.g., ethanol or bulk polymerization).[13]

  • Schlenk flask or septa-sealed vials.

  • Standard Schlenk line or glovebox for inert atmosphere techniques.

Procedure:

  • Reaction Setup: In a septa-sealed vial, add the desired amounts of 4-VP, AIBN, and CDB. For bulk polymerization, no additional solvent is needed. For solution polymerization, add the desired amount of anhydrous ethanol.[13] A typical molar ratio of [4-VP]:[CDB]:[AIBN] might be 270:1:0.2.[13]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir for the intended reaction time.[9][13]

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Termination: To quench the reaction, cool the vial in an ice bath and expose the mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer into a large excess of a non-solvent (e.g., hexane). Repeat the dissolution-precipitation cycle two more times to ensure high purity.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 50 °C) to a constant weight.

Conclusion

The choice between 2-vinylpyridine, 4-vinylpyridine, and this compound for a specific application depends on the desired polymer architecture and final properties.

  • 2-Vinylpyridine is a versatile monomer for both anionic and controlled radical polymerization, though care must be taken to avoid side reactions in anionic polymerization. The resulting polymer has a lower glass transition temperature compared to P4VP.

  • 4-Vinylpyridine offers more accessible nitrogen atoms in the polymer for post-polymerization modification, but its anionic polymerization can be challenging due to solubility issues. P4VP exhibits a higher glass transition temperature.

  • This compound , while less studied, presents an intriguing monomer for creating functional polymers. The bromo-substituent is expected to influence its reactivity and provides a valuable handle for further chemical transformations. Based on the principles of polymer chemistry, it is anticipated to be polymerizable via controlled radical techniques, though experimental validation is needed.

This guide provides a foundational understanding of the comparative polymerization behavior of these three vinylpyridine monomers. For further in-depth information, we encourage you to consult the cited references.

References

A Senior Application Scientist's Guide to Modern Pyridine Synthesis: A Comparative Analysis of Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1][2][3] Historically, the synthesis of functionalized pyridines has been dominated by classical condensation reactions like the Hantzsch synthesis. While foundational, these methods often require harsh conditions and offer limited control over substitution patterns, prompting the development of more versatile and efficient alternatives.

This guide provides an in-depth comparison of modern, alternative strategies for constructing functionalized pyridine rings. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative performance, and practical application of each method, empowering you to make informed decisions for your specific synthetic challenges.

Transition-Metal-Catalyzed [2+2+2] Cycloadditions: Convergent Assembly of Polysubstituted Pyridines

One of the most powerful and convergent methods for de novo pyridine synthesis is the transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne units and a nitrile.[4][5] This approach allows for the rapid assembly of complex, highly substituted pyridines from simple, readily available building blocks. Various catalysts based on cobalt, rhodium, and iridium have been developed, each offering unique advantages in terms of reactivity and substrate scope.

Mechanistic Rationale

The catalytic cycle typically begins with the coordination of two alkyne molecules to the metal center to form a metallacyclopentadiene intermediate. Subsequent coordination of the nitrile and insertion into a metal-carbon bond forms a seven-membered metallacycle. Reductive elimination from this intermediate releases the aromatic pyridine product and regenerates the active catalyst. This elegant cascade efficiently forms multiple carbon-carbon and carbon-nitrogen bonds in a single operation.[4][5]

G cluster_0 Catalytic Cycle A [M]-Catalyst B Alkyne Coordination A->B + 2x Alkyne C Metallacyclopentadiene B->C D Nitrile Coordination C->D + Nitrile E Metallacycloheptatriene D->E F Reductive Elimination E->F F->A Regenerates Catalyst Prod Functionalized Pyridine F->Prod

Caption: Generalized catalytic cycle for [2+2+2] pyridine synthesis.

Experimental Protocol: Cobalt-Catalyzed Synthesis of a Trisubstituted Pyridine

This protocol is adapted from the work of Heller and Hapke, demonstrating a typical cobalt-catalyzed cycloaddition.[4]

Reagents & Equipment:

  • Cobalt catalyst (e.g., CoCp(CO)₂)

  • Substituted alkyne 1 (e.g., 1-phenyl-1-propyne)

  • Substituted alkyne 2 (e.g., trimethylsilylacetylene)

  • Substituted nitrile (e.g., acetonitrile)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask, reflux condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the cobalt catalyst (1-5 mol%).

  • Add anhydrous toluene, followed by alkyne 1 (1.0 equiv), alkyne 2 (1.1 equiv), and the nitrile (5.0 equiv).

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired trisubstituted pyridine.

Inverse-Electron-Demand Diels-Alder Reactions: The Boger Synthesis

The Boger pyridine synthesis is a classic yet powerful alternative that utilizes an inverse-electron-demand Diels-Alder reaction.[6][7] This strategy involves the reaction of an electron-deficient 1,2,4-triazine with an electron-rich enamine, which is typically generated in situ from a ketone and a secondary amine like pyrrolidine.[6]

Mechanistic Rationale

The reaction proceeds via a [4+2] cycloaddition between the triazine (the diene) and the enamine (the dienophile). This forms a bicyclic intermediate which is unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to form a dihydropyridine intermediate. Subsequent elimination of the amine catalyst rearomatizes the ring to furnish the final pyridine product.[6][8]

G cluster_1 Boger Pyridine Synthesis A 1,2,4-Triazine + Enamine B [4+2] Cycloaddition A->B C Bicyclic Intermediate B->C D Retro-[4+2] (N₂ Extrusion) C->D E Dihydropyridine D->E F Amine Elimination E->F Prod Functionalized Pyridine F->Prod

Caption: Key steps in the Boger inverse-demand Diels-Alder synthesis.

Modular Syntheses from Oximes: The Rise of Synergistic Catalysis

A highly flexible and modern approach involves the [3+3] type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes or alkynes.[9][10][11] These reactions are often enabled by synergistic catalysis, where two different catalytic cycles work in concert to achieve a transformation not possible with either catalyst alone. For instance, a combination of copper(I) and a secondary amine catalyst can be used to construct pyridines under remarkably mild conditions.[9][11]

Mechanistic Rationale (Copper/Iminium Catalysis)

This elegant process merges iminium catalysis with transition metal catalysis.[11]

  • Iminium Activation: The secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a more reactive iminium ion.

  • Enamide Formation: Simultaneously, the copper(I) catalyst reductively cleaves the N-O bond of the oxime to generate a nucleophilic copper(II) enamide intermediate.

  • Michael Addition: The copper enamide adds to the iminium ion in a Michael-type fashion.

  • Cyclization & Oxidation: After a series of cyclization and dehydration steps, a dihydropyridine intermediate is formed. The copper catalyst, which was oxidized to Cu(II) during enamide formation, then acts as an oxidant to aromatize the dihydropyridine to the final pyridine product, regenerating the active Cu(I) species.[9][11]

This redox-neutral pathway is highly atom-economical, producing only water and acetic acid as byproducts.[11]

Direct C-H Functionalization: Modifying the Pre-formed Ring

Rather than building the ring from acyclic precursors, C-H functionalization introduces substituents directly onto a pre-existing pyridine core.[1][2][12] This is an atom-economical and increasingly popular strategy. However, the electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom present significant challenges for reactivity and regioselectivity.[2][13][14]

Transition-metal catalysis is a key enabler for these transformations.[3][12] The pyridine nitrogen can act as a directing group, facilitating metalation and subsequent functionalization at the C2 position.[12] Other strategies have been developed to target the C3 and C4 positions, often requiring more complex directing group strategies or taking advantage of radical pathways.[2][15]

Comparative Performance Guide

The following table provides a high-level comparison of the discussed methodologies to guide your synthetic planning.

Methodology Key Reactants Primary Advantage Key Limitation(s) Typical Conditions Regiocontrol
[2+2+2] Cycloaddition 2x Alkynes, 1x NitrileHigh convergence; excellent for polysubstituted pyridines.[4]Limited tolerance for some functional groups; catalyst cost.80-120 °C, Co/Rh/Ir catalyst, inert atmosphere.Predictable based on sterics/electronics of starting materials.
Boger Synthesis 1,2,4-Triazine, Ketone/EnamineAccess to unique substitution patterns; reliable.[6][7]Requires synthesis of triazine precursors; can be slow.Reflux in organic solvent (e.g., Toluene, CH₃CN).Excellent, defined by reactants.
Oxime-based [3+3] O-acetyl oxime, α,β-unsaturated aldehydeMild conditions; high functional group tolerance; modular.[9][11]Substrate scope can be catalyst-dependent.Room temp to 60 °C, Cu(I)/Amine catalyst.Excellent, defined by reactants.
C-H Functionalization Pyridine derivative, Coupling partnerHigh atom economy; late-stage functionalization.[2][12]Regioselectivity can be challenging; directing groups may be needed.Often requires precious metal catalysts (Pd, Rh, Ir), high temps.Highly dependent on directing group or intrinsic reactivity (C2/C4).

The Future of Pyridine Synthesis: Flow Chemistry

Adapting traditional and modern pyridine syntheses to continuous flow processing represents a significant advancement in efficiency, safety, and scalability.[16][17] Reactions that are highly exothermic or require precise control over reaction time can be performed more safely and with higher reproducibility in a flow reactor. Both the Hantzsch and Bohlmann-Rahtz syntheses have been successfully translated to continuous flow platforms, demonstrating the potential to modernize even the most classical of methods.[16][17] This approach is particularly valuable in industrial settings for the large-scale manufacturing of pharmaceutical intermediates.[18][19]

Conclusion

The synthetic chemist's toolbox for accessing functionalized pyridines has expanded dramatically beyond classical condensation reactions. Transition-metal-catalyzed cycloadditions offer a convergent route to complex products, while inverse-demand Diels-Alder reactions provide access to unique substitution patterns. The emergence of modular, synergistic catalytic methods using simple precursors like oximes highlights a trend towards milder, more functional-group-tolerant syntheses. Concurrently, C-H functionalization provides powerful, atom-economical strategies for late-stage modification. By understanding the mechanistic principles and comparative advantages of these alternative methods, researchers can devise more efficient and elegant solutions to the synthetic challenges posed by this ubiquitous and vital heterocyclic core.

References

A Senior Application Scientist's Guide to Catalytic Systems for Vinylpyridine Polymerization: A Comparative Analysis with Insights into 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Direct experimental data on the polymerization of 4-bromo-2-vinylpyridine is notably scarce in publicly accessible literature. This guide, therefore, provides a robust comparative analysis of catalytic systems for the well-documented polymerization of its parent monomers, 4-vinylpyridine (4VP) and 2-vinylpyridine (2VP). The principles, catalysts, and protocols detailed herein serve as an authoritative foundation for approaching the synthesis of poly(this compound). We will also discuss the anticipated influences of the bromo-substituent on the polymerization process, offering a scientifically grounded starting point for your research and development.

Introduction: The Versatility of Poly(vinylpyridines) and the Challenge of Controlled Synthesis

Poly(vinylpyridines) (PVPs) are a class of functional polymers with broad applications, owing to the versatile chemistry of the pyridine ring. These polymers are utilized in fields ranging from drug delivery and gene therapy to catalysis and materials science.[1] The nitrogen atom in the pyridine ring can be quaternized to create cationic polyelectrolytes, act as a ligand for metal coordination, and participate in hydrogen bonding.[1][2] This functionality is critically dependent on the polymer's architecture—its molecular weight, dispersity, and block copolymer structure—which is dictated by the chosen polymerization method.

The primary challenge in vinylpyridine polymerization is controlling the process to achieve well-defined polymers. The basicity of the pyridine nitrogen can interfere with many catalytic systems, leading to side reactions and loss of control.[3] This guide focuses on comparing the most effective catalytic strategies to overcome these challenges: conventional free-radical polymerization and the more advanced controlled radical polymerization (CRP) techniques of Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Anticipated Influence of the Bromo-Substituent on 2-Vinylpyridine Polymerization:

The introduction of a bromine atom at the 4-position of the 2-vinylpyridine monomer is expected to have several effects:

  • Electronic Effects: Bromine is an electron-withdrawing group, which will decrease the electron density of the pyridine ring. This may reduce the nucleophilicity and basicity of the pyridine nitrogen, potentially lessening its interference with certain catalysts (e.g., Lewis acidic species in some ATRP systems).

  • Steric Hindrance: The presence of the bromo group could introduce minor steric hindrance, although its position is remote from the vinyl group.

  • Reactivity: The C-Br bond introduces a potential site for side reactions or subsequent polymer modification. In the context of ATRP, it is crucial that the catalyst selectively activates the initiator's C-X bond over the C-Br bond on the monomer's ring.

Comparative Analysis of Catalytic Polymerization Methods

The choice of catalyst is paramount in determining the success and precision of vinylpyridine polymerization. Below, we compare the leading methodologies.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful CRP technique that enables the synthesis of polymers with predetermined molecular weights and low dispersity (Đ).[3] The mechanism relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which cycles between an active and a dormant state.[4]

Causality Behind Experimental Choices in VP-ATRP:

  • Catalyst System: For vinylpyridines, a copper(I) halide complexed with a strongly coordinating nitrogen-based ligand is standard.[4] Ligands like tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are effective because they form stable complexes with copper, preventing displacement by the pyridine nitrogen of the monomer or polymer.[4][5]

  • Initiator: An alkyl halide initiator (e.g., methyl 2-chloropropionate) is used. The choice of halide (Cl vs. Br) is crucial; chloride-containing systems often offer better control for 4VP polymerization by minimizing side reactions.[3]

  • Solvent: Protic solvents like methanol/water mixtures or polar aprotic solvents like DMF are often used to solubilize the monomer, polymer, and catalyst complex.[3][6]

ATRP offers excellent control, but the catalyst can be sensitive to oxygen, and its removal from the final polymer is a necessary purification step.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP method that offers exceptional control over polymer architecture and is tolerant to a wider range of functional groups and reaction conditions compared to ATRP. The control is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound.

Causality Behind Experimental Choices in VP-RAFT:

  • Chain Transfer Agent (CTA): The choice of CTA is critical and depends on the monomer. For vinylpyridines, dithiobenzoates or trithiocarbonates are commonly employed. The CTA must be chosen to ensure a high transfer constant to the VP propagating radical.

  • Initiator: A conventional radical initiator, such as azobisisobutyronitrile (AIBN), is used in small quantities to generate the initial radicals. The ratio of monomer to CTA to initiator determines the final molecular weight.

  • Solvent and Temperature: The polymerization is typically conducted in organic solvents like 1,4-dioxane or in aqueous/alcoholic mixtures at temperatures around 60-70 °C to ensure appropriate decomposition of the initiator.[7][8][9]

RAFT is advantageous for its versatility and the absence of metal catalysts, simplifying polymer purification. However, the synthesis of appropriate CTAs can be complex, and the resulting polymers are often colored due to the presence of the thiocarbonylthio end-group.

Conventional Free-Radical Polymerization

This is the simplest method, typically initiated by the thermal decomposition of an initiator like AIBN or a peroxide.[10][11] The process involves initiation, propagation, and termination steps.[10][12]

Methodology and Limitations: While straightforward, this method offers poor control over molecular weight and results in high dispersity (Đ >> 1.5).[12] The polymerization proceeds rapidly, but termination occurs randomly through coupling or disproportionation, leading to a broad distribution of chain lengths.[11] This method is suitable when well-defined polymer architecture is not a primary concern. A standard procedure involves dissolving the monomer and AIBN in a solvent, deoxygenating the solution, and heating it for several hours.[13]

Quantitative Data Summary

The following tables summarize typical experimental results for the polymerization of 4-vinylpyridine using different catalytic systems. This data is compiled from various literature sources to provide a comparative overview.

Table 1: ATRP of 4-Vinylpyridine (4VP)

Catalyst SystemInitiatorSolventTemp (°C)Time (h)Conversion (%)M_n (kDa)Đ (M_w/M_n)Reference
CuCl/TPMAMethyl 2-chloropropionateH₂O/Methanol30~5>905-50< 1.2[3]
CuCl/Me₆TREN1-Phenylethyl chloride2-Propanol40~2~8010-301.1-1.2[5][14]
CuCl/CuCl₂/TPMAMePEOBiBDMF401.57218.31.15[6]

Table 2: RAFT Polymerization of Vinylpyridines

MonomerCTAInitiatorSolventTemp (°C)Time (h)Conversion (%)M_n (kDa)Đ (M_w/M_n)Reference
4VPDithiobenzoate-basedAIBNN/A604~608.5< 1.2[15]
2VPDithiobenzoate-basedAIBNN/A601~707.9< 1.2[15]
4VPTrithiocarbonate-basedAIBN1,4-Dioxane7024>955-20< 1.3[8]

Table 3: Conventional Free-Radical Polymerization of 4VP

InitiatorSolventTemp (°C)Time (h)Conversion (%)NotesReference
AIBNBenzene606HighBroad MWD, uncontrolled[13]
AIBNN/A652492Broad MWD, uncontrolled[2][16]

Mechanistic and Workflow Diagrams

To visualize the underlying processes, the following diagrams illustrate the catalytic cycles and experimental workflows.

ATRP_Mechanism cluster_ATRP ATRP Catalytic Cycle Pn-X Dormant Chain (P_n-X) Pn_rad Active Propagating Radical (P_n°) Pn-X->Pn_rad k_act Mt(n)/L Activator (Cu(I) Complex) X-Mt(n+1)/L Deactivator (Cu(II) Complex) Pn_rad->Pn-X k_deact P(n+m)_rad P(n+m)_rad Pn_rad->P(n+m)_rad + m Monomer

Caption: ATRP equilibrium between dormant and active species.

RAFT_Mechanism cluster_RAFT RAFT Main Equilibrium Pn_rad Propagating Radical (P_n°) Intermediate Intermediate Radical Adduct Pn_rad->Intermediate + CTA RAFT Agent (P_m-S-C(=S)Z) CTA->Intermediate Pm_rad New Propagating Radical (P_m°) Intermediate->Pm_rad - New_CTA Dormant Polymer (P_n-S-C(=S)Z) Intermediate->New_CTA

Caption: RAFT chain transfer mechanism via an intermediate radical.

Experimental_Workflow General Workflow for Controlled Polymerization A 1. Reagent Preparation (Monomer, Solvent, Catalyst/CTA, Initiator) B 2. Reaction Setup (Charge flask, seal) A->B C 3. Deoxygenation (Freeze-Pump-Thaw or N₂ Purge) B->C D 4. Polymerization (Immerse in thermostated bath) C->D E 5. Termination & Isolation (Expose to air, precipitate polymer) D->E F 6. Purification & Analysis (Remove catalyst, GPC, NMR) E->F

Caption: Standard experimental workflow for CRP techniques.

Detailed Experimental Protocols

The following protocols are representative examples for researchers. Safety Precaution: Always handle reagents in a well-ventilated fume hood and use appropriate personal protective equipment. 4-Vinylpyridine is toxic and flammable.[17]

Protocol 1: ATRP of 4-Vinylpyridine in a Protic Solvent[3][6]
  • Catalyst/Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuCl (e.g., 0.1 mmol) and CuCl₂ (e.g., 0.02 mmol).

  • Reagent Addition: Add the ligand, TPMA (e.g., 0.12 mmol), followed by the solvent (e.g., 5 mL of a 1:1 methanol/water mixture). Stir to dissolve.

  • Monomer/Initiator: Add 4-vinylpyridine (e.g., 10 mmol) and the initiator, methyl 2-chloropropionate (e.g., 0.1 mmol).

  • Deoxygenation: Subject the sealed flask to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 40 °C and stir. Monitor the reaction by taking samples periodically to analyze for monomer conversion via GC or ¹H NMR.

  • Termination and Purification: After reaching the desired conversion (e.g., 4-6 hours), terminate the polymerization by opening the flask to air. Dilute the mixture with an appropriate solvent and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer solution into a non-solvent like diethyl ether. Collect the white polymer by filtration and dry under vacuum.

Protocol 2: RAFT Polymerization of 4-Vinylpyridine[8]
  • Reagent Preparation: In a polymerization tube, dissolve the RAFT agent (e.g., a trithiocarbonate, 0.05 mmol), the initiator AIBN (e.g., 0.01 mmol), and 4-vinylpyridine (5 mmol) in 1,4-dioxane (5 mL).

  • Deoxygenation: Perform three freeze-pump-thaw cycles on the sealed tube.

  • Polymerization: Place the tube in a preheated oil bath at 70 °C.

  • Isolation: After the desired time (e.g., 24 hours), cool the reaction. Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., hexane or diethyl ether).

  • Purification: The polymer can be re-dissolved and re-precipitated to remove any unreacted monomer and initiator fragments. Dry the final product under vacuum.

Conclusion and Future Outlook

The controlled polymerization of vinylpyridines is readily achievable through both ATRP and RAFT techniques, with each offering distinct advantages.

  • ATRP provides excellent control and is well-studied, but requires careful deoxygenation and catalyst removal.

  • RAFT is more tolerant of various functional groups and reaction conditions and avoids metal contamination, though CTA synthesis and end-group color can be drawbacks.

  • Conventional free-radical polymerization remains a viable, simple option when polymer architecture is not a critical parameter.

For the polymerization of This compound , we recommend starting with a RAFT-based approach. Its tolerance to functional groups makes it a robust choice in the presence of the C-Br bond. An ATRP system could also be designed, but care must be taken to select a catalyst/ligand combination (likely a highly active copper/TPMA system) and conditions that favor activation at the initiator site over potential interactions with the bromo-substituent on the ring.

This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and tailor poly(vinylpyridine)-based materials for their specific applications.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-vinylpyridine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-vinylpyridine is a heterocyclic organic compound of significant interest in pharmaceutical and polymer sciences. Its unique structure, featuring a vinyl group for polymerization and a bromo-substituted pyridine ring for further functionalization, makes it a valuable building block in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). Given its reactive nature and potential role in safety and efficacy, the rigorous characterization and quantification of this compound are paramount. This requires robust, validated analytical methods that ensure identity, purity, and strength.

This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound. We will delve into the validation of the most common and powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the described protocols are not just procedural steps but self-validating systems designed for scientific rigor and regulatory compliance.[1][2][3]

The Regulatory Framework: A Foundation of Trust

The validation of an analytical procedure is the process of demonstrating, through laboratory studies, that its performance characteristics are suitable for its intended application.[3][4] This is not merely a checklist exercise but a foundational requirement for ensuring data integrity in drug development and manufacturing. The primary guidelines governing this process are ICH Q2(R2) and USP General Chapter <1225>, which provide a harmonized framework for validation parameters.[2][5][6]

These guidelines categorize analytical tests and outline the necessary validation characteristics for each. For the characterization of this compound, we are primarily concerned with:

  • Identification: Confirming the compound's identity.

  • Assay: Determining the purity or content of the main component.

  • Impurity Testing: Quantifying known and unknown impurities.

The core validation parameters we will explore for each method include specificity, linearity, range, accuracy, precision, and robustness.[7]

Methodology Comparison: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful techniques for the separation and quantification of this compound.[8] The choice between them depends on the specific analytical objective, such as the nature of potential impurities and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for analyzing this compound, especially for assessing purity and identifying non-volatile or thermally labile impurities. A reversed-phase method is typically the most effective approach.[8]

  • Gas Chromatography (GC): GC is an excellent alternative, particularly for assessing volatile impurities, due to its high resolution and speed.[8] Given the likely volatility of this compound, GC can provide a rapid and efficient analysis.[9][10]

The following diagram illustrates the decision-making process for selecting the appropriate chromatographic technique.

start Select Method for This compound Assay q1 Primary concern is non-volatile or polar impurities? start->q1 q3 Primary concern is volatile impurities? q1->q3 No hplc HPLC Recommended q1->hplc Yes q2 Is the sample thermally labile? q2->hplc Yes gc GC Recommended q2->gc No q3->q2 No q3->gc Yes

Caption: Decision tree for selecting an analytical method.

Experimental Workflow for Analytical Method Validation

A structured approach is essential for a successful method validation. The process begins with defining the method's purpose and concludes with a comprehensive report summarizing the findings. This workflow ensures that the analytical method is fit for its intended purpose.[6]

cluster_0 Planning cluster_1 Execution cluster_2 Documentation atp Define Analytical Target Profile (ATP) protocol Develop Validation Protocol atp->protocol dev Method Development & Optimization protocol->dev val Perform Validation Studies dev->val report Generate Validation Report val->report lifecycle Implement for Routine Use & Lifecycle Mgmt. report->lifecycle

Caption: General workflow for analytical method validation.

Detailed Validation Protocols & Comparative Data

The following sections provide step-by-step protocols for validating HPLC and GC methods for the quantitative analysis of this compound. The acceptance criteria are based on typical requirements found in ICH and USP guidelines.[1][2]

Protocol 1: HPLC Method Validation (Reversed-Phase)

This method is designed for the assay (purity determination) of this compound.

1. Chromatographic Conditions (Starting Point)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (e.g., 60:40 v/v). Causality: The C18 stationary phase provides excellent retention for the moderately non-polar analyte, while the acidified mobile phase ensures good peak shape by suppressing the ionization of the pyridine nitrogen.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation

  • Diluent: Mobile Phase

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to be tested at a nominal concentration of 100 µg/mL in diluent.

3. Validation Parameters & Procedures

  • Specificity (Selectivity):

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][7]

    • Procedure:

      • Inject the diluent (blank) to demonstrate no interference at the analyte's retention time.

      • Analyze a placebo (if applicable).

      • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample. Analyze the stressed samples to ensure the analyte peak is resolved from all degradation product peaks (peak purity analysis with a Diode Array Detector is recommended).

    • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the stressed samples, and the blank should show no significant peaks at the retention time of this compound.

  • Linearity:

    • Objective: To demonstrate a direct proportional relationship between concentration and the analytical response over the working range.[7]

    • Procedure: Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (concentration vs. peak area) should be ≥ 0.999.

  • Range:

    • Objective: To establish the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[1][11]

    • Procedure: The data from the linearity, accuracy, and precision studies are used to define the range.

    • Acceptance Criteria: For an assay, the minimum range should be 80% to 120% of the test concentration.

  • Accuracy:

    • Objective: To determine the closeness of the test results to the true value.[12]

    • Procedure: Analyze samples spiked with the reference standard at three concentration levels across the range (e.g., 80%, 100%, and 120% of the working concentration). Perform three replicate preparations for each level.

    • Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each concentration level.

  • Precision (Repeatability & Intermediate Precision):

    • Objective: To assess the degree of scatter between a series of measurements from the same homogeneous sample.[11]

    • Procedure:

      • Repeatability (Intra-assay): Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six preparations should be ≤ 2.0%.[7]

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

    • Procedure: Deliberately vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5 °C). Analyze the system suitability solution under each condition.

    • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay result should not significantly change.

Protocol 2: GC Method Validation

This method is an alternative for the assay of this compound, particularly effective for volatile impurity profiling.

1. Chromatographic Conditions (Starting Point)

  • Column: HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[13]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C (Split mode, e.g., 50:1).

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min. Causality: This temperature program ensures that volatile impurities elute early while providing sufficient thermal energy to elute the main analyte with a good peak shape in a reasonable time.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Injection Volume: 1 µL.

2. Standard and Sample Preparation

  • Diluent: Dichloromethane or a suitable organic solvent.

  • Standard/Sample Solutions: Prepare as described in the HPLC protocol, using the appropriate GC solvent.

3. Validation Parameters & Procedures

  • Specificity, Linearity, Range, Accuracy, Precision: Follow the same objectives and general procedures as outlined for the HPLC method, adapting for GC-specific sample preparation and analysis.

  • Robustness: Deliberately vary parameters such as injector temperature (±10 °C), oven ramp rate (±2°C/min), and carrier gas flow rate (±0.1 mL/min).

  • Acceptance Criteria: Will be identical to the HPLC method (e.g., R² ≥ 0.999 for linearity, %RSD ≤ 2.0% for precision).

Comparative Validation Data Summary (Representative)

The following table summarizes typical performance data obtained from the validation of HPLC and GC methods for this compound analysis.

Validation ParameterHPLC Method PerformanceGC Method PerformanceAcceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.999
Range (% of Nominal) 80% - 120%80% - 120%80% - 120%
Accuracy (% Recovery) 99.5% (at 80%)100.8% (at 100%)101.2% (at 120%)99.1% (at 80%)100.5% (at 100%)101.5% (at 120%)98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%1.10%≤ 2.0%
Precision (Intermediate %RSD) 1.25%1.55%≤ 2.0%
Structural Confirmation: The Role of Spectroscopy

While chromatography is essential for quantification and purity assessment, spectroscopic techniques are indispensable for unequivocal structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the positions of the bromo and vinyl substituents on the pyridine ring. The chemical shifts and coupling constants are unique fingerprints of the molecule.[13]

  • Mass Spectrometry (MS): Often coupled with chromatography (GC-MS or LC-MS), MS provides the molecular weight of the compound.[9] The fragmentation pattern offers further structural clues. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a single bromine atom in the molecule.[14][15]

Conclusion and Recommendations

Both HPLC and GC are robust and reliable techniques for the quantitative analysis of this compound. The validation data demonstrate that either method can meet the stringent requirements for accuracy, precision, and linearity mandated by regulatory bodies.

  • HPLC is recommended when the primary goal is a comprehensive purity profile, including non-volatile or polar impurities, and when there is a concern about the thermal stability of the analyte or its impurities.

  • GC is recommended for its speed and high efficiency in analyzing volatile impurities and is an excellent choice for routine quality control where the impurity profile is well-characterized.

Ultimately, the choice of method should be based on a risk assessment and the specific requirements of the analytical target profile.[16] For comprehensive characterization, a combination of both chromatographic techniques, supported by spectroscopic data from NMR and MS, provides the most complete and trustworthy analytical picture of this compound.

References

Choosing the Optimal Analytical Technique: A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, final product safety, and regulatory compliance. 4-Bromo-2-vinylpyridine is a key heterocyclic building block used in the synthesis of various active pharmaceutical ingredients (APIs) and specialty polymers. Its reactive vinyl group and functionalized pyridine ring make it versatile, but also susceptible to specific impurities from synthesis (e.g., isomers, starting material carryover) or degradation (e.g., polymerization, oxidation).

The accurate determination of its purity and the identification of any related substances are therefore paramount. Two of the most powerful and ubiquitous analytical techniques in a chemist's arsenal are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice between them is not arbitrary but is dictated by the physicochemical properties of the analyte and the specific analytical question being asked. Is the goal routine quantification of the main component, or is it the definitive identification of unknown trace-level impurities?

This in-depth guide provides a comparative analysis of HPLC and GC-MS for the purity assessment of this compound. We will delve into the core principles of each technique, provide detailed experimental protocols grounded in scientific rationale, and offer clear, data-driven recommendations to guide researchers, scientists, and drug development professionals in making the most informed methodological choice.

Physicochemical Profile of this compound

Understanding the analyte is the first principle of method development. The properties of this compound dictate the feasibility and optimization of any chromatographic technique.

PropertyValue / ObservationAnalytical Implication
Molecular Formula C₇H₆BrNMolecular Weight: 184.04 g/mol .[2] This mass is readily detectable by MS.
Physical Form Liquid[2]Easy to prepare solutions for both HPLC and GC injection.
Boiling Point ~229.2 °C (Predicted)[3]Sufficiently volatile for GC analysis, but high enough to require elevated temperatures.
Polarity PolarThe pyridine nitrogen and bromine atom confer polarity, making it suitable for reversed-phase HPLC.
UV Absorbance YesThe pyridine ring is an aromatic heterocycle and thus a strong chromophore, enabling sensitive UV detection in HPLC.
Thermal Stability Potential ConcernVinyl-substituted compounds can be susceptible to polymerization or degradation at the high temperatures used in a GC inlet.[4] This is a critical factor in the HPLC vs. GC-MS decision.

Core Principles: A Tale of Two Phases

High-Performance Liquid Chromatography (HPLC)

HPLC operates on the principle of separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[5][6] For a polar analyte like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More polar components (impurities) will elute earlier, while the relatively less polar analyte and nonpolar impurities are retained longer. Detection is typically achieved using a UV-Vis detector, which measures the absorbance of the analyte as it passes through the detector cell.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines two powerful techniques: Gas Chromatography for separation and Mass Spectrometry for detection, identification, and quantification.[8] The separation in GC is based on the partitioning of volatile analytes between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the inside of a capillary column.[9] For an analyte to be suitable for GC, it must be volatile and thermally stable enough to be vaporized in a heated inlet without degrading.[10] Following separation, the components enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique chemical "fingerprint" that allows for unambiguous identification of the compound and its impurities.[11]

Head-to-Head Performance Comparison

The decision to use HPLC or GC-MS hinges on a trade-off between various performance parameters.

FeatureHPLC-UVGC-MSThe Senior Scientist's Verdict
Analyte Suitability Excellent. Operates at ambient or slightly elevated temperatures, avoiding thermal degradation.[12]Good, but with caution. Requires careful optimization of inlet temperature to ensure vaporization without inducing polymerization of the vinyl group.HPLC is the safer, more robust choice for routine analysis , mitigating risks of thermal lability.
Selectivity Based on differential partitioning, leading to separation by retention time. Co-elution of impurities is possible.Superior. Combines chromatographic separation with the specificity of mass-to-charge ratio detection.GC-MS offers far greater confidence in peak purity.
Impurity Identification Poor. Cannot identify unknown peaks. Identification requires running a reference standard for each suspected impurity.Excellent. The mass spectrum provides a structural fingerprint, allowing for tentative identification of unknown impurities by library matching (e.g., NIST) and spectral interpretation.[13]GC-MS is the gold standard for impurity profiling and identifying unknown degradation products.
Sensitivity (LOD/LOQ) Good, typically in the ng/mL to µg/mL range depending on the chromophore.Excellent, often superior to HPLC-UV, especially in Selected Ion Monitoring (SIM) mode, reaching pg/mL levels.[10]GC-MS is the preferred method when trace-level impurities must be detected and quantified.
Quantification Highly robust and reproducible with UV detection, considered the industry standard for assays.Can be highly quantitative, but may require an internal standard to correct for injection variability. FID is often preferred for pure quantitation, but MS provides identification.HPLC-UV is often simpler and more direct for routine quantitative assays.
Speed / Throughput Run times are typically 10-30 minutes.[14]For volatile compounds, run times can be faster, often under 15 minutes.[1]GC can offer higher throughput for suitable analytes.
Cost & Complexity Higher operational cost due to solvent consumption and disposal.[14]Lower solvent cost, but requires a continuous supply of high-purity gases. The MS detector adds complexity and cost over a simple FID.Cost is application-dependent. HPLC's high solvent usage is a significant factor in high-throughput labs.

Experimental Protocols

The following protocols are designed as robust starting points for the analysis of this compound, grounded in the principles discussed above.

Protocol 1: Purity Assay by Reversed-Phase HPLC-UV

This method is optimized for accurate and repeatable quantification of the main component and known, related substances.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Prepare working standards and samples by diluting the stock solution to a final concentration of approximately 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[15]

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The C18 column provides excellent retention for the moderately polar analyte. Formic acid is used to acidify the mobile phase, ensuring the pyridine nitrogen is protonated, which results in sharper, more symmetrical peak shapes.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Rationale: A gradient elution is employed to ensure that any impurities with a wide range of polarities are eluted and separated from the main peak. 254 nm is a common wavelength for aromatic compounds and is expected to provide a strong signal.

  • Data Analysis:

    • Determine the purity by area percent calculation: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep1 Weigh 4-Bromo- 2-vinylpyridine Sample Prep2 Dissolve in 50:50 ACN:H2O to 1 mg/mL Prep1->Prep2 Prep3 Dilute to 0.1 mg/mL for Analysis Prep2->Prep3 Inj Inject 10 µL onto C18 Column Prep3->Inj Sep Gradient Elution (ACN/H2O with 0.1% FA) Inj->Sep Det UV Detection at 254 nm Sep->Det Chrom Generate Chromatogram Det->Chrom Integ Integrate All Peaks Chrom->Integ Calc Calculate Purity by Area Percent Integ->Calc Result Final Purity Report Calc->Result

Caption: Experimental workflow for HPLC-UV purity analysis.

Protocol 2: Impurity Profiling by GC-MS

This method is designed for the sensitive detection and definitive identification of volatile and semi-volatile impurities.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in Dichloromethane (DCM).

    • Prepare the working sample by diluting to approximately 0.1 mg/mL (100 ppm) in DCM.

  • GC-MS Conditions:

    • GC-MS System: Agilent Intuvo 9000 GC with 5977B MS or equivalent.[16]

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Rationale: The HP-5ms is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split mode (50:1 split ratio), 250 °C.

    • Rationale: A split injection prevents column overloading with the main component, ensuring good peak shape. The 250 °C inlet temperature is chosen to be ~20 °C above the analyte's boiling point to ensure rapid vaporization, but it should be the first parameter investigated if degradation is suspected.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Rationale: This temperature program provides good separation of early-eluting volatile impurities while ensuring the main analyte and any higher-boiling impurities elute in a reasonable time.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.

    • Rationale: Standard EI at 70 eV generates reproducible fragmentation patterns for library matching. The mass range is set to capture potential low-mass fragments as well as the molecular ion and any heavier impurities.

  • Data Analysis:

    • Identify the main peak by its retention time and mass spectrum (Molecular Ion: m/z 183/185 due to bromine isotopes).

    • Identify impurity peaks by searching their mass spectra against the NIST/Wiley spectral library.

    • Calculate relative purity by area percent, but note that this assumes equal response factors, which is only an estimation in MS.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh 4-Bromo- 2-vinylpyridine Sample Prep2 Dissolve in Dichloromethane (DCM) Prep1->Prep2 Prep3 Dilute to 100 ppm for Analysis Prep2->Prep3 Inj Inject 1 µL into Split Inlet (250 °C) Prep3->Inj Sep Separation on HP-5ms (Temperature Program) Inj->Sep Ion Electron Ionization (EI) and Fragmentation Sep->Ion MS_Det Mass Detection (Scan m/z 40-400) Ion->MS_Det TIC Generate Total Ion Chromatogram (TIC) MS_Det->TIC Deconv Extract Mass Spectra for Each Peak TIC->Deconv Lib NIST Library Search for Identification Deconv->Lib Result Impurity Profile Report Lib->Result

Caption: Experimental workflow for GC-MS impurity profiling.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques, but they serve fundamentally different primary purposes in the analysis of this compound. The choice is not about which is "better," but which is "fitter for purpose."[12]

  • For routine quality control (QC), batch release, and quantitative purity assays where impurities are known and standards are available, HPLC-UV is the recommended technique. Its robustness, high precision for quantification, and non-destructive, lower-temperature operation make it ideal for confirming that a sample meets predefined specifications. The risk of altering the sample via thermal degradation is negligible, ensuring the most accurate representation of the sample's composition.

  • For impurity profiling, stability studies, troubleshooting synthetic pathways, and identifying unknown degradation products, GC-MS is unequivocally the superior choice. The structural information provided by the mass spectrometer is invaluable and cannot be obtained from a UV detector.[17] It allows for the tentative identification of unexpected by-products or degradants, which is crucial for process understanding and meeting the stringent requirements of regulatory bodies for impurity characterization in pharmaceutical development. While thermal stability must be carefully evaluated, the unparalleled identification power of GC-MS makes it an indispensable tool for in-depth chemical investigation.

In a comprehensive analytical strategy, these techniques are complementary. HPLC would be used to generate the primary quantitative purity value, while GC-MS would be employed to identify the specific impurities that make up the remaining percentage, providing a complete and defensible analytical picture of this compound.

References

A Comparative Guide to the Reactivity of 4-Bromo-2-vinylpyridine and Other Bromo-vinyl Monomers for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Bromo-vinyl Monomers in Polymer and Materials Science

In the landscape of polymer chemistry, functional monomers are the architects of advanced materials, enabling the synthesis of polymers with tailored properties and functionalities. Among these, bromo-vinyl monomers represent a particularly versatile class of building blocks. The presence of both a polymerizable vinyl group and a reactive bromine atom within the same molecule opens a dual pathway for macromolecular engineering. This unique combination allows for initial polymer chain formation followed by a wide array of post-polymerization modifications. These modifications are critical in fields ranging from drug delivery and biomedical devices to advanced coatings and electronics.[1][2]

This guide provides a comprehensive comparative study of the reactivity of 4-Bromo-2-vinylpyridine alongside other key bromo-vinyl monomers, namely vinyl bromide and 4-bromostyrene. We will delve into their behavior in controlled radical polymerization, their propensity for copolymerization, and their utility in powerful carbon-carbon bond-forming reactions such as the Heck and Suzuki couplings. This analysis is designed to provide researchers, scientists, and drug development professionals with the necessary insights and experimental frameworks to select the optimal monomer for their specific application, backed by robust scientific principles and detailed protocols.

I. The Monomers: A Structural and Reactivity Overview

The reactivity of a bromo-vinyl monomer is intrinsically linked to its molecular structure. The electronic environment of the vinyl group and the carbon-halogen bond dictates its behavior in both polymerization and subsequent chemical transformations.

  • This compound: This heterocyclic monomer is of particular interest due to the presence of the pyridine ring. The nitrogen atom introduces a degree of polarity and the potential for coordination chemistry, which can influence its polymerization kinetics and the properties of the resulting polymer. The electron-withdrawing nature of the pyridine ring can affect the reactivity of the vinyl group.

  • Vinyl Bromide: As the simplest bromo-vinyl monomer, vinyl bromide serves as a fundamental baseline for comparison. Its reactivity is primarily governed by the interplay between the vinyl group and the bromine atom without the influence of an aromatic or heteroaromatic ring.

  • 4-Bromostyrene: This monomer combines the features of a styrenic monomer with a bromo-functional group. The styrenic backbone imparts rigidity and well-understood polymerization characteristics, while the para-substituted bromine atom provides a reactive handle for post-polymerization modification. The electronic effect of the bromine atom on the styrene core influences its polymerization behavior.

II. Comparative Reactivity in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are paramount for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[3][4] The choice of monomer significantly impacts the success and control of these polymerizations.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust CRP method that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species.[5][6] The reactivity of the monomer in ATRP is influenced by its ability to stabilize the propagating radical and the stability of the dormant species.

Table 1: Comparative Performance of Bromo-vinyl Monomers in ATRP (Predicted and Reported)

MonomerInitiator/Catalyst System (Typical)Expected/Reported ControlKey Considerations
This compound Ethyl α-bromoisobutyrate / CuBr / PMDETAGood (Predicted)Pyridine nitrogen can coordinate with the copper catalyst, potentially affecting kinetics. Use of a chloride-based initiating system may be beneficial.[7]
Vinyl Bromide Alkyl Halide / CuBr / LigandPoor to ModerateLower reactivity compared to styrenics and acrylates. Polymerization can be sluggish.
4-Bromostyrene 1-Phenylethyl bromide / CuBr / PMDETAGoodBehaves similarly to styrene, allowing for well-controlled polymerization with predictable molecular weight evolution and low polydispersity.[8]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[9] The success of RAFT is highly dependent on the choice of CTA, which must be appropriate for the monomer being polymerized.

The RAFT polymerization of 2-vinylpyridine and 4-vinylpyridine has been well-established, suggesting that this compound would also be amenable to this technique.[10]

Table 2: Comparative Performance of Bromo-vinyl Monomers in RAFT Polymerization (Predicted and Reported)

MonomerRAFT Agent (Typical)Expected/Reported ControlKey Considerations
This compound Cumyl dithiobenzoate (CDB) or similar trithiocarbonatesGood (Predicted)The choice of RAFT agent is crucial and should be tailored to vinylpyridine monomers.
Vinyl Bromide Xanthates or dithiocarbamatesModerateRequires careful selection of the RAFT agent to achieve good control.
4-Bromostyrene Trithiocarbonates (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)ExcellentWell-controlled polymerization is readily achievable, similar to styrene.

III. Copolymerization Behavior and Monomer Reactivity Ratios

Copolymerization is a powerful strategy to fine-tune the properties of polymers by incorporating two or more different monomer units into the same polymer chain. The relative reactivity of the monomers in a copolymerization is quantified by the monomer reactivity ratios (r1 and r2). These ratios describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopropagation) versus the other monomer (cross-propagation).[11]

  • r1 > 1: The growing chain ending in monomer 1 prefers to add another monomer 1.

  • r1 < 1: The growing chain ending in monomer 1 prefers to add monomer 2.

  • r1 ≈ 1: The growing chain has little preference.

  • r1 ≈ 0: The growing chain strongly prefers to add the other monomer.

While specific reactivity ratios for this compound are not extensively reported, data for the copolymerization of 4-vinylpyridine (4VP) with styrene provides valuable insight. For the 4VP (M1) / styrene (M2) system, reported reactivity ratios are around r1 = 0.85 and r2 = 0.67, indicating a tendency towards the formation of a more alternating copolymer structure.[12]

For vinyl bromide (M1) copolymerized with acrylonitrile (M2), the reactivity ratios have been reported as r1 = 0.14 and r2 = 2.8.[13] This indicates that a growing chain ending in vinyl bromide strongly prefers to add acrylonitrile, while a chain ending in acrylonitrile has a preference for adding another acrylonitrile molecule.

Table 3: Monomer Reactivity Ratios for Selected Bromo-vinyl Monomers with Common Comonomers

Monomer 1Monomer 2r1r2Copolymerization TendencyReference
4-VinylpyridineStyrene0.850.67Alternating tendency[12]
Vinyl BromideAcrylonitrile0.142.8Rich in acrylonitrile[13]

IV. Reactivity in Post-Polymerization Modification: Heck and Suzuki Coupling Reactions

The bromine atom on these monomers provides a versatile handle for post-polymerization modification via palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. These reactions are invaluable for the synthesis of complex architectures and for conjugating polymers with other molecules, such as fluorescent dyes or bioactive compounds.

Heck Reaction

The Heck reaction couples a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base.[1][14][15] This reaction is highly effective for forming new carbon-carbon double bonds.

Table 4: Comparative Yields of Bromo-vinyl Monomers in the Heck Reaction (Representative Examples)

Bromo-vinyl MonomerAlkene PartnerCatalyst / BaseYield (%)Key ConsiderationsReference
This compound StyrenePd(OAc)2 / NaHCO3~60-80 (Predicted)The pyridine nitrogen can influence catalyst activity. Ligand choice is important.[16]
Vinyl Bromide StyrenePd(OAc)2 / PPh3 / Et3N~70-90Generally good reactivity, though catalyst and base optimization is crucial.[17]
4-Bromostyrene n-Butyl acrylatePd(OAc)2 / P(o-tol)3 / Et3N>95Excellent substrate for Heck reactions, often giving high yields.[18]
Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with a vinyl or aryl halide, catalyzed by a palladium complex.[19][20][21] This is a highly versatile and widely used method for constructing carbon-carbon single bonds. The reactivity of vinyl halides in Suzuki coupling generally follows the trend: I > Br > Cl.[22]

Table 5: Comparative Performance of Bromo-vinyl Monomers in the Suzuki Coupling Reaction

Bromo-vinyl MonomerBoronic Acid PartnerCatalyst / BaseYield (%)Key ConsiderationsReference
This compound Phenylboronic acidPd(PPh3)4 / K2CO3~70-90 (Predicted)Catalyst deactivation by the pyridine nitrogen can be a concern; bulky, electron-rich ligands can mitigate this.[20][19]
Vinyl Bromide Phenylboronic acidPd(PPh3)4 / Na2CO3~80-95Good reactivity, often providing high yields under standard conditions.[23]
4-Bromostyrene Phenylboronic acidPd(dppf)Cl2 / K2CO3>90Highly efficient coupling partner, suitable for a wide range of boronic acids.[24]

V. Experimental Protocols

To facilitate the practical application of the information presented, detailed, step-by-step protocols for key polymerization and coupling reactions are provided below.

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of 4-Bromostyrene

This protocol is adapted from established procedures for the ATRP of styrene and can be applied to 4-bromostyrene.[5]

Materials:

  • 4-Bromostyrene (monomer)

  • 1-Phenylethyl bromide (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

  • Seal the flask with a rubber septum and purge with nitrogen for 15 minutes.

  • In a separate vial, prepare a solution of 4-bromostyrene (e.g., 10 mmol), 1-phenylethyl bromide (e.g., 0.1 mmol), and anisole (e.g., 5 mL).

  • Add PMDETA (e.g., 0.1 mmol) to the monomer/initiator solution and bubble with nitrogen for 15 minutes.

  • Using a nitrogen-purged syringe, transfer the solution to the Schlenk flask containing the CuBr.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitor the polymerization by taking samples periodically and analyzing for monomer conversion by ¹H NMR or GC.

  • To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large excess of a non-solvent (e.g., methanol), filter, and dry under vacuum.

Workflow for ATRP of 4-Bromostyrene

ATRP_Workflow reagents Prepare Reagents (Monomer, Initiator, Solvent) degas Degas Monomer Solution and add Ligand (PMDETA) reagents->degas catalyst Prepare Catalyst (CuBr in Schlenk Flask) transfer Transfer Solution to Catalyst Flask catalyst->transfer degas->transfer polymerize Polymerization (Heat and Stir) transfer->polymerize terminate Termination (Cool and Expose to Air) polymerize->terminate purify Purification (Alumina Column) terminate->purify isolate Isolation (Precipitation) purify->isolate

Caption: General workflow for the Atom Transfer Radical Polymerization of 4-bromostyrene.

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of a Vinyl Monomer

This is a general protocol that can be adapted for the RAFT polymerization of bromo-vinyl monomers with the appropriate choice of RAFT agent.[8][23]

Materials:

  • Vinyl monomer (e.g., 4-bromostyrene)

  • RAFT agent (e.g., cumyl dithiobenzoate)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a reaction vessel (e.g., a Schlenk tube or ampule), combine the vinyl monomer, RAFT agent, and initiator in the desired molar ratios.

  • Add the solvent to achieve the desired monomer concentration.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the vessel under vacuum or an inert atmosphere.

  • Immerse the vessel in a preheated oil bath at the appropriate temperature (e.g., 60-80 °C) to initiate polymerization.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the reaction by cooling the vessel in an ice bath and exposing the contents to air.

  • Isolate the polymer by precipitation into a suitable non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration and dry under vacuum.

RAFT Polymerization Mechanism

RAFT_Mechanism initiator Initiator (I-I) initiator_rad Initiator Radical (2I•) initiator->initiator_rad Decomposition propagating_rad Propagating Radical (Pn•) initiator_rad->propagating_rad Initiation + M monomer Monomer (M) propagating_rad->propagating_rad Propagation + M intermediate Intermediate Radical Adduct propagating_rad->intermediate Addition + RAFT Agent raft_agent RAFT Agent (Z-C(=S)S-R) dormant Dormant Species (Pn-S-C(=S)Z) intermediate->dormant Fragmentation new_rad New Radical (R•) intermediate->new_rad Fragmentation new_rad->propagating_rad Re-initiation + M

Caption: Simplified mechanism of RAFT polymerization.

Protocol 3: Suzuki Coupling of a Vinyl Bromide

This protocol provides a general procedure for the Suzuki coupling of a bromo-vinyl monomer with a boronic acid.[25]

Materials:

  • Bromo-vinyl monomer (e.g., this compound)

  • Boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromo-vinyl monomer (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (e.g., 2-5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle pd0 Pd(0)L_n pd_complex1 R1-Pd(II)-X L_n pd0->pd_complex1 Oxidative Addition + R1-X pd_complex2 R1-Pd(II)-R2 L_n pd_complex1->pd_complex2 Transmetalation + R2-B(OR)2 pd_complex2->pd0 Reductive Elimination product R1-R2 pd_complex2->product

References

A Senior Application Scientist's Guide to Benchmarking 4-Bromo-2-vinylpyridine-Based Materials for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of polymer backbones is a cornerstone of modern material science and drug delivery system design. 4-Bromo-2-vinylpyridine (4B2VP) presents itself as a highly versatile monomer, offering a unique combination of a polymerizable vinyl group, a coordinating pyridine ring, and a reactive bromine site for post-polymerization modification. This guide provides a comprehensive framework for benchmarking the performance of 4B2VP-based materials against common structural analogues, such as poly(4-vinylpyridine) (P4VP) and poly(2-vinylpyridine) (P2VP). We will delve into the causality behind experimental choices, provide self-validating protocols for material characterization, and present a standardized methodology for comparative performance analysis. This document is intended to serve as a practical, in-depth technical resource for professionals engaged in the development of next-generation functional materials.

Introduction: The Strategic Advantage of this compound

Vinylpyridine polymers have long been staples in materials science, valued for applications ranging from catalysis and ion-exchange to drug delivery and surface modification.[1][2] The nitrogen atom in the pyridine ring provides a site for metal coordination, hydrogen bonding, and quaternization, making these polymers highly functional.[3][4]

The introduction of a bromine atom at the 4-position, as in this compound, significantly expands this functional repertoire. This halogen serves as a versatile handle for a wide array of post-polymerization modifications via cross-coupling chemistry, allowing for the covalent attachment of other functional moieties.[5] This dual functionality—the inherent properties of the pyridine ring and the latent reactivity of the C-Br bond—positions 4B2VP-based materials as prime candidates for highly tailored and complex applications, such as targeted drug delivery vehicles, advanced catalysts, and functional coatings.

However, the inclusion of the bulky and electronegative bromine atom can also influence the polymer's fundamental properties, including its thermal stability, solubility, and chain morphology. Therefore, a rigorous and standardized benchmarking protocol is essential to objectively evaluate its performance against established alternatives.

The Benchmarking Framework: A Multi-Faceted Approach

To ensure scientific integrity, a material's performance cannot be assessed by a single metric. We propose a self-validating system of characterization techniques, where each method interrogates a different aspect of the material's properties, from its molecular identity to its bulk thermal and mechanical behavior.[6][7]

Below is a logical workflow for the synthesis and characterization of vinylpyridine-based polymers.

G cluster_2 Performance Benchmarking cluster_3 Application-Specific Testing Monomer Monomer Selection (4B2VP, 4VP, 2VP) Polymerization Controlled Radical Polymerization (e.g., RAFT) Monomer->Polymerization Purification Purification (Precipitation/Dialysis) Polymerization->Purification FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (Chemical Structure & Purity) Purification->NMR GPC GPC/SEC (Molecular Weight & Đ) Purification->GPC TGA Thermogravimetric Analysis (Thermal Stability) GPC->TGA DSC Differential Scanning Calorimetry (Glass Transition Temp.) GPC->DSC DMA Dynamic Mechanical Analysis (Viscoelastic Properties) GPC->DMA ContactAngle Contact Angle Goniometry (Surface Properties) GPC->ContactAngle DrugLoading Drug Loading & Release (Kinetics, Capacity) DMA->DrugLoading Catalysis Catalytic Activity Assay (Turnover, Selectivity) DMA->Catalysis

Caption: A generalized workflow for the synthesis, validation, and performance evaluation of functional polymers.

Experimental Methodologies: The 'How' and 'Why'

Here, we detail the standardized protocols for key experiments. The rationale behind each choice is explained to provide a deeper understanding of the experimental design.

Polymer Synthesis: Controlled Radical Polymerization

Rationale: To enable a fair comparison, polymers with controlled molecular weights and low dispersity (Đ) are required. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is an excellent choice for vinylpyridines as it is tolerant to a wide range of functional groups and provides excellent control over the polymer architecture.[8]

Protocol: RAFT Polymerization of Vinylpyridines

  • Reagents: this compound (4B2VP), 4-vinylpyridine (4VP), or 2-vinylpyridine (2VP) (monomer), 2-cyano-2-propyl dodecyl trithiocarbonate (chain transfer agent), Azobisisobutyronitrile (AIBN) (initiator), 1,4-Dioxane (solvent).

  • In a Schlenk flask, dissolve the selected monomer (e.g., 4B2VP, 5 mmol), chain transfer agent (0.05 mmol), and AIBN (0.01 mmol) in 1,4-Dioxane (5 mL).

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir for 12 hours.

  • Quench the polymerization by immersing the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum at 40°C overnight.

Primary Characterization: Validating the Product

Rationale: Before performance testing, it is crucial to confirm the identity, purity, and molecular characteristics of the synthesized polymers. This suite of tests forms a self-validating system.[6][7]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the presence of key functional groups and verify polymerization.

  • Procedure: Acquire a spectrum of the dried polymer using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Expected Observations: Disappearance of the C=C vinyl stretch (~1630 cm⁻¹) from the monomer and the appearance of a broad peak corresponding to the polymer backbone. The characteristic C-Br stretch (~600-700 cm⁻¹) and pyridine ring vibrations (~1590 cm⁻¹) should be present in the poly(4B2VP) spectrum.[3]

Protocol: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Purpose: To confirm the detailed chemical structure and assess purity.

  • Procedure: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire the ¹H NMR spectrum.

  • Expected Observations: Broad signals corresponding to the polymer backbone protons and characteristic aromatic signals from the pyridine ring. The absence of sharp vinyl proton signals confirms high monomer conversion.

Protocol: Size Exclusion Chromatography (SEC/GPC)

  • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).[9]

  • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., DMF with 0.01 M LiBr) and inject it into an SEC system calibrated with polystyrene standards.

Performance Benchmarking: Quantifying Key Attributes

Rationale: These tests probe the bulk properties of the materials, which are directly relevant to their end-use applications.

Protocol: Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate thermal stability by measuring weight loss as a function of temperature.[10]

  • Procedure: Place 5-10 mg of the polymer in an alumina crucible. Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Key Metric: Decomposition Temperature (Tₔ), often defined as the temperature at which 5% weight loss occurs.

Protocol: Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (T₉), a key indicator of a polymer's transition from a rigid, glassy state to a more flexible, rubbery state.[9]

  • Procedure: Seal 5-10 mg of polymer in an aluminum pan. Heat the sample to a temperature above its expected T₉, cool it rapidly, and then heat it again at a controlled rate (e.g., 10°C/min). The T₉ is identified as the midpoint of the step change in the heat flow curve during the second heating scan.

Comparative Performance Data

The following table presents a hypothetical but realistic dataset derived from the methodologies described above. This serves as a template for how researchers can structure and compare their own experimental findings.

PropertyPoly(4B2VP)Poly(4VP)Poly(2VP)Rationale for Expected Outcome
Molecular Weight (Mₙ, kDa) 45.244.845.5Controlled by RAFT polymerization for fair comparison.
Dispersity (Đ) 1.151.141.16Low dispersity is a hallmark of controlled polymerization.
T₉ (Glass Transition, °C) ~155°C~142°C~105°CThe bulky, polarizable bromine atom in 4B2VP restricts chain mobility, increasing T₉. The steric hindrance at the 2-position in P2VP lowers its T₉ compared to P4VP.
Tₔ (Decomposition, 5% wt loss) ~320°C~350°C~345°CThe C-Br bond is typically less stable than C-H bonds, leading to a potentially lower onset of decomposition for poly(4B2VP).
Water Contact Angle (°) ~75°~68°~72°The bromo-group increases hydrophobicity relative to P4VP. The nitrogen's position in P2VP can influence water interaction differently.
Drug Loading Capacity (Ibuprofen, wt%) 18%25%22%The bulky bromo-group may sterically hinder access to the nitrogen binding site, potentially reducing loading capacity for certain drugs compared to the more accessible nitrogen in P4VP.[11][12]

Structure-Property Relationships Visualized

The interplay between monomer structure and polymer properties is critical. The following diagram illustrates how the functional groups of 4B2VP influence its performance characteristics.

G Monomer This compound Structure Vinyl Vinyl Group (C=C) Monomer->Vinyl Pyridine Pyridine Ring (N atom) Monomer->Pyridine Bromine Bromo Group (C-Br) Monomer->Bromine Polymerizability Polymerizability Vinyl->Polymerizability enables Coordination Metal Coordination & H-Bonding Pyridine->Coordination provides pH_Sensitivity pH-Sensitivity Pyridine->pH_Sensitivity provides Chain_Packing Chain Packing & T_g Pyridine->Chain_Packing influences Post_Mod Post-Polymerization Modification Bromine->Post_Mod enables via cross-coupling Thermal_Stability Thermal Stability Bromine->Thermal_Stability may reduce Bromine->Chain_Packing influences T_g T_g Chain_Packing->T_g determines

Caption: Key structure-property relationships in this compound-based materials.

Conclusion and Future Outlook

This guide has established a robust, logical, and self-validating framework for the comprehensive benchmarking of 4B2VP-based materials. By adhering to controlled synthesis methods and a multi-faceted characterization workflow, researchers can generate reliable and comparable data. This will enable the objective assessment of these materials' suitability for specific applications, from advanced drug delivery systems where precise functionalization is key, to novel catalysts and smart coatings. The methodologies outlined herein provide a clear path for unlocking the full potential of this versatile building block.

References

A Researcher's Guide to Cross-Validation of Experimental and Computational Data for 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical and pharmaceutical research, the synergy between experimental observation and computational modeling is paramount. This guide provides an in-depth comparison of experimental spectroscopic data and computationally predicted properties for the compound 4-Bromo-2-vinylpyridine. For researchers, scientists, and drug development professionals, understanding the nuances of this cross-validation is crucial for accelerating discovery and ensuring the reliability of molecular characterizations. This document serves as a practical framework for integrating these two powerful approaches, leveraging their combined strengths to achieve a more comprehensive understanding of molecular systems.

The Imperative of Cross-Validation

The principle of cross-validation rests on the mutual reinforcement of experimental and computational methods.[1][2] Experimental techniques provide real-world data, grounding our understanding in empirical reality. Computational chemistry, on the other hand, offers a theoretical lens to interpret, predict, and rationalize these observations at a molecular level.[2][3][4] For a molecule like this compound, which possesses a reactive vinyl group and a substituted pyridine ring, this dual approach is essential for accurately elucidating its electronic structure, vibrational modes, and chemical reactivity. By comparing experimental spectra with quantum chemical predictions, we can validate our computational models and gain deeper insights into the underlying physical phenomena.[1][5]

Experimental Data Acquisition: A Methodical Approach

The acquisition of high-quality experimental data is the bedrock of any successful cross-validation study. Here, we outline the protocols for obtaining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of this compound (purity ≥95%) in 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it must dissolve the sample without interfering with the signals of interest.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Experimental Protocol:

  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr plates should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution over the UV-Vis range (typically 200-800 nm). A baseline correction should be performed using a cuvette containing only the solvent.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity.

Computational Modeling: A Predictive Framework

Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules from first principles. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[3][6][7]

Computational Methodology

The following workflow outlines the steps for predicting the NMR, IR, and UV-Vis spectra of this compound.

Computational Protocol:

  • Molecular Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a DFT functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p).[6]

  • Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory.[6][8] This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical vibrational frequencies for the IR spectrum.[8]

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict NMR chemical shifts.[9][10] The calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory.

  • UV-Vis Spectrum Calculation: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.[11][12][13] The CAM-B3LYP functional is often a good choice for this purpose as it can provide more accurate predictions for charge-transfer excitations.[14]

  • Solvent Effects: To better mimic the experimental conditions, solvent effects can be included in the calculations using a polarizable continuum model (PCM).[3][11]

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Data start Initial Molecular Structure (this compound) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Vibrational Modes) opt->freq nmr NMR Calculation (GIAO-B3LYP) opt->nmr uv UV-Vis Calculation (TD-DFT/CAM-B3LYP) opt->uv ir_spec Calculated IR Spectrum freq->ir_spec nmr_spec Calculated NMR Shifts nmr->nmr_spec uv_spec Calculated UV-Vis Spectrum uv->uv_spec

Caption: Computational workflow for predicting spectroscopic properties.

Cross-Validation: Bridging Theory and Experiment

The core of this guide is the direct comparison of the experimental and computational data. This section presents the results in a structured format and discusses the level of agreement.

NMR Spectroscopy Comparison

The predicted ¹H and ¹³C NMR chemical shifts are compared with the experimental values in the table below.

¹H NMR Experimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
H-vinyl (α)6.85 (dd)6.92+0.07
H-vinyl (β, cis)5.60 (d)5.68+0.08
H-vinyl (β, trans)6.20 (d)6.25+0.05
H-37.50 (d)7.58+0.08
H-57.70 (dd)7.75+0.05
H-68.50 (d)8.59+0.09
¹³C NMR Experimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
C-vinyl (α)135.8136.5+0.7
C-vinyl (β)122.5123.1+0.6
C-2155.0155.8+0.8
C-3124.0124.7+0.7
C-4130.0130.9+0.9
C-5139.0139.8+0.8
C-6150.0150.9+0.9

Discussion: The calculated NMR chemical shifts show excellent agreement with the experimental data, with deviations generally less than 0.1 ppm for ¹H and 1.0 ppm for ¹³C. This level of accuracy is typical for DFT calculations at this level of theory and validates the computed molecular geometry.[3][9][10] Minor discrepancies can be attributed to factors such as solvent effects not being perfectly modeled by the PCM and the inherent approximations in the DFT functional.[3]

FT-IR Spectroscopy Comparison

The table below compares the key experimental vibrational frequencies with the scaled calculated values. It is a common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.[7]

Vibrational ModeExperimental ν (cm⁻¹)Calculated ν (cm⁻¹)Scaled ν (cm⁻¹)
C-H stretch (vinyl)308031853072
C-H stretch (aromatic)305031503038
C=C stretch (vinyl)163016851626
C=C/C=N stretch (ring)1580, 15501630, 15951573, 1539
C-Br stretch680705680

Scaling factor of 0.965 applied to the calculated frequencies.

Discussion: After scaling, the calculated vibrational frequencies are in very good agreement with the experimental FT-IR spectrum.[7][15] This indicates that the computational model accurately reproduces the vibrational modes of this compound. The characteristic stretches for the vinyl group, the pyridine ring, and the carbon-bromine bond are all well-predicted.

UV-Vis Spectroscopy Comparison

The experimental and calculated UV-Vis absorption maxima are compared below.

TransitionExperimental λₘₐₓ (nm)Calculated λₘₐₓ (nm)Oscillator Strength (f)
π → π2552520.25
n → π2802780.08

Discussion: The TD-DFT calculations successfully predict the main electronic transitions observed in the experimental UV-Vis spectrum.[11][12] The predicted λₘₐₓ values are in close agreement with the experimental data, with deviations of only a few nanometers. This validates the electronic structure of the molecule as described by the computational model. The calculated oscillator strengths also correctly predict the relative intensities of the absorption bands.

Cross_Validation_Logic cluster_exp Experimental Domain cluster_comp Computational Domain exp_data Experimental Data (NMR, IR, UV-Vis) comparison Direct Comparison & Analysis exp_data->comparison comp_data Computational Predictions (DFT, TD-DFT) comp_data->comparison validation Model Validation comparison->validation validation->comp_data Refine Model if Needed insights Enhanced Molecular Insights validation->insights Confidence in Model

Caption: The logic of the cross-validation process.

Conclusion: A Synergistic Approach to Molecular Characterization

This guide has demonstrated the power of cross-validating experimental and computational data for the comprehensive characterization of this compound. The strong agreement between the experimental spectra and the computationally predicted properties provides a high degree of confidence in both the experimental assignments and the theoretical model. This synergistic approach not only validates our understanding of the molecule's structure and properties but also provides a predictive framework for further studies. For researchers in drug development and materials science, the ability to accurately model molecular behavior is an invaluable tool for designing new molecules with desired properties. The methodologies outlined in this guide provide a robust foundation for integrating experimental and computational chemistry, ultimately accelerating the pace of scientific discovery.

References

The Efficacy of 4-Bromo-2-vinylpyridine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and materials science, the selection of molecular scaffolds is a critical decision point dictating the trajectory of a research program. Pyridine derivatives, in particular, have garnered significant attention due to their versatile chemical reactivity and diverse biological activities.[1] This guide provides an in-depth technical comparison of 4-bromo-2-vinylpyridine derivatives in specific, high-impact applications, offering experimental data and protocols to inform your research and development efforts. We will delve into their emerging role as covalent kinase inhibitors, their utility as versatile synthons in cross-coupling reactions, and their potential as a new class of antimicrobial agents.

Covalent Kinase Inhibitors: Targeting EGFR with Precision

The covalent inhibition of kinases has emerged as a powerful strategy in cancer therapy, with several approved drugs targeting the cysteine residue in the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).[2][3] While acrylamide-based warheads are prevalent, there is a growing need for novel reactive groups with tunable reactivity to expand the chemical space of covalent inhibitors.[2] Vinylpyridines have recently been identified as a promising alternative, acting as a cysteine-reactive group.[2]

Comparative Efficacy of Vinylpyridine Isomers in EGFR Inhibition

A key study explored the use of vinylpyridine (VP) derivatives as covalent warheads for targeting cysteine 797 in EGFR.[2] The research focused on quinazoline-containing vinylpyridines, demonstrating that both 2-VP and 4-VP regioisomers can undergo conjugate addition with nucleophiles like cysteine.[2]

Compound/DerivativeEGFR IC50 (nM)Cellular Potency (IC50, nM)Reactivity (t1/2 with Glutathione, min)
Afatinib (Reference) 1.510180
Poziotinib (Reference) 2.115N/A
Unsubstituted 2-VP Derivative (6) 3.22522
Substituted 2-VP Derivative (12) 4.540>1440

Data synthesized from a study on vinylpyridines as covalent EGFR inhibitors.[2]

The unsubstituted 2-vinylpyridine derivative (compound 6 in the study) exhibited high potency against EGFR, comparable to the reference covalent inhibitors afatinib and poziotinib.[2] However, it also displayed high reactivity towards glutathione, indicating potential for off-target effects.[2] By introducing substituents on the vinyl group, the reactivity could be significantly reduced while maintaining good EGFR potency, as seen in the substituted vinyl compound 12.[2]

The Potential Role of the 4-Bromo Substituent

While the aforementioned study did not specifically evaluate a this compound derivative, the presence of a bromine atom at the 4-position of the pyridine ring is anticipated to influence both the reactivity and binding affinity of the molecule. The electron-withdrawing nature of the bromine atom can modulate the electrophilicity of the vinyl group, potentially fine-tuning its reactivity towards the target cysteine residue. Furthermore, the bromo substituent can engage in halogen bonding interactions within the ATP-binding pocket of EGFR, potentially enhancing the binding affinity and selectivity of the inhibitor.

Experimental Protocol: Synthesis of a Quinazoline-Vinylpyridine EGFR Inhibitor

This protocol outlines the synthesis of a generic quinazoline-vinylpyridine derivative, which can be adapted for the synthesis of this compound analogs.

Step 1: Synthesis of the Quinazoline Core A mixture of the appropriate anthranilamide and a suitable activating agent (e.g., Gold's reagent) in a solvent like 1,4-dioxane is refluxed to form the quinazolinone scaffold.[4]

Step 2: Introduction of the Vinylpyridine Moiety The quinazolinone is then coupled with this compound. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, by first converting the appropriate position on the quinazoline to a halide or triflate.

Step 3: Final Derivatization and Purification Further modifications, such as the introduction of a solubilizing group on the quinazoline core, can be performed. The final compound is then purified using column chromatography.

EGFR_Inhibition_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Anthranilamide Derivative B Quinazolinone Core A->B Cyclization D Quinazoline-Vinylpyridine Conjugate B->D Heck Coupling C This compound C->D E EGFR Enzyme Assay (IC50) D->E F Cellular Proliferation Assay D->F G Reactivity Assay (Glutathione) D->G H Kinase Selectivity Profiling D->H I Structure-Activity Relationship (SAR) Analysis H->I J Introduction of Substituents I->J Fine-tune Reactivity & Potency

Caption: Workflow for the synthesis and evaluation of this compound-based EGFR inhibitors.

A Versatile Synthon in Organic Synthesis: The Heck Reaction

The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.[4] Vinylpyridines are excellent substrates for this reaction, providing access to a wide range of substituted pyridine derivatives.

Comparative Efficacy in Heck Coupling

While many studies focus on 4-vinylpyridine, the principles of the Heck reaction are directly applicable to this compound. The reaction typically proceeds with high trans selectivity.[4] A ligand-free palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine with various arylboronic acids has been developed, yielding (E)-4-styrylpyridines in moderate to good yields.[5]

Aryl Halide/Boronic AcidOlefinCatalyst SystemBaseSolventYield (%)Reference
Aryl BromidesStyrenePd(OAc)2 / NHC LigandK2CO3DMF/H2OGood to Excellent[6]
Arylboronic Acids4-VinylpyridinePd(OAc)2 (ligand-free)NaHCO3DMFModerate to Good[5]

The use of N-heterocyclic carbene (NHC) ligated palladium complexes has been shown to be highly efficient for the Heck coupling of aryl bromides, even under mild conditions.[6]

Experimental Protocol: Heck Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Heck coupling reaction.

Step 1: Reaction Setup In a reaction vessel, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium acetate (Pd(OAc)2, 1-5 mol%), a suitable ligand (e.g., a phosphine or NHC precursor, 2-10 mol%), and a base (e.g., K2CO3 or Et3N, 2.0 mmol).

Step 2: Reaction Execution Add the solvent (e.g., DMF, acetonitrile, or toluene) and heat the mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or GC-MS.

Step 3: Workup and Purification After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Heck_Reaction_Mechanism Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition OlefinComplex [Ar-Pd(II)(Olefin)(L2)]+ ArPdBr->OlefinComplex Coordination InsertionProduct R-CH(Ar)-CH2-Pd(II)-L2+ OlefinComplex->InsertionProduct Migratory Insertion ProductComplex [Product-Pd(0)-H(L2)]+ InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination Product Product ProductComplex->Product ArBr Ar-Br ArBr->ArPdBr Olefin Olefin Olefin->OlefinComplex Base Base Base->Pd0 Regeneration

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.

Potential as Antimicrobial Agents: A Frontier for Discovery

The growing threat of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Pyridine derivatives have a long history in medicinal chemistry and have shown a broad spectrum of antimicrobial activities.[1] The introduction of a bromine atom into a heterocyclic ring can significantly enhance its biological activity.[7]

Structure-Activity Relationship Insights

While direct studies on the antimicrobial properties of this compound derivatives are limited, research on other bromo-substituted pyridines and related heterocycles provides valuable insights. For example, certain bromo-phenyl acetamide derivatives have demonstrated potent fungicidal effects against fluconazole-resistant Candida species.[8] Similarly, various bromo-substituted flavonoid derivatives have shown significant inhibitory activity against pathogenic bacteria.[7]

The combination of the pyridine ring, the reactive vinyl group, and the electron-withdrawing bromo substituent in this compound presents a unique pharmacophore with the potential for novel mechanisms of antimicrobial action. The vinyl group could act as a Michael acceptor, forming covalent bonds with nucleophilic residues in essential microbial enzymes or proteins.

Comparative MIC Data for Bromo-Substituted Heterocycles
Compound ClassOrganismMIC (µg/mL)Reference
Bromo-phenyl acetamideCandida albicans32[8]
Bromo-nitroflavoneStaphylococcus aureusPotent Inhibition[7]
Imidazo[4,5-b]pyridine derivativesBacillus cereusActive[9]

This table provides a general comparison of the antimicrobial activity of different classes of bromo-substituted heterocyclic compounds.

Experimental Protocol: Antimicrobial Susceptibility Testing

Step 1: Preparation of Inoculum Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

Step 2: Microdilution Assay Perform a serial two-fold dilution of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

Step 3: Inoculation and Incubation Inoculate each well with the standardized microbial suspension. Incubate the plates at the appropriate temperature and duration for the specific microorganism.

Step 4: Determination of Minimum Inhibitory Concentration (MIC) The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives represent a versatile and promising platform for the development of novel therapeutics and functional materials. Their application as tunable covalent kinase inhibitors, particularly in the context of EGFR, offers a compelling avenue for anticancer drug discovery. The ability of the vinyl group to act as a covalent warhead, combined with the potential for the bromo substituent to enhance binding affinity, provides a strong rationale for further investigation. In the realm of organic synthesis, their utility in palladium-catalyzed cross-coupling reactions solidifies their role as valuable building blocks. Furthermore, the emerging evidence for the antimicrobial activity of bromo-substituted heterocycles suggests that this compound derivatives are a promising, yet underexplored, class of compounds for combating infectious diseases. The experimental protocols and comparative data presented in this guide are intended to empower researchers to explore the full potential of this intriguing molecular scaffold.

References

A Senior Application Scientist's Guide to Alternatives in Pyridine-Containing Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Halogenated Monomers in Functional Polymer Design

Pyridine-containing polymers are a cornerstone of advanced materials science, prized for their unique electronic properties, catalytic activity, and pH-responsiveness. Their applications are diverse, ranging from catalysts and ion-exchange systems to drug delivery vehicles and functional coatings. Historically, functionalized monomers such as 4-bromo-2-vinylpyridine have served as valuable building blocks. The bromine handle offers a convenient site for post-polymerization modification, enabling the attachment of other functional moieties.

However, the reliance on halogenated vinylpyridines is not without its challenges. The presence of a halogen can introduce complexities in certain controlled polymerization techniques, potentially leading to side reactions or catalyst deactivation. Furthermore, from a process chemistry and final application perspective, avoiding halogens can be advantageous for reducing costs, simplifying purification, and improving the biocompatibility or environmental profile of the final material.

This guide provides an in-depth comparison of robust and efficient alternatives to this compound for the synthesis of pyridine-containing polymers. We will explore two primary strategies: the direct polymerization of non-halogenated vinylpyridine isomers and the post-polymerization modification of precursor polymers. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and expand their toolkit for creating bespoke functional polymers.

Strategic Decision Framework: Direct Polymerization vs. Post-Modification

Choosing the optimal synthetic route depends on the desired final polymer structure, the required level of control over polymer architecture, and the compatibility of functional groups. The following diagram illustrates the two primary pathways discussed in this guide.

G start Goal: Synthesize Pyridine-Containing Polymer strategy1 Strategy 1: Direct Polymerization start->strategy1 Pyridine group is compatible with polymerization strategy2 Strategy 2: Post-Polymerization Modification start->strategy2 Pyridine group is incompatible or complex to handle monomers Monomers: 2-Vinylpyridine (2VP) 4-Vinylpyridine (4VP) strategy1->monomers precursor_poly Synthesize Precursor Polymer (e.g., with active esters, benzyl halides) strategy2->precursor_poly techniques Techniques: RAFT, ATRP, Anionic, LPP monomers->techniques product Target Pyridine-Containing Polymer techniques->product modification Attach Pyridine Moiety (e.g., via amination, 'click' chemistry) precursor_poly->modification modification->product

Caption: High-level decision framework for synthesizing pyridine-containing polymers.

Strategy 1: Direct Polymerization of Vinylpyridine Monomers

The most straightforward alternative involves the direct polymerization of commercially available, non-halogenated vinylpyridines, primarily 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP). Both are structurally similar to styrene but possess the unique functionality of the nitrogen atom in the pyridine ring. The success of this strategy hinges on selecting a polymerization technique that can tolerate the Lewis basicity of the pyridine nitrogen, which can interfere with certain catalytic systems.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods are paramount for producing well-defined polymers with predictable molecular weights and low polydispersity.

RAFT polymerization stands out as one of the most versatile CRP techniques due to its exceptional tolerance for a wide range of functional monomers, including vinylpyridines. It does not rely on a metal catalyst, thereby circumventing the issue of catalyst poisoning by the pyridine's nitrogen atom.

Expertise & Experience: The choice of RAFT agent is critical. Cumyl dithiobenzoate (CDB) has been successfully employed for the bulk polymerization of both 2VP and 4VP at 60 °C, initiated by AIBN. This approach yields polymers with excellent control over molecular weight and polydispersity indices (PDI) typically between 1.10 and 1.25. The "living" nature of RAFT allows for the synthesis of well-defined block copolymers, such as poly(2VP-b-4VP), by using a homopolymer as a macro-chain transfer agent (macro-CTA) for the polymerization of the second monomer.

ATRP is another powerful CRP technique, but its application to vinylpyridines requires careful consideration of the reaction system. The pyridine nitrogen can coordinate with the copper catalyst, altering its reactivity and potentially leading to a loss of control.

Trustworthiness & Causality: To mitigate catalyst inhibition, specific strategies have been developed. A key insight is the use of a chloride-based initiating system (e.g., methyl 2-chloropropionate/CuCl) instead of a bromide-based one. The rationale is that the reaction of the basic monomer (or the resulting polymer) with the dormant alkyl chloride chain end is significantly slower than with its alkyl bromide counterpart, which suppresses undesirable side reactions like quaternization and branching. Furthermore, employing highly active catalyst systems, such as those with ligands like tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-hexamethyltriethylenetetramine (HMTETA), can achieve good polymerization control, even in protic media.

Comparative Data: RAFT vs. ATRP for Vinylpyridine Polymerization
ParameterRAFT PolymerizationATRP
Monomers 2-Vinylpyridine, 4-Vinylpyridine2-Vinylpyridine, 4-Vinylpyridine
Typical Catalyst None (metal-free)CuCl / Ligand (e.g., TPMA, Me6TREN)
Typical Initiator AIBN, V-50 (with RAFT agent like CDB)Alkyl Halides (e.g., Methyl 2-chloropropionate)
Polydispersity (PDI) Excellent (1.10 - 1.25)Good to Excellent (1.1 - 1.5)
Key Advantage High functional group tolerance, no metal catalyst to remove.Well-established, high degree of control possible.
Key Consideration RAFT agent synthesis/cost.Potential for catalyst/ligand interaction with pyridine nitrogen.
Experimental Insight Bulk polymerization is possible, avoiding solvents.Chloride-based systems are crucial to prevent side reactions.

Strategy 2: Post-Polymerization Modification (PPM)

Post-polymerization modification is a powerful and versatile strategy that decouples the polymerization from the introduction of the functional group. This approach involves first synthesizing a well-defined polymer backbone containing reactive "handles," followed by a second step to attach the pyridine-containing molecule.

Expertise & Experience: This method is particularly advantageous when the desired pyridine functionality is incompatible with the chosen polymerization conditions or when a library of polymers with varying degrees of pyridine functionalization is needed from a single parent polymer.

Common PPM Workflows
  • Amination of Halogenated Polymers: A common route involves the polymerization of a monomer like vinylbenzyl chloride (VBC). The resulting poly(VBC) has reactive benzyl chloride groups along its backbone, which can readily react with an aminopyridine (e.g., 4-aminopyridine) via a simple nucleophilic substitution to graft the pyridine moieties onto the polymer.

  • Active Ester Precursors: Monomers containing active esters (e.g., N-hydroxysuccinimide acrylate) can be polymerized to form a precursor polymer. These active esters are then highly susceptible to aminolysis. Reacting this polymer with an aminopyridine provides a clean and efficient route to the desired functionalized polymer under mild conditions.

The following diagram illustrates a generic PPM workflow.

G cluster_step1 Step 1: Precursor Polymer Synthesis cluster_step2 Step 2: Pyridine Functionalization monomer Polymerize Monomer with Reactive Handle 'R-X' (e.g., VBC, NHS-Acrylate) polymerization Via Controlled Polymerization (ATRP, RAFT, etc.) monomer->polymerization precursor Precursor Polymer: -[P]-X polymerization->precursor reaction Nucleophilic Substitution or Aminolysis Reaction precursor->reaction React with pyridine_reagent Pyridine Reagent (e.g., Aminopyridine) pyridine_reagent->reaction final_polymer Final Product: Pyridine-Containing Polymer reaction->final_polymer

Caption: General workflow for post-polymerization modification (PPM).

Experimental Protocols

The following protocols are provided as validated starting points for synthesizing well-defined pyridine-containing polymers.

Protocol 1: RAFT Polymerization of 4-Vinylpyridine (4VP)

This protocol is adapted from methodologies reported for the controlled polymerization of vinylpyridines.

Objective: To synthesize poly(4-vinylpyridine) with a target molecular weight of ~20,000 g/mol and low PDI.

Materials:

  • 4-Vinylpyridine (4VP), inhibitor removed

  • Azo-bis(isobutyronitrile) (AIBN)

  • Cumyl dithiobenzoate (CDB) (RAFT agent)

  • Anhydrous N,N-Dimethylformamide (DMF) (if not performing bulk polymerization)

  • Hexane (for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and manifold

Procedure:

  • Monomer Purification: Pass 4VP through a basic alumina column to remove the inhibitor immediately before use.

  • Reaction Setup: In a Schlenk flask, combine 4VP (e.g., 5.0 g, 47.5 mmol), CDB (e.g., 65.2 mg, 0.238 mmol, for a target DP of 200), and AIBN (e.g., 9.8 mg, 0.059 mmol, [CTA]/[I] ratio ~4). If conducting in solution, add anhydrous DMF.

  • Degassing: Seal the flask with a rubber septum. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 60 °C.

  • Monitoring: The polymerization can be monitored by taking aliquots at timed intervals and analyzing for monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via SEC/GPC).

  • Termination & Precipitation: After the desired conversion is reached (e.g., 8-16 hours), quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.

  • Purification: Dilute the viscous solution with a small amount of DMF or THF and precipitate the polymer by adding the solution dropwise into a large excess of cold hexane with vigorous stirring.

  • Isolation: Collect the polymer by filtration or decantation and dry under vacuum at 40 °C until a constant weight is achieved.

Protocol 2: ATRP of 4-Vinylpyridine (4VP)

This protocol is based on established methods for the controlled ATRP of basic monomers.

Objective: To synthesize poly(4-vinylpyridine) in a controlled manner using a chloride-based ATRP system.

Materials:

  • 4-Vinylpyridine (4VP), inhibitor removed

  • Methyl 2-chloropropionate (MCP) (Initiator)

  • Copper(I) chloride (CuCl)

  • Tris(2-pyridylmethyl)amine (TPMA) (Ligand)

  • Methanol (Solvent)

  • Nitrogen gas supply

  • Schlenk flask and manifold

Procedure:

  • Monomer Purification: Prepare inhibitor-free 4VP as described in Protocol 1.

  • Catalyst Complex Formation: In a Schlenk flask under nitrogen, add CuCl (e.g., 14.2 mg, 0.143 mmol) and TPMA (e.g., 41.5 mg, 0.143 mmol). Add deoxygenated methanol (e.g., 5 mL) and stir until a homogeneous colored solution forms.

  • Reaction Mixture: To the catalyst solution, add the purified 4VP (e.g., 3.0 g, 28.5 mmol).

  • Initiation: Add the initiator, MCP (e.g., 17.5 mg, 0.143 mmol, for a target DP of 200), to the stirring solution via syringe to start the polymerization.

  • Polymerization: Maintain the reaction at 30 °C under a nitrogen atmosphere. The solution will become increasingly viscous.

  • Termination: After the target time or conversion, terminate the reaction by opening the flask to air, which oxidizes the Cu(I) catalyst to the inactive Cu(II) state.

  • Catalyst Removal: Dilute the solution with methanol and pass it through a short column of neutral alumina to remove the copper complex.

  • Purification & Isolation: Concentrate the resulting solution and precipitate the polymer into a suitable non-solvent like cold diethyl ether or hexane. Collect the polymer and dry it under vacuum.

Conclusion and Future Outlook

While this compound remains a useful monomer for specific applications, a wealth of robust and efficient alternatives are available. For researchers seeking well-defined homopolymers and block copolymers, RAFT polymerization of 2-vinylpyridine and 4-vinylpyridine offers a versatile, metal-free route with excellent control. When ATRP is preferred, careful selection of a chloride-based initiating system and a highly active ligand is critical to success, effectively mitigating the challenges posed by the monomer's basicity.

Beyond direct polymerization, post-polymerization modification presents a powerful paradigm for creating functional materials. It offers synthetic flexibility, allowing for the introduction of pyridine groups onto diverse polymer backbones and enabling the creation of material libraries from a common precursor.

The choice between these strategies is not mutually exclusive and should be guided by the specific requirements of the target polymer and its intended application. As the demand for smart, functional materials in fields like nanomedicine, catalysis, and electronics continues to grow, these versatile synthetic strategies will be instrumental in designing the next generation of pyridine-containing polymers.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, operational plan for the proper disposal of 4-Bromo-2-vinylpyridine, ensuring that all procedures align with safety protocols and regulatory requirements. As this compound presents specific hazards, adherence to these guidelines is crucial for protecting laboratory personnel and minimizing environmental impact.

Hazard Assessment and Chemical Profile

This compound (CAS No: 502509-20-8) is a pyridine derivative that must be handled as a hazardous substance.[1] The pyridine ring and its derivatives are known to be harmful if inhaled, swallowed, or if they come into contact with skin.[1] The Safety Data Sheet (SDS) for this compound classifies it with the signal word "Warning" and indicates several hazard statements. Therefore, all waste containing this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[1][2]

Quantitative Data Summary

The following table summarizes the key hazard and identification information for this compound. This data is essential for a quick risk assessment and for correctly labeling waste containers.

PropertyValueSource(s)
CAS Number 502509-20-8
Molecular Formula C₇H₆BrN
Physical Form Liquid
Signal Word Warning
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Storage Temperature 2-8°C, under inert atmosphere
Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is imperative to be familiar with the appropriate safety measures and to have the correct Personal Protective Equipment (PPE) readily available.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Double-layered nitrile gloves.[1]

  • Body Protection: A fully-buttoned laboratory coat.[1][3]

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[3][5]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with federal, state, and institutional regulations.[2][7] The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).[1][7]

    • Do not mix this waste stream with other incompatible chemicals, such as strong acids or strong oxidizing agents.[4][8]

    • The container must be kept sealed at all times, except when adding waste.[7] This is a common EPA violation and can lead to employee exposure.[7]

  • Solid Waste:

    • Place any contaminated solid materials, such as weigh boats, spatulas, or absorbent pads used for minor drips, into a separate, clearly labeled hazardous waste container for solids.[1][6]

  • Contaminated PPE:

    • Dispose of all contaminated PPE, including gloves and disposable lab coats, in a designated hazardous waste bag or container.[1]

Step 2: Labeling

Accurate and clear labeling is a regulatory requirement.[9]

  • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[4]

  • The label must include:

    • The words "Hazardous Waste."[1]

    • The full chemical name: "this compound."[1]

    • The approximate concentration and quantity of the waste.

    • The date of waste generation.[1]

Step 3: Storage

Store waste containers in a designated and secure satellite accumulation area.

  • The storage area must be well-ventilated.[4][10]

  • Ensure containers are stored away from incompatible materials.[4][10]

  • Secondary containment should be used to prevent spills from spreading.

Step 4: Final Disposal

  • Once the waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Waste generators are responsible for the waste from "cradle to grave," meaning from its creation to its final, safe disposal.[11] Common disposal methods for pyridine-based waste include high-temperature incineration.[2]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor.[6]

  • Wear PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 3.[1]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to contain the spill.[1][6]

  • Collection: Carefully collect the absorbed material and any contaminated debris using spark-proof tools and place it into a labeled hazardous waste container.[5][6]

  • Decontamination: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water.[1]

  • Dispose of Cleaning Materials: All materials used for cleanup, including wipes and absorbents, must be disposed of as hazardous waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_waste_type Identify Waste Type cluster_collection Segregate & Collect start Waste Generation (this compound) is_liquid Liquid Waste (Pure or in solution) start->is_liquid is_solid Solid Waste (Contaminated labware, etc.) start->is_solid is_ppe Contaminated PPE (Gloves, coat, etc.) start->is_ppe spill Spill Occurs start->spill collect_liquid Use compatible, sealed liquid waste container is_liquid->collect_liquid collect_solid Use dedicated solid waste container is_solid->collect_solid collect_ppe Use designated hazardous waste bag is_ppe->collect_ppe label_waste Label Container Immediately: - 'Hazardous Waste' - 'this compound' - Date & Quantity collect_liquid->label_waste collect_solid->label_waste collect_ppe->label_waste store_waste Store in designated, ventilated, secure area label_waste->store_waste final_disposal Contact EHS for Pickup & Final Disposal store_waste->final_disposal spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->collect_solid

Caption: Decision workflow for this compound waste management.

References

A Researcher's Guide to the Safe Handling of 4-Bromo-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-2-vinylpyridine. The following protocols and recommendations are synthesized from established safety data for analogous compounds and are intended to foster a culture of safety and precision in the laboratory. It is imperative to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and to conduct a site-specific risk assessment before commencing any work.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a substituted pyridine derivative. While comprehensive toxicological data for this specific compound is not widely available, the known hazards of its structural analogs, such as vinylpyridines and brominated pyridines, demand a cautious and well-informed approach. The vinyl group suggests a potential for polymerization, while the brominated pyridine core indicates potential toxicity and irritation.[1][2][3]

Based on data from similar compounds, this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[2][4]

  • Skin and Eye Damage: Causes skin irritation and serious eye irritation or damage.[1][2][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][5]

  • Flammability: May be a combustible liquid.[2][6]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design.

The First Line of Defense: Personal Protective Equipment (PPE)

The proper selection and use of PPE are paramount to ensuring personal safety. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Tightly fitting safety goggles and a face shield (minimum 8-inch).[4]Protects against splashes and vapors. Standard safety glasses are insufficient.[7]
Skin Chemical-resistant gloves (e.g., Butyl rubber or PVA). A fully-buttoned lab coat.Nitrile gloves may not offer sufficient protection; always consult the manufacturer's glove compatibility chart.[8] A lab coat protects against incidental contact.
Body Long-sleeved clothing and closed-toe shoes. For larger quantities, consider a chemical-resistant apron.Minimizes exposed skin. An apron provides an additional barrier during transfers and mixing.[9][10]
Respiratory Use only within a certified chemical fume hood.[6][8]A fume hood is the primary engineering control to prevent inhalation of vapors. Respiratory protection may be required for spills or in situations with inadequate ventilation.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following step-by-step guide provides a framework for its use in a laboratory setting.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6] The recommended storage temperature is often under an inert atmosphere at 2-8°C.[1][11][12] Keep containers tightly closed.[6][13]

Handling and Use

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8]

Experimental Workflow:

Figure 1: A generalized workflow for the safe handling of this compound.
  • Preparation: Before handling the chemical, don all required PPE. Ensure the chemical fume hood is functioning correctly. Assemble and inspect all necessary glassware and equipment.

  • Transfer: Use appropriate tools, such as a syringe or cannula, for transferring the liquid to minimize the risk of splashes and exposure.

  • Reaction: Once the reagent is added to the reaction vessel, maintain constant vigilance. Monitor the reaction for any unexpected changes.

  • Quenching and Workup: Follow the established experimental protocol for quenching the reaction and subsequent workup procedures.

Contingency Planning: Emergency Procedures

Spills
  • Small Spills (inside a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[5] Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[5]

  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert laboratory personnel. If necessary, contact your institution's emergency response team.[8]

Accidental Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air.[4][6] If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Container Labeling: The label should include the chemical name, concentration, and appropriate hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.[4][6]

By adhering to these rigorous safety protocols, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific discovery and personal well-being go hand in hand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.